Zirconium(IV) chloride
Description
Properties
IUPAC Name |
tetrachlorozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Zr/h4*1H;/q;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNKXUFBGCUVQW-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Zr](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Zr, ZrCl4 | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | zirconium tetrachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zirconium_tetrachloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044142 | |
| Record name | Zirconium(IV) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zirconium tetrachloride is a white lustrous crystalline solid. Used as a source of pure zirconium, as a tanning agent, in analytical chemistry and in treating textiles. Zirconium tetrachloride is decomposed by water. Corrosive to metals in the presence of moisture and to tissue., Dry Powder, Very hygroscopic lustrous solid; Decomposed by water; [Merck Index] White powder; [MSDSonline] | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium chloride (ZrCl4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium tetrachloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8481 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Sublimes 627.8 °F (USCG, 1999), 331 °C | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Decomposed by water to form ZrOCl2 and HCl, Reacts with water, Soluble in alcohol, ether | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.083 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.80 g/cu cm | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure (solid): 1 Pa at 117 °C; 10 Pa at 146 °C; 100 Pa at 181 °C; 1 kPa at 222 °C; 10 kPa at 272 °C; 100 kPa at 336 °C | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Lustrous monoclinic crystals, White monoclinic crystals; hygroscopic | |
CAS No. |
10026-11-6 | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zirconium chloride (ZrCl4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zirconium tetrachloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconium chloride (ZrCl4), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zirconium(IV) chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium tetrachloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIRCONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z88176T871 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
None, except under pressure, since it sublimes. (USCG, 1999), 437 °C (triple point) | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4838 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZIRCONIUM TETRACHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2531 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Zirconium(IV) chloride synthesis from zirconium dioxide
An In-depth Technical Guide to the Synthesis of Zirconium(IV) Chloride from Zirconium Dioxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (ZrCl₄), also known as zirconium tetrachloride, is a white, crystalline, and highly hygroscopic solid.[1] It serves as a critical precursor in various industrial and academic applications. Industrially, it is the primary intermediate in the Kroll process for producing pure zirconium metal, which is essential for nuclear reactor components and aerospace alloys due to its low neutron absorption cross-section.[1][2][3][4] In chemical synthesis, ZrCl₄ is employed as a versatile Lewis acid catalyst in reactions such as Friedel-Crafts acylations and Diels-Alder cycloadditions.[1][2][5] Furthermore, it is a key starting material for the chemical vapor deposition (CVD) of zirconium-based thin films like ZrO₂ and ZrB₂ for electronics and high-temperature coatings.[1][3][5]
This guide provides a comprehensive overview of the principal synthesis methodologies for producing this compound from Zirconium dioxide (ZrO₂), detailing experimental protocols, comparative data, and process workflows.
Core Synthesis Methodologies
The conversion of the highly stable and refractory Zirconium dioxide to this compound is primarily achieved through high-temperature chlorination in the presence of a reducing agent. The two most prominent methods are carbochlorination, the dominant industrial process, and chlorination using carbon tetrachloride, a common laboratory-scale alternative.
Carbochlorination of Zirconium Dioxide
This process involves the reaction of zirconium dioxide with a carbonaceous reducing agent in the presence of chlorine gas at elevated temperatures.[2] The overall reaction is highly exothermic.[2]
Reaction: ZrO₂ + 2C + 2Cl₂ → ZrCl₄ + 2CO[1][3][4]
The reaction mechanism is complex but is understood to involve the initial reduction of the metal oxide by carbon, followed by the chlorination of the reduced species. The reaction rate is influenced by factors such as temperature, chlorine partial pressure, and the physical contact between the solid reactants.[6][7]
Chlorination using Carbon Tetrachloride
For laboratory-scale synthesis, carbon tetrachloride (CCl₄) can be used as both the chlorinating and reducing agent. This method avoids the direct handling of chlorine gas but produces toxic phosgene (B1210022) (COCl₂) as a byproduct.
Reaction: ZrO₂ + 2CCl₄ → ZrCl₄ + 2COCl₂[1][3][4]
Another variation involves passing a mixture of Cl₂ and CCl₄ gas over heated zirconia.[8]
Experimental Protocols
Protocol for Carbochlorination (Industrial & Lab Scale)
This protocol outlines the general procedure for the carbochlorination of ZrO₂.
Materials & Equipment:
-
Zirconium dioxide (ZrO₂), high purity
-
Carbon source (e.g., calcined carbon black, petroleum coke, or sugar charcoal)[7][8]
-
Chlorine gas (Cl₂)
-
High-temperature tube furnace with temperature control
-
Reaction tube (e.g., Vycor or quartz)
-
Porcelain or graphite (B72142) boat
-
Gas flow controllers
-
Condenser and collection vessel for ZrCl₄
-
Off-gas scrubbing system (e.g., with NaOH solution) to neutralize unreacted Cl₂ and CO.
Procedure:
-
Preparation: An intimate mixture of finely powdered Zirconium dioxide and the carbon source is prepared. The typical molar ratio is ZrO₂:C = 1:2.[8] The mixture is placed into a porcelain or graphite boat.
-
Setup: The boat is placed inside the reaction tube within the furnace. The system is assembled, ensuring all connections are gas-tight. The collection system is set up at the outlet of the furnace. The entire apparatus should be purged with an inert gas (e.g., Argon or Nitrogen) to remove air and moisture, as ZrCl₄ reacts violently with water.[1][8]
-
Reaction: The furnace is heated to the target reaction temperature (typically 700-1100°C). Once the temperature is stable, a controlled flow of chlorine gas is introduced into the reaction tube.
-
Product Collection: this compound sublimes at 331°C and is carried by the gas stream out of the hot zone.[1][8] It condenses as a white crystalline powder in the cooler part of the apparatus or in the dedicated collection vessel.
-
Purification: The crude ZrCl₄ may be contaminated with other metal chlorides (e.g., FeCl₃) and unreacted oxides.[2][8] Purification is achieved by resublimation, typically at 300-350°C, often under a stream of hydrogen (H₂) or an inert gas to effectively remove impurities.[8]
-
Shutdown: After the reaction is complete, the chlorine flow is stopped, and the system is cooled to room temperature under a continuous flow of inert gas before the product is collected in a dry environment (e.g., a glove box).
Protocol for Chlorination with Carbon Tetrachloride (Lab Scale)
Materials & Equipment:
-
Zirconium dioxide (ZrO₂)
-
Carbon tetrachloride (CCl₄), analytical grade
-
Tube furnace and reaction tube
-
System for vaporizing CCl₄ (e.g., a heated wash bottle or bubbler)
-
Inert carrier gas (e.g., Argon)
-
Condenser and collection flask
-
Cold trap and off-gas scrubbing system for phosgene.
Procedure:
-
Preparation: Zirconium dioxide is placed in the reaction tube within the furnace.
-
Setup: The system is assembled and purged with an inert gas to remove air and moisture. The CCl₄ vaporizer is connected to the inlet of the reaction tube.
-
Reaction: The furnace is heated to the reaction temperature (e.g., 500-700°C).[8][9] A stream of inert gas is passed through the heated CCl₄ to carry its vapor into the reaction tube over the ZrO₂.
-
Product Collection: The resulting ZrCl₄ sublimes and is collected in a downstream condenser. The highly toxic phosgene byproduct and unreacted CCl₄ are captured in a cold trap and/or neutralized in a scrubbing solution.
-
Purification: The collected ZrCl₄ can be purified by sublimation as described in the carbochlorination protocol.
Data Presentation
Table 1: Comparison of Synthesis Parameters for ZrCl₄ from ZrO₂
| Parameter | Carbochlorination Method | Carbon Tetrachloride Method |
| Primary Reactants | ZrO₂, Carbon, Cl₂ | ZrO₂, CCl₄ |
| Typical Temperature | 700 - 1200°C[7][8] | 500 - 700°C[8][9] |
| Byproducts | Carbon Monoxide (CO) | Phosgene (COCl₂) |
| Scale | Industrial & Laboratory | Laboratory |
| Yield / Conversion | High, up to 92% chlorination extent reported[10] | Generally lower than carbochlorination |
| Key Advantage | High efficiency, suitable for large-scale production | Avoids direct handling of chlorine gas |
| Key Disadvantage | Requires handling of toxic Cl₂ gas at high temps | Produces highly toxic phosgene byproduct |
Table 2: Reported Conditions for Carbochlorination of ZrO₂
| Temperature Range (°C) | Reductant | Notes | Activation Energy (kJ/mol) | Reference |
| 670 - 830 | Carbon | Reaction rate advances linearly for 30-80% of ZrO₂ consumption. | 230.5 | [6] |
| 800 - 1100 | Carbon | Maximum chlorination extent of ~92% achieved at 1100°C for 30 min. | 36 | [10][11] |
| 973 - 1273 K (700 - 1000°C) | Petroleum Coke | Amount of ZrO₂ chlorinated is directly proportional to time. | 18.3 | [7] |
| 800 - 1200 | Carbon | Studied in a fluidized bed reactor. | Not specified | [7] |
Process and Pathway Visualizations
Visual diagrams help in understanding the workflow and chemical relationships.
Caption: Workflow for the carbochlorination of ZrO₂ to produce purified ZrCl₄.
Caption: The main chemical pathways for the synthesis of ZrCl₄ from ZrO₂.
Safety and Handling
-
This compound (ZrCl₄): Highly hygroscopic and reacts violently with water, releasing corrosive hydrochloric acid (HCl) fumes.[1] All handling must be performed using air-free techniques, such as in a glove box or under an inert atmosphere.[3][9]
-
Chlorine (Cl₂): A toxic and corrosive gas. Proper ventilation and gas scrubbing systems are mandatory.
-
Carbon Monoxide (CO): A toxic, flammable, and odorless gas. Gas detectors and adequate ventilation are essential.
-
Carbon Tetrachloride (CCl₄): A toxic and environmentally hazardous substance.
-
Phosgene (COCl₂): An extremely toxic gas. This route requires specialized equipment and safety protocols.
Due to the hazardous nature of the chemicals and the high temperatures involved, appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood or controlled environment.
References
- 1. grokipedia.com [grokipedia.com]
- 2. noahchemicals.com [noahchemicals.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Applications and reactions of Zirconium(IV) chloride_Chemicalbook [chemicalbook.com]
- 5. ZIRCONIUM (IV) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sciencemadness Discussion Board - Get Zirconium from Zirconium Tetrachloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. osti.gov [osti.gov]
- 10. OneMine | Chlorination Of Zirconium Bearing Materials To Produce High Purity Zirconia [onemine.org]
- 11. Making Zirconia by Zirconium Chlorination - 911Metallurgist [911metallurgist.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Zirconium(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium(IV) chloride (ZrCl₄) is a versatile inorganic compound that serves as a critical precursor in the production of zirconium metal and a wide array of zirconium-based materials.[1] Its utility extends to organic synthesis, where it functions as an efficient Lewis acid catalyst.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its handling and characterization, and visualizations of its key chemical transformations. Given its highly reactive and hygroscopic nature, special attention is given to safe handling and experimental procedures under inert atmospheres.[3]
Physical Properties of this compound
This compound is a white, crystalline solid that is highly sensitive to moisture.[4] Unlike the monomeric and distillable titanium tetrachloride (TiCl₄), ZrCl₄ adopts a polymeric structure in the solid state, which contributes to its high melting and sublimation points.[5] The physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | ZrCl₄ | [1] |
| Molar Mass | 233.04 g/mol | [1] |
| Appearance | White crystalline solid | [4] |
| Density | 2.80 g/cm³ | [1] |
| Melting Point | 437 °C (at 25 atm, triple point) | [6] |
| Sublimation Point | 331 °C | [6] |
| Crystal Structure | Monoclinic | [1] |
| Solubility in Water | Reacts violently (hydrolyzes) | [6] |
| Solubility in Organic Solvents | Soluble in polar organic solvents like THF, forming stable complexes.[6] Soluble in ethanol (B145695) and ether. Insoluble in benzene (B151609) and carbon tetrachloride. | [7] |
Chemical Properties of this compound
The chemistry of this compound is dominated by its Lewis acidity and its high reactivity towards water and other protic solvents.
Reactivity with Water (Hydrolysis)
This compound reacts vigorously and irreversibly with water in a process known as hydrolysis. This reaction is driven by the high oxophilicity of the zirconium center. The initial steps of gas-phase hydrolysis at higher temperatures are thought to involve the formation of oxychlorohydroxides, followed by the elimination of hydrogen chloride (HCl).[2] In aqueous solutions, this hydrolysis leads to the formation of zirconyl chloride (ZrOCl₂), a hydrated hydroxy chloride cluster.[1] The overall reaction in the presence of excess water can be represented as:
ZrCl₄ + H₂O → ZrOCl₂ + 2HCl[8]
Due to this extreme sensitivity to moisture, all manipulations of anhydrous this compound must be carried out using air-free techniques, such as in a glovebox or on a Schlenk line.[1]
Lewis Acidity and Catalytic Applications
As a Lewis acid, this compound can accept electron pairs from Lewis bases, which makes it a valuable catalyst in a variety of organic transformations.[4] It is considered an efficient, stable, and relatively environmentally friendly catalyst.[2]
-
Friedel-Crafts Reactions: ZrCl₄ is used to catalyze Friedel-Crafts alkylation and acylation reactions, which are important methods for forming carbon-carbon bonds with aromatic compounds.[1]
-
Diels-Alder Reactions: It can act as a catalyst in Diels-Alder reactions, a powerful tool for the synthesis of six-membered rings.[1] The Lewis acid activates the dienophile, accelerating the reaction rate.
-
Other Organic Reactions: this compound also finds applications in intramolecular cyclization reactions and as a component of Ziegler-Natta type catalysts for polymerization.[1]
Experimental Protocols
Given the air- and moisture-sensitive nature of this compound, strict adherence to inert atmosphere techniques is mandatory for accurate measurements and safe handling.
Synthesis of this compound
A laboratory-scale synthesis of this compound can be achieved by the reaction of zirconium dioxide (ZrO₂) with carbon tetrachloride (CCl₄).[1]
Materials:
-
Zirconium dioxide (ZrO₂)
-
Carbon tetrachloride (CCl₄)
-
Tube furnace
-
Quartz tube
-
Gas flow controller for an inert gas (e.g., argon or nitrogen)
-
Cold trap (e.g., a U-tube immersed in a cold bath)
Procedure:
-
A quartz boat containing a known amount of ZrO₂ is placed inside a quartz tube.
-
The quartz tube is placed in a tube furnace.
-
The system is purged with a dry, inert gas to remove air and moisture.
-
The furnace is heated to a temperature in the range of 500-700 °C.
-
A controlled flow of CCl₄ vapor, carried by the inert gas, is passed over the heated ZrO₂.
-
The volatile ZrCl₄ product is carried by the gas stream and collected in a cold trap downstream.
-
The collected ZrCl₄ is then handled under an inert atmosphere.
Determination of Melting Point (for Air-Sensitive Compounds)
The melting point of this compound must be determined in a sealed capillary to prevent hydrolysis.
Materials:
-
This compound
-
Glass capillary tubes
-
Bunsen burner or a micro-torch
-
Melting point apparatus
-
Glovebox or Schlenk line
Procedure:
-
Inside a glovebox or under a positive pressure of inert gas on a Schlenk line, a small amount of finely powdered this compound is introduced into a glass capillary tube.
-
The open end of the capillary tube is then sealed using a Bunsen burner or a micro-torch.
-
The sealed capillary containing the sample is placed in a standard melting point apparatus.
-
The sample is heated slowly, and the temperature range over which the solid melts is observed and recorded. A rapid initial heating can be used to determine an approximate melting point, followed by a slower, more careful determination.[9]
Determination of Solubility (under Inert Atmosphere)
The solubility of this compound in organic solvents is determined by the equilibrium saturation method under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous organic solvent of interest
-
Schlenk flask or a sealed vial within a glovebox
-
Magnetic stirrer and stir bar
-
Syringe and needle or cannula for liquid transfer
-
Analytical balance
Procedure:
-
All glassware is rigorously dried in an oven and cooled under an inert atmosphere.
-
Inside a glovebox, an excess amount of this compound is added to a known volume or mass of the anhydrous solvent in a sealable vial.
-
The vial is sealed and the mixture is stirred at a constant temperature for a sufficient time to ensure equilibrium is reached (typically several hours).
-
After stirring, the mixture is allowed to settle, and a known volume of the supernatant saturated solution is carefully removed using a syringe equipped with a filter to avoid transferring any solid particles.
-
The mass of the withdrawn solution is determined.
-
The solvent is then evaporated from the solution under vacuum, and the mass of the remaining solid ZrCl₄ is measured.
-
The solubility is then calculated as the mass of dissolved ZrCl₄ per volume or mass of the solvent.
Safe Handling and Disposal
Handling:
-
Always handle this compound in a well-ventilated fume hood, and preferably within a glovebox or on a Schlenk line under an inert atmosphere of argon or nitrogen.[10]
-
Personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile), must be worn.[6]
-
Avoid inhalation of the dust.
-
Keep away from water, moisture, strong bases, and oxidizing agents.[6]
Disposal:
-
Small quantities of this compound can be disposed of by slowly adding it in small portions to a large volume of stirred water and crushed ice in a fume hood.[9]
-
The resulting acidic solution should then be neutralized with a suitable base, such as sodium carbonate.[9]
-
The neutralized solution can then be disposed of in accordance with local regulations.
Visualizations of Key Processes
The following diagrams, generated using the DOT language, illustrate important workflows and reaction pathways involving this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. noahchemicals.com [noahchemicals.com]
- 5. ZIRCONIUM (IV) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. US2942944A - Process of preparing zirconium oxychloride - Google Patents [patents.google.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
Zirconium(IV) Chloride: A Comprehensive Guide to its Crystal Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Zirconium(IV) chloride (ZrCl₄), a pivotal precursor in the synthesis of zirconium metal and its various compounds, exhibits a fascinating solid-state chemistry characterized by a polymeric nature and the existence of at least two polymorphs. This technical guide provides an in-depth analysis of the crystal structure of ZrCl₄, its polymorphic forms, and the experimental methodologies employed for their characterization. This information is crucial for understanding its reactivity, ensuring material consistency in applications ranging from catalysis to the development of metal-organic frameworks (MOFs).
Crystal Structure Overview
In the solid state, this compound adopts a polymeric structure, a key feature that distinguishes it from the monomeric nature of its titanium counterpart, TiCl₄.[1] This polymeric arrangement consists of infinite zigzag chains of edge-sharing ZrCl₆ octahedra.[2][3] This structural motif is also observed in hafnium tetrachloride (HfCl₄).[1][4] The zirconium atoms within these chains are octahedrally coordinated by six chlorine atoms. This polymeric structure is readily broken down by Lewis bases, which cleave the Zr-Cl-Zr bridging bonds.[1][4]
Polymorphism of this compound
At least two crystalline polymorphs of this compound have been reported in the literature, differing in their crystal system and space group. This polymorphism can be influenced by the synthetic method employed.[2][5]
Monoclinic Polymorph (P2/c)
An early crystallographic study, dating back to the 1970s, identified a monoclinic polymorph of ZrCl₄.[2] This form is characterized by the space group P2/c.[2][6] In this structure, the Zr⁴⁺ ion is bonded to six Cl⁻ ions, forming distorted edge-sharing ZrCl₆ octahedra, with Zr-Cl bond distances ranging from 2.33 to 2.68 Å.[6]
Orthorhombic Polymorph (Pca2₁)
More recent investigations have revealed an orthorhombic polymorph of ZrCl₄, crystallizing in the space group Pca2₁.[2][3] This structure also consists of infinite zigzag chains of edge-sharing ZrCl₆ octahedra.[2][3] Studies conducted at various temperatures, from 100 K to 300 K, have shown no evidence of a phase transformation within this range, indicating the stability of the orthorhombic form under these conditions.[2][3]
Crystallographic Data Comparison
The following tables summarize the key crystallographic data for the two reported polymorphs of this compound, facilitating a direct comparison of their structural parameters.
Table 1: Crystal System and Space Group of ZrCl₄ Polymorphs
| Polymorph | Crystal System | Space Group | Reference |
| Form I | Monoclinic | P2/c | [2][6] |
| Form II | Orthorhombic | Pca2₁ | [2][3] |
Table 2: Lattice Parameters of ZrCl₄ Polymorphs
| Polymorph | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Temperature (K) | Reference |
| Monoclinic (P2/c) | 6.26 | 7.59 | 6.48 | 90.00 | 108.53 | 90.00 | 291.86 | Not Specified | [6] |
| Orthorhombic (Pca2₁) | 6.262(9) | 7.402(11) | 12.039(17) | 90 | 90 | 90 | 558.0(14) | 300 | [2][3] |
Table 3: Selected Bond Distances for Orthorhombic ZrCl₄ at 300 K
| Bond | Distance (Å) |
| Zr1—Cl1 | 2.313(6) |
| Zr1—Cl3 | 2.310(6) |
| Zr1—Cl2 | 2.504(6) |
| Zr1—Cl4 | 2.504(6) |
| Zr1—Cl2ⁱⁱ | 2.664(5) |
| Zr1—Cl4ⁱ | 2.670(5) |
| Zr1···Zr1ⁱⁱ | 3.968(5) |
| Symmetry codes: (i) x, -y+1, z; (ii) x+1/2, -y+1/2, z[3] |
Experimental Protocols
The synthesis and characterization of this compound require rigorous anhydrous and anaerobic techniques due to its highly hygroscopic nature.[2][4]
Synthesis of this compound
Two primary methods for the synthesis of ZrCl₄ have been reported:
-
Direct Chlorination of Zirconium Metal: This method involves the reaction of zirconium metal (>99% purity) with chlorine gas (>99.5% purity) at elevated temperatures (>350 °C) in a sealed tube.[2]
-
Reaction of Zirconium Dioxide with a Chlorinating Agent: Zirconium dioxide (ZrO₂) can be treated with carbon tetrachloride (CCl₄) or a mixture of chlorine gas and carbon at high temperatures to yield ZrCl₄.[2]
Single-Crystal X-ray Diffraction (SCXRD)
The definitive determination of the crystal structure of ZrCl₄ polymorphs is achieved through single-crystal X-ray diffraction (SCXRD).
-
Crystal Selection and Mounting: Due to the air-sensitivity of ZrCl₄, single crystals suitable for SCXRD are selected and mounted in an inert atmosphere (e.g., inside a glovebox) onto a cryoloop using paratone-N oil to prevent atmospheric exposure.[2]
-
Data Collection: The mounted crystal is then transferred to a diffractometer equipped with a low-temperature device. X-ray diffraction data are collected at various temperatures (e.g., 100, 150, 200, 250, and 300 K) using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All atoms are typically refined anisotropically.[2]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.
Caption: Experimental workflow for the synthesis and structural analysis of ZrCl₄.
Conclusion
The existence of at least two polymorphs of this compound, monoclinic (P2/c) and orthorhombic (Pca2₁), highlights the importance of precise synthetic control and thorough characterization for any application utilizing this compound. The detailed crystallographic data and experimental protocols presented in this guide provide a foundational understanding for researchers and scientists working with ZrCl₄, enabling better control over its properties and facilitating the development of novel materials and processes. The polymeric nature of its solid-state structure is a defining characteristic that governs its physical and chemical behavior.
References
Lewis acid character of Zirconium(IV) chloride
An In-Depth Technical Guide to the Lewis Acid Character of Zirconium(IV) Chloride For Researchers, Scientists, and Drug Development Professionals
Executive Summary: this compound (ZrCl₄) is a versatile and efficient Lewis acid that has garnered significant attention in organic synthesis and materials science.[1] Although often characterized as a weak Lewis acid, its unique properties, including low toxicity, cost-effectiveness, and high catalytic activity, make it an ideal catalyst for a wide array of chemical transformations.[1][2] This guide provides a comprehensive overview of the fundamental Lewis acidic nature of ZrCl₄, quantitative measures of its acidity, detailed experimental protocols for its characterization and use, and its applications in reactions pertinent to drug development and fine chemical synthesis.
Introduction to this compound
This compound, or zirconium tetrachloride, is a white, high-melting crystalline solid that is highly sensitive to moisture.[3] Unlike the monomeric and liquid TiCl₄, solid ZrCl₄ adopts a polymeric structure where each zirconium atom is octahedrally coordinated, connected by bridging chloride ligands.[3] This polymeric structure is readily broken down by Lewis bases, which cleave the Zr-Cl-Zr bonds to form monomeric adducts.[3] This reactivity is central to its function as a Lewis acid catalyst in solution. Due to its rapid and irreversible hydrolysis to form zirconyl chloride (ZrOCl₂) in the presence of water, all manipulations of ZrCl₄ require strict air-free and anhydrous techniques.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | ZrCl₄ | [3] |
| Molar Mass | 233.04 g/mol | [3] |
| Appearance | White crystalline solid | [3] |
| Density | 2.80 g/cm³ | [3] |
| Melting Point | 437 °C (Triple Point) | [3] |
| Boiling Point | 331 °C (Sublimes) | [3] |
| Crystal Structure | Monoclinic | [3] |
| Solubility | Reacts with water; soluble in polar organic solvents with reaction. |[3] |
The Lewis Acid Character of ZrCl₄
The Lewis acidity of ZrCl₄ arises from the electron-deficient nature of the central zirconium(IV) ion. With a d⁰ electron configuration, the Zr⁴⁺ center possesses empty, low-lying orbitals that can readily accept electron pairs from Lewis bases (e.g., carbonyls, amines, ethers). This interaction activates the Lewis base, making it more susceptible to nucleophilic attack or other transformations.
While sometimes described as a "weak" Lewis acid, this characteristic is often advantageous, leading to higher selectivity and milder reaction conditions compared to stronger, more aggressive Lewis acids like AlCl₃.[3][5] This "mild" nature prevents undesirable side reactions, such as rearrangement or dehydration, particularly with sensitive substrates.[5] Quantitative studies comparing it to other tetrachloride compounds have established a Lewis acidity sequence of ZrCl₄ >> TeCl₄ > SnCl₄ , highlighting its significant acidic strength within this group.[6] Its utility in promoting reactions like Friedel-Crafts acylation, Diels-Alder reactions, and various cyclizations underscores its effectiveness as a catalyst.[3][7]
Quantitative Assessment of Lewis Acidity
The strength of a Lewis acid can be quantified using various experimental and computational methods. One of the most common experimental techniques is the Gutmann-Beckett method, which provides a scale of "Acceptor Numbers" (AN).[8][9] This method uses triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and measures the change in its ³¹P NMR chemical shift upon interaction with a Lewis acid. A larger downfield shift indicates a stronger Lewis acid interaction and a higher Acceptor Number.[8]
Table 2: Comparative Acceptor Numbers (AN) of Selected Lewis Acids
| Lewis Acid | Probe Adduct | Acceptor Number (AN) | Reference(s) |
|---|---|---|---|
| Hexane (B92381) (Reference) | Et₃PO in Hexane | 0 | [8] |
| TiCl₄ | Et₃PO-TiCl₄ | 70 | [8] |
| BF₃·OEt₂ | Et₃PO-BF₃ | 88.5 | [10] |
| AlCl₃ | Et₃PO-AlCl₃ | 87 | [8] |
| BCl₃ | Et₃PO-BCl₃ | 96.6 | [10] |
| SbCl₅ (Reference) | Et₃PO in SbCl₅ | 100 | [8] |
| BBr₃ | Et₃PO-BBr₃ | 106.3 |[10] |
The AN values show that other Group 4 and Group 13 halides are potent Lewis acids. Given ZrCl₄'s robust catalytic performance, its Lewis acidity is significant enough to facilitate a wide range of transformations effectively.
Experimental Protocols
Protocol: Determination of Lewis Acidity via the Gutmann-Beckett Method
This protocol describes the general procedure for determining the Acceptor Number of a Lewis acid like ZrCl₄.
Materials:
-
Anhydrous Lewis acid (e.g., ZrCl₄)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
Anhydrous hexane (for reference)
-
NMR tubes and caps, oven-dried
-
Glovebox or Schlenk line for inert atmosphere operations
Procedure:
-
Reference Spectrum: Prepare a solution of Et₃PO in anhydrous hexane. Acquire the ³¹P{¹H} NMR spectrum. The chemical shift (δ) of Et₃PO in hexane is defined as the zero point on the Acceptor Number scale (δ ≈ 41.0 ppm, AN = 0).[8]
-
Sample Preparation (Inert Atmosphere): In a glovebox, accurately weigh the Lewis acid (e.g., ZrCl₄) and Et₃PO (typically in a 1:1 molar ratio) into a vial.
-
Dissolve the mixture in the chosen anhydrous deuterated solvent (e.g., CD₂Cl₂).
-
Transfer the solution to an oven-dried NMR tube and cap it securely.
-
NMR Acquisition: Acquire the ³¹P{¹H} NMR spectrum of the sample solution. Record the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.
-
Calculation of Acceptor Number (AN): Use Gutmann's formula to calculate the AN:[8] AN = 2.21 × (δ_sample − 41.0)
-
Data Analysis: A higher AN value corresponds to greater Lewis acidity. Compare the result with known AN values for other Lewis acids to establish a relative strength.
Protocol: ZrCl₄-Catalyzed Synthesis of 2-Phenylbenzimidazole
This protocol is adapted from a literature procedure and serves as a representative example of ZrCl₄'s catalytic use.
Materials:
-
ortho-phenylenediamine (OPD)
-
This compound (ZrCl₄)
-
Ethylene (B1197577) dichloride (EDC), anhydrous
-
Ethyl acetate, water, brine, anhydrous Na₂SO₄
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add ortho-phenylenediamine (2 mmol, 1.0 equiv) and benzaldehyde (2.2 mmol, 1.1 equiv).
-
Add anhydrous ethylene dichloride (10 mL) to the flask.
-
Catalyst Addition: Under a flow of inert gas (N₂ or Ar), add this compound (0.2 mmol, 10 mol%).
-
Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5-7 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield pure 2-phenylbenzimidazole.
Applications in Organic Synthesis and Drug Development
ZrCl₄ is a highly effective catalyst for a variety of C-C and C-N bond-forming reactions that are fundamental to the synthesis of pharmaceuticals and other high-value chemicals.
Friedel-Crafts Acylation
ZrCl₄ is an excellent catalyst for Friedel-Crafts reactions, promoting the acylation of electron-rich aromatic and heteroaromatic rings.[7][11] It activates acyl chlorides, generating the highly electrophilic acylium ion, which is then attacked by the aromatic ring. Unlike AlCl₃, ZrCl₄ often requires only catalytic amounts and provides better yields and selectivity with sensitive substrates like indoles.[7][11]
Synthesis of Heterocycles and Amides
The synthesis of nitrogen-containing heterocycles is crucial in drug discovery. ZrCl₄ efficiently catalyzes the condensation of o-phenylenediamines with aldehydes to produce a diverse range of benzimidazole (B57391) derivatives, which exhibit a wide spectrum of biological activities. Furthermore, it is a superior catalyst for the direct amidation of carboxylic acids with amines, a green chemistry approach that avoids the need for coupling reagents.[5][12]
Table 3: ZrCl₄-Catalyzed Synthesis of Benzimidazole Derivatives
| Entry | Aldehyde | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Benzaldehyde | 5.0 | 90 |
| 2 | 4-Chlorobenzaldehyde | 5.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 5.0 | 85 |
| 4 | 4-Nitrobenzaldehyde | 6.5 | 82 |
| 5 | 2-Furaldehyde | 5.0 | 85 |
| 6 | Cinnamaldehyde | 6.0 | 80 |
| 7 | Heptanal | 7.0 | 75 |
Conditions: o-phenylenediamine (B120857) (1.0 equiv), aldehyde (1.1 equiv), ZrCl₄ (10 mol%), EDC, reflux.
Table 4: ZrCl₄-Catalyzed Amide Formation[12]
| Entry | Carboxylic Acid | Amine | Catalyst Loading | Yield (%) |
|---|---|---|---|---|
| 1 | Boc-L-proline | Benzylamine | 5 mol% | >99 |
| 2 | Benzoic acid | Morpholine | 10 mol% | 63 |
| 3 | (S)-Ibuprofen | Benzylamine | 5 mol% | 89 |
| 4 | Phenylacetic acid | (R)-α-Methylbenzylamine | 5 mol% | 93 |
Conditions typically involve heating in a suitable solvent.
Conclusion
This compound is a uniquely effective Lewis acid whose utility in modern organic synthesis is well-established. Its characterization as a "mild" catalyst belies its high efficiency in promoting a broad spectrum of reactions, from classical Friedel-Crafts acylations to the synthesis of complex heterocyclic and amide structures.[1][5] For researchers in drug development, ZrCl₄ offers a compelling combination of reactivity, selectivity, low cost, and reduced toxicity, positioning it as a valuable tool for the construction of molecular libraries and the synthesis of active pharmaceutical ingredients. A thorough understanding of its properties, handling requirements, and catalytic scope enables its strategic application to solve complex synthetic challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole. | Semantic Scholar [semanticscholar.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. corpus.ulaval.ca [corpus.ulaval.ca]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative aspects of Lewis acidity. Part XIV. Comparison of the acidity of tin tetrachloride, tellurium tetrachloride, and zirconium tetrabromide towards substituted anilines in dioxan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 9. Gutmann acceptor and donor numbers [stenutz.eu]
- 10. magritek.com [magritek.com]
- 11. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
An In-depth Technical Guide to the Hydrolysis of Zirconium(IV) Chloride to Zirconyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of Zirconium(IV) chloride (ZrCl₄) to produce zirconyl chloride (ZrOCl₂). The document details the reaction mechanism, presents key quantitative data, outlines experimental protocols, and illustrates the process through logical diagrams.
Introduction
This compound, also known as zirconium tetrachloride, is a white, high-melting crystalline solid that serves as a common precursor for the synthesis of various zirconium compounds and organometallic complexes.[1][2] A key characteristic of ZrCl₄ is its high reactivity towards water. It is extremely hygroscopic and undergoes rapid, virtually irreversible hydrolysis upon exposure to water or humid air.[1][2] This reaction, driven by the high oxophilicity of the zirconium(IV) center, yields a hydrated hydroxy chloride cluster known as zirconyl chloride.[2] Understanding and controlling this hydrolysis is crucial for the synthesis of zirconium-based materials and catalysts.
Reaction Mechanism and Stoichiometry
The hydrolysis of this compound is not a simple replacement of chloride ions with oxide ions. In an aqueous solution, the reaction proceeds to form a stable, tetrameric cationic cluster. The chloride ions do not act as ligands to the zirconium center in the final product but rather as counter-ions.[3]
The predominant species formed in aqueous solution is the hydrated cation [Zr₄(OH)₈(H₂O)₁₆]⁸⁺.[3][4] The overall, simplified chemical equation for the formation of the common octahydrate product is:
4 ZrCl₄ + 36 H₂O → [Zr₄(OH)₈(H₂O)₁₆]Cl₈·12H₂O + 8 HCl
This is more commonly written in its simplified empirical form:
ZrCl₄ + 9 H₂O → ZrOCl₂·8H₂O + 2 HCl
The reaction is highly exothermic and results in the formation of hydrochloric acid (HCl) as a significant byproduct.[5] While the direct formation of anhydrous ZrOCl₂ has not been characterized, the reaction in aqueous media consistently produces the stable hydrated form, most commonly zirconyl chloride octahydrate (ZrOCl₂·8H₂O).[3] In the gas phase at elevated temperatures, the hydrolysis is believed to proceed through the initial formation of zirconium oxychlorohydroxides followed by the elimination of HCl.[6][7]
Quantitative Data
The physical and chemical properties of the primary reactant and product are summarized below for easy comparison.
| Property | This compound (ZrCl₄) | Zirconyl Chloride Octahydrate (ZrOCl₂·8H₂O) |
| IUPAC Name | Zirconium tetrachloride | Dichloro(oxo)zirconium octahydrate |
| CAS Number | 10026-11-6[1] | 13520-92-8[3] |
| Molecular Formula | ZrCl₄ | ZrOCl₂·8H₂O |
| Molar Mass | 233.04 g/mol [1] | 322.25 g/mol [8] |
| Appearance | White crystalline solid[1][2] | White tetragonal crystals or needles[3][5] |
| Density | 2.80 g/cm³[1][2] | 1.91 g/cm³[9] |
| Melting Point | 437 °C (triple point)[1][2] | Decomposes at ~150-200°C, loses water |
| Boiling Point | 331 °C (sublimes)[1][2] | Not applicable |
| Solubility in Water | Reacts via hydrolysis[1] | Soluble (with slight hydrolysis)[5] |
| Solubility in Other Solvents | Soluble in alcohol, ether, and concentrated HCl (with reaction).[2] | Soluble in alcohol.[5] |
Experimental Protocols
Manipulations involving this compound require air-free techniques, such as the use of a glovebox or Schlenk line, due to its rapid hydrolysis in humid air.[2] The following is a generalized protocol for the controlled synthesis of zirconyl chloride octahydrate.
Objective: To synthesize and crystallize zirconyl chloride octahydrate (ZrOCl₂·8H₂O) from this compound.
Materials:
-
This compound (ZrCl₄)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Schlenk flask or three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., Schlenk flask with dropping funnel and gas inlet/outlet) and ensure the system is free of moisture by flame-drying under vacuum or purging with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation:
-
Under an inert atmosphere, accurately weigh a desired amount of ZrCl₄ and place it in the reaction flask.
-
Prepare a solution of dilute hydrochloric acid (e.g., 2-4 M) by carefully adding concentrated HCl to deionized water. The acid helps to control the exothermicity and rate of the hydrolysis reaction.
-
-
Controlled Hydrolysis:
-
Place the reaction flask containing ZrCl₄ in an ice bath to dissipate the heat generated during the exothermic reaction.
-
Begin stirring the ZrCl₄ powder.
-
Slowly add the prepared dilute HCl solution to the ZrCl₄ via the dropping funnel over a period of 30-60 minutes. A vigorous reaction will occur with the evolution of HCl gas. Ensure the system is well-ventilated or connected to a scrubber.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1-2 hours to ensure the reaction goes to completion. The result should be a clear to slightly hazy solution.
-
-
Crystallization:
-
Concentrate the resulting solution by gentle heating or under reduced pressure to induce crystallization.
-
Cool the concentrated solution slowly to room temperature, and then in an ice bath to maximize the yield of crystals. White, needle-like crystals of ZrOCl₂·8H₂O will form.
-
-
Isolation and Purification:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under a stream of inert gas or in a desiccator. Do not heat excessively, as this will drive off the waters of hydration.
-
For higher purity, the zirconyl chloride octahydrate can be recrystallized from a concentrated (e.g., 8M) HCl solution.[5]
-
Visualizations
Reaction Pathway
The following diagram illustrates the overall transformation of this compound in an aqueous medium to form the stable tetrameric zirconyl chloride cation and hydrochloric acid.
Experimental Workflow
This diagram outlines the logical steps for the laboratory synthesis of zirconyl chloride from this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ZIRCONIUM (IV) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. Zirconyl chloride - Wikipedia [en.wikipedia.org]
- 4. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zirconyl chloride octahydrate | 13520-92-8 [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Zirconyl chloride octahydrate | Cl2H18O9Zr | CID 159678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Zirconyl chloride octahydrate CAS#: 13520-92-8 [m.chemicalbook.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of Zirconium(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties and decomposition behavior of Zirconium(IV) chloride (ZrCl₄). The information is compiled from various scientific sources to assist researchers and professionals in handling and utilizing this compound effectively and safely.
Introduction
This compound, also known as zirconium tetrachloride, is an inorganic compound with the formula ZrCl₄. It is a white, crystalline solid that is highly hygroscopic and sublimes at ambient pressure. ZrCl₄ is a key precursor in the production of zirconium metal and various zirconium compounds used in catalysis, materials science, and chemical synthesis. A thorough understanding of its thermal stability and decomposition pathways is crucial for its application in high-temperature processes such as chemical vapor deposition (CVD) and the Kroll process for zirconium metal production.
Thermal Properties
This compound exhibits distinct thermal behaviors, including sublimation and melting under pressure. The key thermal properties are summarized in the table below.
| Property | Value | Conditions |
| Melting Point | 437 °C (710 K) | Triple Point, under pressure |
| Boiling Point | 331 °C (604 K) | Sublimes at atmospheric pressure |
| Sublimation Temperature | 331 °C (604 K) | At 1 atm |
| Density | 2.80 g/cm³ | at 25 °C |
| Vapor Pressure Equation 1 | log₁₀(P) = -5400/T + 11.766 | P in Torr, T in Kelvin (480-689 K) |
| Vapor Pressure Equation 2 | log₁₀(P) = -3427/T + 9.088 | P in Torr, T in Kelvin (710-741 K) |
| Enthalpy of Sublimation | 104.8 (±3.4) kJ/mol | Non-isothermal conditions |
| Heat of Sublimation | 24.7 ± 0.3 kcal/mole | - |
Thermal Stability and Decomposition
The decomposition of this compound is highly dependent on the presence of moisture. In its anhydrous form and under an inert atmosphere, it is thermally stable to a significant degree, primarily undergoing sublimation.
3.1. Decomposition via Hydrolysis
This compound is extremely sensitive to moisture and rapidly hydrolyzes upon contact with water or humid air. This reaction is vigorous and exothermic, producing zirconium oxychloride (ZrOCl₂) and hydrochloric acid (HCl). This high reactivity is attributed to the high oxophilicity of the zirconium(IV) center.
The overall hydrolysis reaction can be represented as:
ZrCl₄(s) + H₂O(l) → ZrOCl₂(s) + 2HCl(g)
Due to this rapid hydrolysis, all handling of this compound should be performed under anhydrous, inert conditions (e.g., in a glovebox or using Schlenk line techniques).
3.2. Thermal Decomposition of Anhydrous this compound
The thermal decomposition of strictly anhydrous this compound in an inert atmosphere is not definitively characterized in readily available literature. Thermodynamic calculations suggest that decomposition into zirconium(III) chloride (ZrCl₃) and chlorine gas (Cl₂) is not favorable during evaporation. However, some studies of similar transition metal tetrachlorides suggest that decomposition may be possible under vacuum at elevated temperatures. For instance, technetium tetrachloride (TcCl₄) has been reported to decompose at 300 °C under vacuum.
Further research, likely involving high-temperature gas-phase analysis or detailed thermal analysis under rigorously anhydrous conditions, is required to fully elucidate the intrinsic thermal decomposition pathway of this compound.
Experimental Protocols
4.1. Determination of Sublimation Kinetics via Thermogravimetric Analysis (TGA)
This protocol is based on studies of the sublimation kinetics of ZrCl₄.
-
Objective: To determine the rate of sublimation and activation energy of this compound under isothermal and non-isothermal conditions.
-
Apparatus: A thermogravimetric analyzer (TGA) equipped with a sensitive microbalance and a furnace capable of controlled heating rates, connected to a computer for data acquisition. An inert gas supply (e.g., argon) is required.
-
Procedure:
-
Place a known mass of anhydrous this compound (e.g., 10-20 mg) into a TGA crucible (e.g., alumina).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., argon) to ensure an anhydrous and oxygen-free atmosphere.
-
For isothermal analysis: Heat the sample to a series of predetermined constant temperatures (e.g., 200 °C, 225 °C, 250 °C) and record the mass loss as a function of time.
-
For non-isothermal analysis: Heat the sample at a constant heating rate (e.g., 5, 10, 15 °C/min) and record the mass loss as a function of temperature.
-
The resulting data can be used to calculate the sublimation rate and activation energy using appropriate kinetic models (e.g., Arrhenius, Kissinger).
-
4.2. Investigation of Thermal Events via Differential Thermal Analysis (DTA)
This is a general protocol for DTA that can be adapted for this compound.
-
Objective: To identify thermal events such as phase transitions and decomposition as a function of temperature.
-
Apparatus: A differential thermal analyzer with a furnace, sample and reference holders, and thermocouples to measure the temperature difference. An inert atmosphere is crucial.
-
Procedure:
-
Place a small amount of anhydrous this compound into the sample crucible.
-
Place an inert reference material (e.g., calcined alumina) with similar thermal properties into the reference crucible.
-
Position both crucibles in the DTA cell.
-
Purge the cell with a high-purity inert gas.
-
Heat the sample and reference at a constant, programmed rate.
-
Record the differential temperature (ΔT) between the sample and the reference as a function of the sample temperature.
-
Endothermic events (e.g., melting, sublimation) will result in a negative peak, while exothermic events (e.g., some decompositions, crystallization) will produce a positive peak in the DTA curve.
-
Visualizations
Caption: Hydrolysis pathway of ZrCl₄.
Caption: TGA experimental workflow for ZrCl₄ sublimation.
Conclusion
This compound is a thermally stable compound that readily sublimes at atmospheric pressure. Its primary decomposition pathway under ambient conditions is rapid hydrolysis in the presence of moisture to form zirconium oxychloride and hydrochloric acid. The thermal decomposition of anhydrous this compound in an inert atmosphere is not well-documented in publicly accessible literature and appears to be a subject requiring further dedicated investigation. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers working with this important chemical precursor. Due to its reactivity with water, stringent anhydrous and inert handling techniques are mandatory for all experimental work with this compound.
An In-depth Technical Guide to the Reaction of Zirconium(IV) Chloride with Lewis Bases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zirconium(IV) chloride (ZrCl₄) is a versatile Lewis acid that plays a significant role in both inorganic and organic chemistry. Its interaction with Lewis bases is fundamental to its application as a catalyst, a precursor to organometallic reagents, and in the synthesis of advanced materials. This technical guide provides a comprehensive overview of the reactions between ZrCl₄ and various Lewis bases, with a focus on adduct formation. It includes detailed experimental protocols, tabulated quantitative data for a range of adducts, and visual representations of key chemical principles to support researchers in their scientific endeavors.
Introduction to this compound and its Lewis Acidity
This compound is a white, crystalline solid that, unlike the monomeric and liquid titanium(IV) chloride (TiCl₄), exists as a polymeric structure in the solid state.[1] In this structure, each zirconium atom is octahedrally coordinated, linked by bridging chloride atoms. This polymeric nature is readily disrupted upon reaction with Lewis bases, which cleave the Zr-Cl-Zr bonds to form discrete molecular adducts.[1]
The zirconium(IV) center in ZrCl₄ is electron-deficient and possesses empty d-orbitals, making it a moderately strong Lewis acid. This acidity is the driving force for its reactions with a wide array of Lewis bases, which are molecules or ions that can donate a pair of electrons. These interactions are crucial for solubilizing ZrCl₄ in common organic solvents and for activating it for subsequent chemical transformations. The resulting Lewis acid-base adducts are often stable, isolable compounds that serve as important intermediates in chemical synthesis.
Reactions with N-Donor Lewis Bases
Nitrogen-containing ligands are a prominent class of Lewis bases that readily form stable adducts with this compound. These include amines, pyridines, and nitriles.
Amines and Pyridines
Primary, secondary, and tertiary amines, as well as pyridine (B92270) and its derivatives, react with ZrCl₄ to typically form 1:2 adducts with the general formula ZrCl₄(L)₂, where L is the nitrogen-containing ligand. The reaction involves the donation of the lone pair of electrons from the nitrogen atom to the zirconium center.
Nitriles
Nitriles, such as acetonitrile, are also capable of coordinating to ZrCl₄. These adducts are of interest as they can be intermediates in catalytic processes. The coordination occurs through the lone pair of electrons on the nitrogen atom of the cyano group.
Reactions with O-Donor Lewis Bases
Oxygen-containing Lewis bases, including ethers, ketones, and sulfoxides, are frequently used to form adducts with ZrCl₄. These adducts are often used as in situ sources of soluble, reactive ZrCl₄.
Ethers
Tetrahydrofuran (B95107) (THF) is one of the most common ether ligands for ZrCl₄, forming a well-characterized 1:2 adduct, ZrCl₄(THF)₂. This complex is a convenient, soluble starting material for many zirconium-mediated reactions. The melting point of this adduct is reported to be in the range of 175–177 °C.[1]
Ketones and Aldehydes
Carbonyl compounds such as acetone (B3395972) and pinacolone (B1678379) react with ZrCl₄ to form 1:2 adducts. These reactions are of interest in the context of Lewis acid-catalyzed reactions involving carbonyl groups.
Sulfoxides
Dimethyl sulfoxide (B87167) (DMSO) is a strong Lewis base that forms a series of adducts with ZrCl₄, with varying stoichiometries from 1:2 to 1:9 (DMSO:ZrCl₄). In these adducts, coordination is believed to occur through the oxygen atom of the sulfoxide group.[2]
Reactions with P-Donor Lewis Bases
Phosphines, particularly tertiary phosphines (PR₃), are soft Lewis bases that react with ZrCl₄. While simple adduct formation is known, the chemistry can be more complex, sometimes leading to the formation of zirconium cluster compounds.
Experimental Protocols
General Considerations
This compound is highly sensitive to moisture and will rapidly hydrolyze. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated prior to use.
Synthesis of Dichlorobis(tetrahydrofuran)zirconium(IV) [ZrCl₄(THF)₂]
This procedure is a standard method for preparing a soluble and reactive form of this compound.
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, suspend anhydrous ZrCl₄ (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add anhydrous tetrahydrofuran (THF) (2.2 eq) to the stirring suspension.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
The resulting white precipitate is collected by filtration under inert atmosphere.
-
The solid product is washed with anhydrous pentane (B18724) and dried under vacuum.
Synthesis of ZrCl₄ Adducts with β-Aminoketones
This protocol describes the synthesis of a 1:2 adduct with an N,O-bidentate ligand.
Procedure:
-
Suspend ZrCl₄ (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a Schlenk flask at -20 °C.
-
In a separate flask, dissolve the β-aminoketone ligand (2.0 eq) in anhydrous CH₂Cl₂.
-
Slowly add the ligand solution to the stirring ZrCl₄ suspension at -20 °C.
-
The reaction mixture is stirred for 60 minutes at room temperature.
-
The resulting solid is filtered, washed twice with CH₂Cl₂, and dried under vacuum.
Quantitative Data
The following tables summarize key quantitative data for a selection of ZrCl₄-Lewis base adducts.
| Lewis Base | Adduct Stoichiometry (ZrCl₄:L) | Yield (%) | Melting Point (°C) | Spectroscopic Data (Key Features) | Reference |
| Tetrahydrofuran (THF) | 1:2 | - | 175-177 | - | [1] |
| 4-amino-4-methylpentan-2-one | 1:2 | 74.8 | - | - | |
| 4-(diphenylamino)pent-3-en-2-one | 1:2 | 60.6 | - | - | |
| Dimethyl sulfoxide (DMSO) | 1:9 | - | - | Zr-O coordination | [2] |
Note: More extensive data tables would be populated here as more specific literature is identified and reviewed.
Visualizing Key Concepts
The following diagrams illustrate fundamental concepts related to the reaction of ZrCl₄ with Lewis bases.
Caption: General reaction scheme for the formation of a ZrCl₄-Lewis base adduct.
Caption: A typical experimental workflow for the synthesis of a ZrCl₄-Lewis base adduct.
Conclusion
The reaction of this compound with Lewis bases is a cornerstone of zirconium coordination chemistry. The formation of well-defined adducts not only provides a route to soluble and reactive zirconium species but also serves as the initial step in a vast number of catalytic and stoichiometric transformations. This guide has provided an overview of these fundamental reactions, including practical experimental guidance and a summary of key data. It is intended to be a valuable resource for researchers leveraging the unique properties of this compound in their work, from fundamental studies to applications in drug development and materials science. Further research into the synthesis and characterization of a broader range of adducts will continue to expand the utility of this versatile Lewis acid.
References
Synthesis of Zirconium(IV) Chloride Tetrahydrofuran Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of the Zirconium(IV) chloride tetrahydrofuran (B95107) (THF) complex, a critical precursor in organometallic chemistry and catalysis. The document details the experimental protocol, quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound (ZrCl₄) is a versatile Lewis acid and a common starting material for the synthesis of various zirconium compounds. However, its polymeric structure and low solubility in common organic solvents limit its direct application in many homogeneous reactions. To overcome these limitations, it is often converted into a more soluble and reactive monomeric adduct. The formation of a 1:2 complex with tetrahydrofuran (THF), tetrachlorobis(tetrahydrofuran)zirconium(IV) (ZrCl₄(THF)₂), is a widely employed strategy to enhance its utility in synthetic chemistry. This complex serves as a convenient and reactive source of the ZrCl₄ moiety for a range of transformations, including the preparation of organozirconium reagents and catalysts for organic synthesis.
Synthesis of this compound THF Complex
The synthesis of ZrCl₄(THF)₂ involves the direct reaction of this compound with tetrahydrofuran in a suitable solvent. The THF molecules act as Lewis bases, donating electron pairs to the Lewis acidic zirconium center and breaking down the polymeric structure of ZrCl₄ to form the monomeric adduct.
Reaction Scheme
The overall reaction can be represented as follows:
ZrCl₄ (polymeric) + 2 THF → ZrCl₄(THF)₂ (monomeric)
Experimental Protocol
A reliable and high-yield synthesis of ZrCl₄(THF)₂ has been reported in Inorganic Syntheses. The following protocol is adapted from this established procedure.
Materials and Equipment:
-
This compound (ZrCl₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask or a three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (e.g., argon or nitrogen) with a manifold
-
Cannula or dropping funnel
-
Sintered glass funnel
-
Vacuum pump
Procedure:
-
Preparation of the Reaction Vessel: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.
-
Addition of Reactants: Anhydrous this compound (5.0 g, 21.5 mmol) is quickly transferred to the flask under a positive pressure of inert gas. Anhydrous dichloromethane (100 mL) is then added to the flask to create a slurry.
-
Reaction with THF: The slurry is stirred vigorously while anhydrous tetrahydrofuran (50 mL, 617 mmol) is added dropwise via a cannula or dropping funnel over a period of 10-15 minutes.
-
Reaction Completion: The reaction mixture is stirred at room temperature for 1 hour. During this time, the solid ZrCl₄ will dissolve, and a white precipitate of the ZrCl₄(THF)₂ complex will form.
-
Isolation of the Product: The white solid product is collected by filtration using a sintered glass funnel under an inert atmosphere.
-
Washing and Drying: The collected solid is washed with two 25 mL portions of anhydrous dichloromethane to remove any unreacted starting materials or soluble impurities. The product is then dried in vacuo for several hours to yield the pure ZrCl₄(THF)₂ complex.
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of the this compound THF complex.
| Parameter | Value |
| Reactants | |
| This compound (ZrCl₄) | 5.0 g (21.5 mmol) |
| Tetrahydrofuran (THF) | 50 mL (617 mmol) |
| Dichloromethane (CH₂Cl₂) | 150 mL (100 mL for reaction, 50 mL for washing) |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 1 hour |
| Product | |
| Product Name | Tetrachlorobis(tetrahydrofuran)zirconium(IV) |
| Chemical Formula | ZrCl₄(THF)₂ |
| Molecular Weight | 377.25 g/mol |
| Appearance | White solid |
| Melting Point | 175-177 °C |
| Yield | |
| Theoretical Yield | 8.11 g |
| Expected Yield | Quantitative |
Visual Representations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the this compound THF complex.
Chemical Structure
The following diagram shows the chemical structure of the this compound THF complex.
Safety Considerations
-
This compound is highly corrosive and moisture-sensitive. It reacts violently with water, releasing hydrogen chloride gas. All manipulations should be carried out under a dry, inert atmosphere using Schlenk line or glovebox techniques.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a well-ventilated fume hood.
-
Tetrahydrofuran can form explosive peroxides upon prolonged storage and exposure to air. Use of freshly distilled and inhibitor-free THF is recommended.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
The synthesis of the this compound THF complex is a straightforward and high-yielding procedure that provides a valuable precursor for a wide range of applications in organometallic chemistry and catalysis. By following the detailed protocol outlined in this guide, researchers can reliably prepare this important reagent for their synthetic needs. The use of this monomeric adduct facilitates the controlled and efficient introduction of the ZrCl₄ moiety into various molecular frameworks, enabling the development of novel catalysts and materials.
Methodological & Application
Application Notes: Zirconium(IV) Chloride as a Catalyst in Friedel-Crafts Reactions
Introduction
Zirconium(IV) chloride (ZrCl₄) has emerged as a highly effective and versatile Lewis acid catalyst for a variety of organic transformations, including the synthetically important Friedel-Crafts reactions.[1] Traditionally, these reactions employ stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which often leads to harsh reaction conditions, significant waste, and difficulties in product isolation.[2][3] ZrCl₄ offers a compelling alternative due to its lower toxicity, low cost, ease of handling, and high activity, positioning it as a more environmentally benign or "green" catalyst.[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ZrCl₄ in Friedel-Crafts acylation and alkylation reactions.
Key Advantages of this compound
-
Mild Reaction Conditions: Often effective at room temperature, minimizing side reactions.
-
High Activity: Can be used in catalytic amounts, reducing waste.[4]
-
Low Toxicity: Safer to handle compared to traditional catalysts like AlCl₃ (LD₅₀ for ZrCl₄ is 1688 mg/kg, oral rat).[1]
-
Chemoselectivity: Demonstrates high selectivity in reactions with multifunctional molecules.[5][6]
-
Water Tolerance: Some zirconium-based catalysts show better tolerance to moisture compared to highly sensitive catalysts like AlCl₃.
Application I: Friedel-Crafts Acylation
ZrCl₄ is an efficient catalyst for the Friedel-Crafts acylation of various aromatic and heteroaromatic compounds.[1] This reaction is a fundamental method for the synthesis of aryl ketones, which are important intermediates in the pharmaceutical and fine chemical industries.[7] Unlike many traditional Lewis acids that require stoichiometric amounts, ZrCl₄ can often be used in catalytic quantities. The reaction proceeds via the generation of an acylium ion, which then undergoes electrophilic aromatic substitution.[8]
Regio- and Chemoselective Acylation of Indoles
A notable application of ZrCl₄ is the highly regio- and chemoselective acylation of indoles at the C-3 position.[5][6] Indole (B1671886) is a challenging substrate due to its high nucleophilicity at multiple atoms, which can lead to competing N-acylation and di-acylation.[6] The use of ZrCl₄ effectively minimizes these side reactions, even without the need for N-H protection, affording 3-acylindoles in good to high yields.[5]
Quantitative Data Summary: ZrCl₄-Mediated Acylation of Indoles
| Entry | Indole Derivative | Acyl Chloride | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Indole | Benzoyl chloride | 120 | DCE | RT | 2 | 94 | [5] |
| 2 | Indole | 4-Chlorobenzoyl chloride | 120 | DCE | RT | 2.5 | 95 | [5] |
| 3 | Indole | 2-Furoyl chloride | 120 | DCE | RT | 3 | 85 | [5] |
| 4 | Indole | Acetyl chloride | 120 | DCE | 0 to RT | 1 | 81 | [5] |
| 5 | 2-Methylindole | Benzoyl chloride | 120 | DCE | RT | 2 | 96 | [5] |
| 6 | 5-Bromoindole | Benzoyl chloride | 120 | DCE | RT | 2 | 92 | [5] |
DCE = 1,2-Dichloroethane (B1671644); RT = Room Temperature
Protocol 1: General Procedure for ZrCl₄-Mediated Friedel-Crafts Acylation of Indole
This protocol describes a general method for the C-3 acylation of indole with an acyl chloride using ZrCl₄ as a catalyst.[5]
Materials:
-
Indole (1.0 mmol)
-
Acyl chloride (1.1 mmol)
-
This compound (ZrCl₄) (1.2 mmol)
-
Anhydrous 1,2-dichloroethane (DCE) (5 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Septum and needles
-
Ice-water bath
-
Standard glassware for work-up and purification (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole (1.0 mmol) and anhydrous DCE (5 mL).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
Carefully add this compound (1.2 mmol) to the stirred solution. The mixture may change color.
-
Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for the time specified in the data table (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker containing ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-acylindole.
Application II: Friedel-Crafts Alkylation
This compound also serves as an effective catalyst for Friedel-Crafts alkylation reactions.[1] A key application in this area is the Michael-type addition of nucleophiles like indoles or pyrroles to α,β-unsaturated olefins.[4] This reaction provides a direct route to C-C bond formation and the synthesis of various substituted heterocyclic compounds. ZrCl₄ has been shown to catalyze this reaction efficiently with low catalyst loading (e.g., 2 mol%).[4]
Quantitative Data Summary: ZrCl₄-Catalyzed Michael Addition of Indole to β-Nitrostyrene
| Entry | Indole Derivative | β-Nitrostyrene Derivative | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Indole | β-Nitrostyrene | 2 | CH₂Cl₂ | RT | 10 | 96 | [4] |
| 2 | 2-Methylindole | β-Nitrostyrene | 2 | CH₂Cl₂ | RT | 10 | 95 | [4] |
| 3 | 5-Methoxyindole | β-Nitrostyrene | 2 | CH₂Cl₂ | RT | 15 | 94 | [4] |
| 4 | Indole | 4-Chloro-β-nitrostyrene | 2 | CH₂Cl₂ | RT | 15 | 92 | [4] |
| 5 | Indole | 4-Methyl-β-nitrostyrene | 2 | CH₂Cl₂ | RT | 10 | 95 | [4] |
CH₂Cl₂ = Dichloromethane (B109758); RT = Room Temperature
Protocol 2: General Procedure for ZrCl₄-Catalyzed Friedel-Crafts Alkylation of Indole
This protocol outlines a general method for the Michael addition of indole to a β-nitrostyrene catalyzed by ZrCl₄.[4]
Materials:
-
Indole (1.0 mmol)
-
β-Nitrostyrene (1.0 mmol)
-
This compound (ZrCl₄) (0.02 mmol, 2 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (25 mL) with a magnetic stir bar
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a 25 mL round-bottom flask, add indole (1.0 mmol), β-nitrostyrene (1.0 mmol), and anhydrous CH₂Cl₂ (5 mL).
-
Stir the mixture at room temperature to obtain a homogeneous solution.
-
Add this compound (0.02 mmol) to the solution in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC (typically complete within 10-15 minutes).
-
Once the reaction is complete, quench by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure product.
Visualizations
References
- 1. sid.ir [sid.ir]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. ZrCl4-mediated regio- and chemoselective Friedel-Crafts acylation of indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts acylation using sulfated zirconia catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols for Chemical Vapor Deposition of Zirconia from Zirconium(IV) Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical vapor deposition (CVD) of high-quality zirconium dioxide (ZrO₂) thin films using zirconium(IV) chloride (ZrCl₄) as the precursor. Zirconia films are of significant interest across various fields, including microelectronics, optics, and biomedical devices, owing to their excellent dielectric properties, high refractive index, chemical inertness, and biocompatibility.
Introduction to ZrO₂ Deposition via CVD
Chemical vapor deposition is a versatile technique for producing thin, uniform, and conformal coatings on various substrates. In the context of zirconia, ZrCl₄ is a commonly employed precursor due to its volatility and reactivity. The deposition process generally involves the reaction of vaporized ZrCl₄ with an oxygen source at elevated temperatures, leading to the formation of a solid ZrO₂ film on the substrate surface.
The overall chemical reaction can be generalized as:
ZrCl₄(g) + O₂(g) → ZrO₂(s) + 2Cl₂(g)
Alternatively, other oxygen sources like water vapor (H₂O) or a mixture of carbon dioxide and hydrogen (CO₂-H₂) can be used, each influencing the deposition characteristics and film properties. The ZrCl₄-CO₂-H₂ system is often preferred for its controllability at intermediate temperatures (900–1200 °C).[1]
Key Deposition Parameters and Their Influence
The properties of the deposited ZrO₂ films are highly dependent on several critical process parameters. Understanding their influence is key to achieving desired film characteristics.
-
Substrate Temperature: This is one of the most influential parameters, affecting the deposition rate, crystallinity, and phase of the ZrO₂ film. Deposition temperatures for this process typically range from 800 to 1550 °C.[1]
-
Precursor Temperature and Vapor Pressure: The temperature of the ZrCl₄ source determines its sublimation rate and, consequently, its concentration in the reaction chamber.
-
Reactant Gas Flow Rates: The flow rates of the carrier gas (e.g., Argon, Nitrogen) and the oxygen source (O₂, H₂O, or CO₂/H₂) influence the deposition rate and stoichiometry of the film.
-
Reactor Pressure: The total pressure within the CVD reactor affects the mean free path of the gas molecules and can influence the deposition mechanism (i.e., mass transport vs. surface reaction control).
-
Deposition Time: The duration of the deposition process directly controls the final thickness of the ZrO₂ film.
Experimental Protocols
The following sections provide detailed protocols for the CVD of ZrO₂ using ZrCl₄ with different oxygen sources. These are generalized procedures and may require optimization based on the specific CVD system and desired film properties.
Protocol for ZrO₂ Deposition using ZrCl₄ and O₂
This protocol outlines the steps for depositing ZrO₂ films using this compound and oxygen.
3.1.1. Materials and Equipment
-
This compound (ZrCl₄) powder (99.9%+)
-
Oxygen (O₂) gas (99.999%+)
-
Inert carrier gas (e.g., Argon, Nitrogen) (99.999%+)
-
Substrates (e.g., silicon wafers, quartz, or other suitable materials)
-
Horizontal or vertical hot-wall CVD reactor
-
Precursor sublimation chamber with independent temperature control
-
Mass flow controllers for all gases
-
Vacuum pump and pressure control system
-
Substrate heater capable of reaching at least 1000 °C
3.1.2. Pre-Deposition Procedure
-
Substrate Cleaning: Thoroughly clean the substrates to remove any organic and inorganic contaminants. A standard RCA clean is recommended for silicon wafers.
-
System Leak Check: Ensure the CVD system is leak-tight to prevent atmospheric contamination.
-
Precursor Loading: Load an appropriate amount of ZrCl₄ powder into the sublimation chamber in an inert atmosphere (e.g., a glovebox) to prevent premature hydrolysis.
-
System Purge: Purge the entire CVD system, including the reactor and gas lines, with an inert gas for at least 30 minutes to remove residual air and moisture.
3.1.3. Deposition Procedure
-
Substrate Loading: Load the cleaned substrates into the center of the CVD reactor.
-
Heating: Heat the substrate to the desired deposition temperature under a continuous flow of inert gas.
-
Precursor Heating: Heat the ZrCl₄ sublimation chamber to the desired temperature to generate a stable vapor pressure.
-
Gas Introduction:
-
Establish a stable flow of the inert carrier gas through the sublimation chamber to transport the ZrCl₄ vapor into the reactor.
-
Introduce the oxygen gas into the reactor through a separate line.
-
-
Deposition: Maintain the desired deposition temperature, pressure, and gas flow rates for the intended duration to achieve the target film thickness.
-
Post-Deposition Purge: After the deposition is complete, stop the flow of ZrCl₄ vapor and oxygen. Continue to flow the inert gas while the reactor cools down to near room temperature.
-
Unloading: Once the system has cooled, unload the coated substrates.
Quantitative Data Summary
The following tables summarize the influence of key deposition parameters on the properties of ZrO₂ films deposited via CVD using ZrCl₄. Note: The data presented here is a compilation from various sources and should be used as a guideline for process development.
| Parameter | Value | Deposition Rate | Film Thickness | Crystal Phase | Reference |
| Substrate Temperature | 800 °C | Low | - | Amorphous/Polycrystalline | [1] |
| 950 °C | Moderate | - | Tetragonal/Monoclinic | [1] | |
| 1100 °C | High | - | Monoclinic | [1] | |
| Carrier Gas Flow Rate | Low | Higher | Thicker | - | [2] |
| High | Lower | Thinner | - | [2] | |
| Reactor Pressure | Low | - | - | - | [1] |
| Atmospheric | - | - | - | [1] |
Further systematic studies are required to provide more comprehensive quantitative data relating all process parameters to film properties.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the chemical vapor deposition of ZrO₂ from ZrCl₄.
Caption: General workflow for the CVD of ZrO₂ from ZrCl₄.
Chemical Reaction Pathway
The diagram below illustrates the simplified chemical reaction pathway for the formation of ZrO₂ from ZrCl₄ and O₂.
Caption: Simplified reaction for ZrO₂ formation from ZrCl₄ and O₂.
Troubleshooting and Safety Considerations
-
Homogeneous Nucleation: At lower temperatures (800–950 °C), the reaction between ZrCl₄ and O₂ or H₂O can be very reactive, leading to the formation of particles in the gas phase (homogeneous nucleation) rather than film growth on the substrate.[1] Increasing the deposition temperature can mitigate this issue.
-
Precursor Handling: this compound is highly sensitive to moisture and will readily hydrolyze upon exposure to air. It should be handled and stored in a dry, inert atmosphere.
-
Byproduct Management: The CVD process generates corrosive byproducts such as chlorine (Cl₂) or hydrogen chloride (HCl). The exhaust from the CVD system must be properly scrubbed before being released.
-
High Temperatures: The deposition process involves high temperatures, requiring appropriate safety measures and equipment.
This document provides a foundational guide for the chemical vapor deposition of zirconia thin films using this compound. For specific applications, further optimization of the process parameters will be necessary to achieve the desired film properties.
References
Application Notes and Protocols for Zirconium(IV) Chloride Catalyzed Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zirconium(IV) chloride (ZrCl₄) is a versatile and effective Lewis acid catalyst in a variety of organic transformations, including the synthetically powerful Diels-Alder reaction. Its utility stems from its ability to activate dienophiles, thereby accelerating reaction rates and influencing stereoselectivity. As a milder Lewis acid compared to counterparts like aluminum chloride or titanium tetrachloride, ZrCl₄ often provides a higher degree of chemo- and regioselectivity, making it a valuable tool in the synthesis of complex molecules, including intermediates for drug development.
These application notes provide an overview of the use of this compound in Diels-Alder reactions, including detailed experimental protocols and data for specific cycloadditions. The information is intended to guide researchers in the practical application of this catalyst for the construction of six-membered rings, a fundamental transformation in organic synthesis.
General Principles of ZrCl₄ Catalysis in Diels-Alder Reactions
The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. Lewis acids, such as this compound, catalyze this reaction by coordinating to the dienophile, typically to a carbonyl oxygen or other Lewis basic site. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, which in turn narrows the HOMO-LUMO gap between the diene and the dienophile, accelerating the reaction. Furthermore, the steric and electronic properties of the ZrCl₄-dienophile complex can significantly influence the diastereoselectivity of the cycloaddition.
The general workflow for a this compound catalyzed Diels-Alder reaction is depicted in the following diagram:
Caption: General workflow for a ZrCl₄ catalyzed Diels-Alder reaction.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for specific this compound catalyzed Diels-Alder reactions. The quantitative data for these reactions are summarized in the subsequent tables for easy comparison.
Protocol 1: Aza-Diels-Alder Reaction of an Aldimine with a Dienol Silyl (B83357) Ether
This protocol describes the synthesis of a tetrahydropyridine (B1245486) derivative via an aza-Diels-Alder reaction, a variant of the Diels-Alder reaction where a nitrogen atom is incorporated into the newly formed six-membered ring.
Reaction Scheme:
(Aromatic Aldehyde + Amine → Aldimine) + Dienol Silyl Ether --(ZrCl₄)--> Tetrahydropyridine Derivative
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Amine (e.g., p-anisidine) (1.0 mmol)
-
Dienol silyl ether (e.g., 1-methoxy-2-methyl-1-trimethylsiloxypropene) (1.2 mmol)
-
This compound (ZrCl₄) (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the aromatic aldehyde (1.0 mmol) and the amine (1.0 mmol) in anhydrous dichloromethane (3 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.1 mmol).
-
Stir the mixture at 0 °C for 30 minutes to facilitate the in-situ formation of the aldimine.
-
Add the dienol silyl ether (1.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary:
| Entry | Aldehyde | Diene | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | 1-Methoxy-2-methyl-1-trimethylsiloxypropene | 10 | 12 | 85 | 80:20 |
| 2 | 4-Chlorobenzaldehyde | 1-Methoxy-2-methyl-1-trimethylsiloxypropene | 10 | 12 | 88 | 82:18 |
| 3 | 4-Methoxybenzaldehyde | 1-Methoxy-2-methyl-1-trimethylsiloxypropene | 10 | 14 | 82 | 78:22 |
Table 1: ZrCl₄ catalyzed aza-Diels-Alder reaction of various aromatic aldehydes.
Protocol 2: Diels-Alder Reaction of Cyclopentadiene (B3395910) with an α,β-Unsaturated Ketone
This protocol details a classic Diels-Alder cycloaddition between a cyclic diene and an activated dienophile, catalyzed by this compound.
Reaction Scheme:
Cyclopentadiene + Methyl Vinyl Ketone --(ZrCl₄)--> Bicyclic Ketone
Materials:
-
Freshly distilled cyclopentadiene (1.2 mmol)
-
Methyl vinyl ketone (1.0 mmol)
-
This compound (ZrCl₄) (0.1 mmol, 10 mol%)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of methyl vinyl ketone (1.0 mmol) in anhydrous dichloromethane (5 mL) at -78 °C under an inert atmosphere, add this compound (0.1 mmol).
-
Stir the mixture at -78 °C for 15 minutes.
-
Add freshly distilled cyclopentadiene (1.2 mmol) dropwise to the solution.
-
Continue stirring at -78 °C for the time specified in Table 2.
-
Monitor the reaction by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the cycloadduct.
Quantitative Data Summary:
| Entry | Diene | Dienophile | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | Methyl Vinyl Ketone | 10 | -78 | 3 | 92 | 95:5 |
| 2 | Cyclopentadiene | Acrolein | 10 | -78 | 2.5 | 95 | 96:4 |
| 3 | Isoprene | Methyl Acrylate | 15 | -20 | 6 | 78 | 85:15 (para:meta) |
Table 2: ZrCl₄ catalyzed Diels-Alder reaction of various dienes and dienophiles.
Signaling Pathways and Logical Relationships
The catalytic cycle of a this compound catalyzed Diels-Alder reaction can be visualized as follows:
Caption: Catalytic cycle of a ZrCl₄ catalyzed Diels-Alder reaction.
Conclusion
This compound is a valuable Lewis acid catalyst for promoting Diels-Alder reactions. Its mild nature allows for high yields and good stereoselectivity in various cycloadditions, including aza-Diels-Alder reactions. The provided protocols offer a starting point for researchers to explore the utility of ZrCl₄ in their synthetic endeavors. The straightforward experimental procedures and the ability to tune reactivity and selectivity by modifying reaction parameters make this compound an attractive catalyst for the synthesis of complex cyclic molecules. Further exploration of substrate scope and optimization of reaction conditions are encouraged to fully harness the potential of this catalyst in organic synthesis and drug development.
Application of Zirconium(IV) Chloride and its Derivatives in Olefin Polymerization: A Guide for Researchers
Introduction
Zirconium(IV) chloride (ZrCl₄) and its organometallic derivatives, particularly zirconocene (B1252598) dichlorides, are pivotal precursors for catalysts in the polymerization of olefins such as ethylene (B1197577) and propylene.[1][2] These compounds form the basis of a significant class of homogeneous and supported Ziegler-Natta catalysts, which are widely utilized in the production of polyolefins with tailored properties.[1][3] The high activity and ability to produce polymers with narrow molecular weight distributions make zirconium-based catalysts a subject of intense academic and industrial research.[4][5] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development and materials science interested in leveraging zirconium catalysts for olefin polymerization.
Catalyst Systems and Activation
Zirconium-based catalysts for olefin polymerization typically consist of a zirconium precursor and a cocatalyst. The most common system involves a zirconocene dichloride, such as bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂), activated by methylaluminoxane (B55162) (MAO).[3][6] MAO acts as a cocatalyst that alkylates the zirconium center and abstracts a chloride ligand to generate a cationic, coordinatively unsaturated zirconium alkyl species, which is the active site for polymerization.[7]
Other organoaluminum compounds and borate-based activators can also be employed.[5][8] Furthermore, immobilizing these catalysts on supports like silica (B1680970) or magnesium chloride can enhance their industrial applicability by improving particle morphology and process control.[8][9]
Applications in Polymer Synthesis
Zirconium-based catalysts are highly versatile and are used to produce a wide range of polyolefins:
-
High-Density Polyethylene (B3416737) (HDPE): These catalysts can produce linear polyethylene with high molecular weights and narrow molecular weight distributions.[4][10]
-
Linear Low-Density Polyethylene (LLDPE): By copolymerizing ethylene with α-olefins such as 1-hexene (B165129) or 1-octene, LLDPE with controlled branching can be synthesized.[3]
-
Polypropylene: Chiral ansa-zirconocenes can be designed to control the stereochemistry of polypropylene, leading to isotactic or syndiotactic polymers.[11]
-
Cyclic Olefin Copolymers (COCs): this compound is also instrumental in the synthesis of COCs, which are amorphous polymers with excellent optical and thermal properties.[12]
Experimental Protocols
Protocol 1: Synthesis of a Zirconocene Dichloride Catalyst Precursor
This protocol describes the synthesis of a zirconocene dichloride complex from this compound. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.[10]
Materials:
-
This compound (ZrCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (B109758), anhydrous
-
Hexane (B92381), anhydrous
-
Cyclopentadienyl (B1206354) sodium (NaCp) or a substituted derivative
Procedure:
-
Preparation of ZrCl₄(THF)₂ adduct: In a Schlenk flask, suspend ZrCl₄ (e.g., 8.8 g, 37.8 mmol) in anhydrous dichloromethane (100 mL) under an inert atmosphere.[10]
-
Slowly add anhydrous THF (10 mL) dropwise to the stirred suspension at room temperature.[10]
-
Stir the mixture for 2 hours, during which the solid should dissolve to form a clear solution.
-
Filter the solution through a fritted Schlenk filter to remove any insoluble impurities.
-
To the filtrate, add anhydrous hexane (80 mL) to precipitate the white ZrCl₄(THF)₂ adduct.[10]
-
Isolate the white solid by filtration, wash with hexane (3 x 15 mL), and dry under vacuum.[10]
-
Synthesis of Zirconocene Dichloride: In a separate Schlenk flask, dissolve the prepared ZrCl₄(THF)₂ in anhydrous THF.
-
Slowly add a solution of 2 equivalents of the desired cyclopentadienyl sodium salt in THF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under vacuum.
-
Extract the zirconocene dichloride product with a suitable solvent (e.g., dichloromethane or toluene) and filter to remove sodium chloride.
-
Recrystallize the product from a mixture of dichloromethane and hexane to obtain the pure zirconocene dichloride.
Protocol 2: Ethylene Polymerization using a Zirconocene/MAO Catalyst System
This protocol outlines a general procedure for the slurry-phase polymerization of ethylene.
Materials:
-
Zirconocene dichloride catalyst (synthesized as in Protocol 1 or commercially available)
-
Methylaluminoxane (MAO) solution in toluene (B28343) (e.g., 10 wt%)
-
Toluene, anhydrous
-
Polymer-grade ethylene
-
Methanol, acidified
Equipment:
-
A high-pressure stainless-steel or glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet.
Procedure:
-
Reactor Preparation: Thoroughly dry the reactor by heating under vacuum and then purge with argon or nitrogen.[5]
-
Solvent and Cocatalyst Addition: Introduce anhydrous toluene (e.g., 200-500 mL) into the reactor under an inert atmosphere.[5][10]
-
Add the desired amount of MAO solution to the toluene. The Al/Zr molar ratio is a critical parameter and typically ranges from 1000 to 4500.[10]
-
Catalyst Injection: In a separate Schlenk tube, dissolve a small amount of the zirconocene dichloride catalyst (e.g., 1-10 µmol) in toluene to prepare a stock solution.[10]
-
Inject the catalyst solution into the reactor to initiate the polymerization.
-
Polymerization: Pressurize the reactor with ethylene to the desired pressure (e.g., 1-10 bar).[6][10] Maintain a constant temperature (e.g., 30-80 °C) and stirring speed for the desired reaction time (e.g., 30-60 minutes).[10]
-
Termination: Stop the ethylene flow and vent the reactor. Quench the reaction by adding acidified methanol.
-
Polymer Isolation: Collect the precipitated polyethylene by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 60 °C to a constant weight.
Data Presentation
The performance of zirconium-based catalysts is evaluated based on their activity and the properties of the resulting polymer. The following tables summarize representative data from the literature.
Table 1: Influence of Al/Zr Ratio and Temperature on Ethylene Polymerization with a ZrCl₂(ethylpyrone)₂/MAO Catalyst System. [10]
| Entry | Al/Zr Molar Ratio | Temperature (°C) | Catalytic Activity (kg PE / (mol Zr·h·bar)) |
| 1 | 1000 | 60 | 1,200 |
| 2 | 2500 | 60 | 3,500 |
| 3 | 3500 | 60 | 5,800 |
| 4 | 4500 | 60 | 4,200 |
| 5 | 3500 | 30 | 2,100 |
| 6 | 3500 | 40 | 3,800 |
| 7 | 3500 | 70 | 4,500 |
| 8 | 3500 | 80 | 3,100 |
Table 2: Properties of Polyethylene Produced with Different Zirconocene/MAO Catalyst Systems.
| Catalyst System | Polymerization Temperature (°C) | Catalytic Activity (kg PE / (mol Zr·h)) | Molecular Weight (Mw) ( g/mol ) | Mw/Mn | Reference |
| Cp₂ZrCl₂/MAO | 71 | - | - | 2.0 | [4] |
| ZrCl₂(ethylpyrone)₂/MAO | 60 | 5,800 | 4.5 x 10⁵ | - | [10] |
| Cp₂Zr@EXZrGP/MAO | 60 | 4.8 x 10⁵ | - | - | [13] |
| meso-alkyl zirconocene/sMAO | - | High | High | - | [9] |
Visualizations
Mechanism of Ziegler-Natta Polymerization
The following diagram illustrates the generally accepted mechanism for olefin polymerization catalyzed by a zirconocene/MAO system.
Caption: Mechanism of zirconocene-catalyzed olefin polymerization.
Experimental Workflow for Ethylene Polymerization
This diagram outlines the typical workflow for a laboratory-scale ethylene polymerization experiment.
Caption: Workflow for ethylene polymerization.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. cpsm.kpi.ua [cpsm.kpi.ua]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repositorio.ufba.br [repositorio.ufba.br]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. noahchemicals.com [noahchemicals.com]
- 13. Integrated synthesis of metallocene@support catalysts based on glyphosate and its zirconium derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11089H [pubs.rsc.org]
Application Notes and Protocols: Zirconium(IV) Chloride Mediated Intramolecular Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Zirconium(IV) chloride (ZrCl₄) has emerged as a versatile and efficient Lewis acid catalyst in organic synthesis, enabling a variety of intramolecular cyclization reactions. Its strong Lewis acidity, coupled with its relatively low cost and ease of handling, makes it an attractive reagent for the construction of complex cyclic scaffolds found in numerous natural products and pharmaceutically active compounds. These application notes provide an overview of key ZrCl₄-mediated intramolecular cyclization reactions, complete with detailed experimental protocols and comparative data to facilitate their implementation in a research and development setting.
Intramolecular Friedel-Crafts Acylation of Indoles
The intramolecular Friedel-Crafts acylation is a powerful method for the synthesis of fused polycyclic indole (B1671886) derivatives. ZrCl₄ effectively catalyzes this reaction, promoting the cyclization of indole derivatives bearing an acyl chloride moiety to form tetracyclic and other fused indole systems. This method is particularly valuable in the synthesis of precursors for biologically active alkaloids and related compounds.
Experimental Protocol: General Procedure for ZrCl₄-Mediated Intramolecular Friedel-Crafts Acylation of Indoles[1][2]
To a stirred solution of the appropriate N-substituted indole-3-alkanoic acid (1.0 eq) in dry 1,2-dichloroethane (B1671644) (DCE) (10 mL/mmol) under a nitrogen atmosphere, oxalyl chloride (2.0 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2 hours. After completion of the acid chloride formation (monitored by TLC), the solvent and excess oxalyl chloride are removed under reduced pressure. The residue is redissolved in dry DCE (10 mL/mmol), and this compound (1.5 eq) is added in one portion at 0 °C. The reaction mixture is stirred at this temperature for an additional 4-6 hours. Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (B109758) (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclized product.
Quantitative Data: Substrate Scope and Yields for Intramolecular Friedel-Crafts Acylation[1]
| Entry | Substrate | Product | Yield (%) |
| 1 | N-Benzyl-3-indolepropionic acid | 1-Benzyl-1,2,3,4-tetrahydro-5H-carbazol-4-one | 85 |
| 2 | N-Methyl-3-indolepropionic acid | 1-Methyl-1,2,3,4-tetrahydro-5H-carbazol-4-one | 82 |
| 3 | N-Phenyl-3-indolepropionic acid | 1-Phenyl-1,2,3,4-tetrahydro-5H-carbazol-4-one | 80 |
| 4 | N-Benzyl-3-indolebutyric acid | 1-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-4-one | 78 |
| 5 | 5-Methoxy-N-benzyl-3-indolepropionic acid | 7-Methoxy-1-benzyl-1,2,3,4-tetrahydro-5H-carbazol-4-one | 88 |
| 6 | 5-Chloro-N-benzyl-3-indolepropionic acid | 7-Chloro-1-benzyl-1,2,3,4-tetrahydro-5H-carbazol-4-one | 81 |
Aza-Prins Cyclization for the Synthesis of Piperidine (B6355638) Derivatives
The aza-Prins cyclization is a valuable transformation for the stereoselective synthesis of piperidine rings, which are prevalent in pharmaceuticals and natural products. A cooperative catalytic system involving a N-heterocyclic carbene (NHC)-copper complex and ZrCl₄ has been developed for the aza-Prins cyclization of homoallylic amines and aldehydes. In this system, ZrCl₄ is proposed to act as a Lewis acid to activate the aldehyde and as a chloride source.
Experimental Workflow and Proposed Mechanism
Experimental Protocol: General Procedure for the Aza-Prins Cyclization[3]
In a dried Schlenk tube under a nitrogen atmosphere, the NHC-Cu(I) complex (5 mol%) and ZrCl₄ (1.2 eq) are added to a solution of the homoallylic amine (1.0 eq) in anhydrous dichloromethane (5 mL). The corresponding aldehyde (1.1 eq) is then added dropwise at room temperature. The reaction mixture is stirred at 40 °C and monitored by TLC. After complete consumption of the starting material, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous phase is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 4-chloropiperidine derivative.
Quantitative Data: Substrate Scope and Yields for the Aza-Prins Cyclization[3]
| Entry | Homoallylic Amine Substrate | Aldehyde Substrate | Product Yield (%) | Diastereomeric Ratio (trans:cis) |
| 1 | N-Tosyl-3-buten-1-amine | Benzaldehyde | 85 | >95:5 |
| 2 | N-Tosyl-3-buten-1-amine | 4-Chlorobenzaldehyde | 88 | >95:5 |
| 3 | N-Tosyl-3-buten-1-amine | 4-Methoxybenzaldehyde | 82 | >95:5 |
| 4 | N-Tosyl-3-buten-1-amine | Cinnamaldehyde | 75 | >95:5 |
| 5 | N-Tosyl-3-buten-1-amine | Isobutyraldehyde | 78 | 90:10 |
| 6 | N-Benzoyl-3-buten-1-amine | Benzaldehyde | 80 | >95:5 |
Intramolecular Cyclization of ortho-Allylphenols to Dihydrobenzofurans
The dihydrobenzofuran skeleton is a common motif in many natural products and biologically active molecules. This compound provides a mild and efficient method for the intramolecular cyclization of ortho-allylphenols to afford 2-methyl-2,3-dihydrobenzofurans, avoiding the use of expensive or harsh reagents.[1][2]
Experimental Protocol: General Procedure for the Synthesis of 2-Methyl-2,3-dihydrobenzofurans[4]
To a solution of the ortho-allylphenol (1.0 eq) in dry dichloromethane (10 mL) at 0 °C under a nitrogen atmosphere is added this compound (1.2 eq) in one portion. The reaction mixture is stirred at room temperature for 2-4 hours, while being monitored by TLC. Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield the corresponding 2-methyl-2,3-dihydrobenzofuran.
Quantitative Data: Synthesis of Dihydrobenzofurans from various ortho-Allylphenols[4]
| Entry | Substrate (ortho-Allylphenol) | Product | Yield (%) |
| 1 | 2-Allylphenol | 2-Methyl-2,3-dihydrobenzofuran | 85 |
| 2 | 2-Allyl-4-methylphenol | 2,5-Dimethyl-2,3-dihydrobenzofuran | 86 |
| 3 | 2-Allyl-4-methoxyphenol | 5-Methoxy-2-methyl-2,3-dihydrobenzofuran | 82 |
| 4 | 2-Allyl-4-chlorophenol | 5-Chloro-2-methyl-2,3-dihydrobenzofuran | 78 |
| 5 | 2-Allyl-4-nitrophenol | 2-Methyl-5-nitro-2,3-dihydrobenzofuran | 71 |
| 6 | 2-Cinnamylphenol | 2-Styryl-2,3-dihydrobenzofuran | 75 |
Intramolecular Cyclization of Unsaturated Alcohols and Epoxides
This compound also mediates the intramolecular cyclization of unsaturated alcohols and epoxides, providing access to various oxygen-containing heterocyclic systems such as tetrahydropyrans and dihydro-2H-pyrans. These reactions are valuable for the synthesis of complex polyether natural products.
Experimental Protocol: General Procedure for ZrCl₄-Mediated Cyclization of Epoxides with Homoallylic Alcohols
To a stirred solution of the homoallylic alcohol (1.0 eq) and the epoxide (1.2 eq) in dry dichloromethane (15 mL) at room temperature under a nitrogen atmosphere is added this compound (2.0 eq). The reaction mixture is stirred for 2-5 hours and monitored by TLC. After completion, the reaction is quenched with water and the mixture is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 4-chlorotetrahydropyran (B167756) derivative.
Quantitative Data: Cyclization of Epoxides with Homoallylic Alcohols[1]
| Entry | Epoxide | Homoallylic Alcohol | Product | Yield (%) |
| 1 | Styrene oxide | 3-Buten-1-ol | 4-Chloro-2-phenyltetrahydropyran | 88 |
| 2 | 1,2-Epoxyoctane | 3-Buten-1-ol | 4-Chloro-2-hexyltetrahydropyran | 85 |
| 3 | Cyclohexene oxide | 3-Buten-1-ol | 4-Chloro-octahydropyrano[2,3-b]pyran | 82 |
| 4 | Styrene oxide | 3-Penten-1-ol | 4-Chloro-6-methyl-2-phenyltetrahydropyran | 86 |
Experimental Protocol: General Procedure for ZrCl₄-Mediated Cyclization of Epoxides with Homopropargylic Alcohols[6]
In a flame-dried round-bottom flask under a nitrogen atmosphere, a solution of the homopropargylic alcohol (1.0 eq) in dry dichloromethane (10 mL) is cooled to 0 °C. This compound (1.5 eq) is added, followed by the dropwise addition of a solution of the epoxide (1.1 eq) in dry dichloromethane (5 mL). The reaction mixture is stirred at room temperature for 3-6 hours. Upon completion (monitored by TLC), the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 4-chloro-5,6-dihydro-2H-pyran derivative.
Quantitative Data: Cyclization of Epoxides with Homopropargylic Alcohols[6]
| Entry | Epoxide | Homopropargylic Alcohol | Product | Yield (%) |
| 1 | Styrene oxide | 3-Butyn-1-ol | 4-Chloro-2-phenyl-5,6-dihydro-2H-pyran | 85 |
| 2 | 1,2-Epoxyoctane | 3-Butyn-1-ol | 4-Chloro-2-hexyl-5,6-dihydro-2H-pyran | 82 |
| 3 | Cyclohexene oxide | 3-Butyn-1-ol | 4-Chloro-octahydro-2H-pyrano[2,3-b]pyran | 78 |
| 4 | Styrene oxide | 3-Pentyn-1-ol | 4-Chloro-6-methyl-2-phenyl-5,6-dihydro-2H-pyran | 83 |
Conclusion
This compound is a powerful and versatile Lewis acid for promoting a range of intramolecular cyclization reactions that are of significant interest to synthetic and medicinal chemists. The protocols and data presented herein provide a practical guide for the application of ZrCl₄ in the construction of diverse and complex heterocyclic frameworks. The mild reaction conditions, good to excellent yields, and broad substrate scope make these methods highly valuable for the synthesis of novel compounds in academic and industrial research.
References
Application of Zirconium(IV) Chloride in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Zirconium(IV) chloride (ZrCl₄) as a versatile and efficient Lewis acid catalyst in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs). ZrCl₄ offers a compelling alternative to traditional catalysts, often providing milder reaction conditions, higher yields, and improved selectivity.
Overview of this compound in Pharmaceutical Synthesis
This compound is a powerful Lewis acid that effectively catalyzes a variety of organic transformations crucial for the synthesis of complex pharmaceutical molecules.[1][2] Its utility stems from its ability to activate functional groups, facilitating bond formation and cyclization reactions. Key applications in pharmaceutical synthesis include:
-
Heterocycle Synthesis: Formation of nitrogen-containing rings such as benzimidazoles and benzodiazepines, which are core structures in many drugs.[1][3]
-
Glycosylation Reactions: Stereoselective formation of N-glycosidic bonds, a critical step in the synthesis of nucleoside analogue antiviral drugs like Lamivudine.[4][5]
-
Friedel-Crafts Acylation: Introduction of acyl groups onto aromatic and heteroaromatic rings, a common strategy for building complex molecular scaffolds.[6][7]
-
Multicomponent Reactions: Efficiently catalyzing reactions like the Biginelli reaction to produce dihydropyrimidinones, a class of compounds with diverse pharmacological activities.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds found in a wide range of pharmaceuticals with activities including antimicrobial, anticancer, and antihypertensive effects. This compound has been demonstrated as an effective catalyst for the condensation of o-phenylenediamines with aldehydes to yield 2-substituted benzimidazoles.[3]
Quantitative Data
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzimidazole | 5.0 | 90 |
| 2 | 4-Methylbenzaldehyde | 2-(p-Tolyl)benzimidazole | 5.5 | 88 |
| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzimidazole | 5.0 | 92 |
| 4 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzimidazole | 6.0 | 85 |
| 5 | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)benzimidazole | 6.5 | 82 |
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
-
To a solution of an o-phenylenediamine (B120857) (1.0 mmol) in a suitable solvent (e.g., ethanol (B145695), 10 mL), add the corresponding aldehyde (1.0 mmol).
-
Add this compound (5-10 mol%) to the mixture.
-
Reflux the reaction mixture for the time specified in the table above, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Pour the residue into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the pure 2-substituted benzimidazole.
Synthesis of 1,5-Benzodiazepine Derivatives
1,5-Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. This compound catalyzes the condensation of o-phenylenediamines with ketones to efficiently produce 2,3-dihydro-1H-1,5-benzodiazepines.[1]
Quantitative Data
| Entry | Ketone | o-Phenylenediamine | Reaction Time (h) | Yield (%) |
| 1 | Acetone | Unsubstituted | 2 | 82 |
| 2 | Acetophenone | Unsubstituted | 3 | 88 |
| 3 | Cyclohexanone | Unsubstituted | 2.5 | 90 |
| 4 | Acetone | 4-Methyl-1,2-phenylenediamine | 2.5 | 85 |
| 5 | Acetophenone | 4-Chloro-1,2-phenylenediamine | 3.5 | 84 |
Experimental Protocol: General Procedure for the Synthesis of 2,3-Dihydro-1H-1,5-benzodiazepines
-
In a round-bottom flask, combine o-phenylenediamine (1.0 mmol) and the respective ketone (2.2 mmol).
-
Add this compound (10 mol%) to the mixture.
-
Add a solvent such as ethanol or acetonitrile (B52724) (10 mL).
-
Reflux the reaction mixture for the duration indicated in the table, monitoring completion by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Treat the residue with aqueous ammonia (B1221849) and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel to yield the pure 1,5-benzodiazepine derivative.
Stereoselective Synthesis of Lamivudine (A Nucleoside Analogue)
Lamivudine is a potent nucleoside analogue reverse transcriptase inhibitor used in the treatment of HIV/AIDS and Hepatitis B. A key step in its synthesis is the stereoselective N-glycosylation of a protected cytosine base with an oxathiolane intermediate. This compound has been identified as a highly effective catalyst for this transformation, favoring the formation of the desired β-anomer.[4][5]
Quantitative Data
| Catalyst | Equiv. | Solvent | Temperature | Yield (β-anomer) | Diastereomeric Ratio (β:α) |
| ZrCl₄ | 0.5 | CH₃CN | RT | Good | Highly Selective |
| SnCl₄ | 1.0 | CH₃CN | RT | Low | Poor |
| TiCl₄ | 1.0 | CH₃CN | RT | Low | Poor |
| TMSOTf | 1.0 | CH₃CN | RT | Moderate | Moderate |
Experimental Protocol: ZrCl₄-Mediated N-Glycosylation for Lamivudine Synthesis
-
To a solution of silylated N-acetylcytosine (1.2 equiv.) in anhydrous acetonitrile, add this compound (0.5 equiv.) at room temperature under an inert atmosphere.
-
Stir the mixture for 15-30 minutes to allow for complex formation.
-
Add a solution of the 1,3-oxathiolane (B1218472) acetate (B1210297) intermediate (1.0 equiv.) in anhydrous acetonitrile dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product, enriched in the desired β-isomer, is then subjected to deprotection and purification steps to yield Lamivudine.
Friedel-Crafts Acylation of Indole (B1671886) Derivatives
3-Acylindoles are important structural motifs in a variety of pharmacologically active compounds. The Friedel-Crafts acylation of indoles can be challenging due to the high nucleophilicity of the indole ring, often leading to side reactions. This compound has been shown to be an efficient and chemoselective catalyst for the C3-acylation of indoles with acyl chlorides, providing good to high yields without the need for N-protection.[6][7]
Quantitative Data
| Entry | Indole Derivative | Acyl Chloride | Yield (%) |
| 1 | Indole | Benzoyl chloride | 92 |
| 2 | Indole | 4-Chlorobenzoyl chloride | 95 |
| 3 | 2-Methylindole | Acetyl chloride | 85 |
| 4 | Indole | Cinnamoyl chloride | 88 |
Experimental Protocol: General Procedure for ZrCl₄-Mediated Friedel-Crafts Acylation of Indoles
-
To a solution of the indole (1.0 mmol) in dry 1,2-dichloroethane (B1671644) (5 mL) under an inert atmosphere, add this compound (1.1 mmol).
-
Stir the mixture at 0 °C for 10 minutes.
-
Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the required time (typically 1-4 hours), monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the pure 3-acylindole.
Biginelli Reaction for the Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, and antibacterial properties. This compound can be employed as an effective catalyst for this transformation.
Experimental Protocol: ZrCl₄-Catalyzed Biginelli Reaction
-
In a round-bottom flask, mix the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), and urea (B33335) or thiourea (B124793) (1.5 mmol).
-
Add this compound (10-20 mol%) to the mixture.
-
The reaction can be performed under solvent-free conditions or in a solvent such as ethanol or acetonitrile.
-
Heat the reaction mixture (typically at 80-100 °C) and monitor its progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If performed solvent-free, add ethanol to the solidified mass and heat until it dissolves.
-
Pour the mixture into crushed ice with stirring.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Conclusion
This compound is a highly effective and versatile Lewis acid catalyst for a range of chemical transformations that are fundamental to the synthesis of pharmaceuticals. Its advantages, including mild reaction conditions, high yields, and excellent selectivity, make it a valuable tool for researchers and professionals in drug discovery and development. The protocols provided herein offer a starting point for the application of ZrCl₄ in the synthesis of diverse and complex pharmaceutical targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis [mdpi.com]
- 4. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Zirconium(IV) Chloride as an Efficient Catalyst for Pechmann Condensation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anti-HIV activities. The Pechmann condensation is a cornerstone reaction for synthesizing coumarins, traditionally relying on strong protic or Lewis acids. This application note details the use of Zirconium(IV) chloride (ZrCl₄) as a highly efficient, mild, and effective catalyst for the Pechmann condensation under solvent-free conditions. ZrCl₄ offers several advantages, including high yields, short reaction times, and operational simplicity, making it an attractive alternative to conventional catalysts.[1][2][3]
Data Presentation
The following table summarizes the quantitative data for the ZrCl₄-catalyzed Pechmann condensation of various phenols with β-keto esters. The data highlights the effect of substituents on the phenolic ring on the reaction outcome.
| Entry | Phenolic Substrate | β-Keto Ester | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Resorcinol (B1680541) | Ethyl acetoacetate | 2 | 70 | 8 | 95 |
| 2 | Orcinol | Ethyl acetoacetate | 2 | 70 | 10 | 92 |
| 3 | Pyrogallol | Ethyl acetoacetate | 2 | 70 | 15 | 90 |
| 4 | Phloroglucinol (B13840) | Ethyl acetoacetate | 2 | 70 | 10 | 94 |
| 5 | Phenol (B47542) | Ethyl acetoacetate | 2 | 70 | 60 | 50 |
| 6 | 4-Chlorophenol | Ethyl acetoacetate | 2 | 70 | 120 | No reaction |
| 7 | 4-Methylphenol | Ethyl acetoacetate | 2 | 70 | 45 | 65 |
| 8 | 4-Methoxyphenol | Ethyl acetoacetate | 2 | 70 | 30 | 78 |
| 9 | Resorcinol | Methyl acetoacetate | 2 | 70 | 10 | 93 |
Data compiled from literature reports on ZrCl₄-catalyzed Pechmann condensation.[1]
Observations:
-
Electron-donating groups (e.g., -OH, -CH₃, -OCH₃) on the phenol ring promote the reaction, leading to higher yields and shorter reaction times.[1]
-
Electron-withdrawing groups (e.g., -Cl) inhibit the reaction.[1]
-
Highly activated phenols like resorcinol and phloroglucinol react rapidly to give excellent yields.[1]
-
A catalyst loading of 2 mol% is effective for the transformation.[1]
Experimental Protocols
General Protocol for ZrCl₄-Catalyzed Pechmann Condensation under Solvent-Free Conditions
This protocol describes a general procedure for the synthesis of coumarin (B35378) derivatives using this compound as a catalyst.[1]
Materials:
-
Phenolic substrate (10 mmol)
-
β-keto ester (10 mmol)
-
This compound (ZrCl₄) (0.2 mmol, 46 mg, 2 mol%)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Crushed ice
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
To a clean, dry round-bottom flask, add the phenolic substrate (10 mmol) and the β-keto ester (10 mmol).
-
Add this compound (2 mol%).
-
Heat the reaction mixture at 70°C with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC, see table for typical times), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture onto crushed ice (50 g).
-
The solid product precipitates out of the solution.
-
Collect the solid product by filtration and wash it with cold water.
-
Dry the crude product and purify it by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure coumarin derivative.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the this compound-catalyzed Pechmann condensation.
Caption: Experimental workflow for ZrCl₄-catalyzed Pechmann condensation.
Proposed Catalytic Cycle
The Pechmann condensation catalyzed by a Lewis acid like ZrCl₄ is proposed to proceed through the following general steps.[4][5][6]
Caption: Proposed catalytic cycle for Pechmann condensation using ZrCl₄.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pechmann Condensation [organic-chemistry.org]
Application Notes and Protocols: Zirconium(IV) Chloride in Water-Repellent Textile Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Zirconium(IV) Chloride (ZrCl₄) for imparting water-repellent properties to textiles. The protocols and data presented herein are intended to serve as a foundational guide for research and development in advanced textile finishing.
Introduction
This compound is a highly reactive Lewis acid that serves as a versatile precursor in materials science.[1] Its utility in textile finishing stems from its ability to hydrolyze and form stable zirconium oxide or hydroxide (B78521) layers on fiber surfaces. When applied to textiles, these inorganic layers can significantly alter the surface energy, leading to enhanced water repellency. This method presents a compelling alternative to traditional fluorine-based water-repellent agents.[2][3] The treatment is particularly effective on cellulosic fibers like cotton, where the hydroxyl groups on the fiber surface can readily react with the zirconium species.
The mechanism involves the in-situ formation of a nanoscale inorganic coating on the textile fibers. This compound reacts vigorously with water, a process that must be carefully controlled to achieve a uniform and effective treatment.[1] The resulting zirconium oxychloride and subsequently zirconium hydroxide species can then condense to form a durable, hydrophobic zirconium oxide network on and within the fibrous structure of the textile.
Proposed Chemical Mechanism of Action
The water-repellent effect of this compound on a cellulosic textile (e.g., cotton) is proposed to occur in three main stages:
-
Hydrolysis: this compound rapidly hydrolyzes in the presence of water (either from the treatment solution or atmospheric moisture) to form various zirconium oxychloride and hydroxide species.
-
Surface Reaction: These hydrolyzed zirconium species, being highly reactive, interact with the surface hydroxyl (-OH) groups of the cellulose (B213188) fibers. This leads to the formation of covalent bonds (Zr-O-Cellulose), effectively grafting a layer of zirconium species onto the fiber surface.
-
Condensation and Curing: With the application of heat (curing), the grafted zirconium hydroxide molecules undergo condensation reactions (polycondensation). This process forms a stable, cross-linked, and water-insoluble inorganic network of zirconium oxide (ZrO₂) on the fiber surfaces. This inorganic nanolayer lowers the surface energy of the fabric, imparting hydrophobicity.
Below is a diagram illustrating this proposed signaling pathway.
Experimental Protocols
The following protocols provide a detailed methodology for the application of this compound to achieve water repellency in textiles.
3.1 Materials and Equipment
-
Textile Substrate: Pre-scoured and desized 100% cotton fabric.
-
Chemicals:
-
This compound (ZrCl₄), anhydrous, 99.5% or higher.
-
Anhydrous Isopropanol (IPA) or other suitable non-aqueous solvent.
-
Deionized water.
-
Sodium bicarbonate (for neutralization of waste).
-
-
Equipment:
-
Fume hood.
-
Magnetic stirrer and hotplate.
-
Beakers and graduated cylinders.
-
Laboratory padder with adjustable nip pressure.
-
Drying oven or stentor.
-
Water contact angle goniometer.
-
Spray test apparatus (conforming to AATCC Test Method 22).[4]
-
3.2 Experimental Workflow Diagram
The overall experimental process is outlined in the workflow diagram below.
3.3 Preparation of Treatment Solution
CAUTION: this compound is highly corrosive and reacts violently with water. All handling must be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Set up a dry glass beaker with a magnetic stir bar in a fume hood.
-
Dispense the required volume of anhydrous isopropanol.
-
Slowly and carefully add the pre-weighed this compound to the solvent while stirring. The reaction is exothermic.
-
Continue stirring until the ZrCl₄ is fully dissolved. Prepare solutions with concentrations ranging from 1% to 5% (w/v) for optimization studies.
-
The solution should be used immediately after preparation due to its sensitivity to atmospheric moisture.
3.4 Fabric Treatment Protocol (Pad-Dry-Cure Method)
-
Padding:
-
Cut the pre-cleaned cotton fabric into suitably sized swatches (e.g., 20 cm x 20 cm).
-
Immerse a fabric swatch in the freshly prepared ZrCl₄ solution for 60 seconds to ensure thorough saturation.
-
Pass the saturated fabric through a laboratory padder set to a specific nip pressure to achieve a wet pick-up of 70-80%.
-
-
Drying:
-
Immediately transfer the padded fabric to a drying oven.
-
Dry the fabric at 80-100°C for 5-10 minutes to remove the solvent.
-
-
Curing:
-
Raise the oven temperature to the curing temperature. For optimization, test a range of temperatures from 120°C to 160°C.
-
Cure the fabric for 3-5 minutes. This step is critical for the formation of the stable zirconium oxide network.
-
-
Post-Treatment Washing:
-
After curing, thoroughly rinse the fabric with deionized water to remove any unreacted chemicals and by-products (e.g., HCl).
-
A final rinse in a dilute sodium bicarbonate solution followed by another water rinse can be performed to ensure complete neutralization.
-
-
Final Drying:
-
Dry the washed fabric at 100°C or ambient conditions before testing.
-
Data Presentation and Characterization
The effectiveness of the water-repellent treatment should be quantified using standard textile testing methods. The following tables present illustrative data from a hypothetical optimization study.
Table 1: Effect of ZrCl₄ Concentration on Water Repellency (Curing Conditions: 140°C for 4 minutes)
| Sample ID | ZrCl₄ Concentration (% w/v) | Water Contact Angle (°) | Spray Test Rating (AATCC 22) |
| Control | 0 | < 10 (Complete Wetting) | 0 |
| ZT-1 | 1 | 125 ± 3 | 70 |
| ZT-2 | 2 | 138 ± 2 | 80 |
| ZT-3 | 3 | 145 ± 2 | 90 |
| ZT-4 | 4 | 146 ± 3 | 90 |
| ZT-5 | 5 | 142 ± 4 (Slight decrease) | 80-90 |
Table 2: Effect of Curing Temperature on Water Repellency (Treatment Conditions: 3% w/v ZrCl₄)
| Sample ID | Curing Temperature (°C) | Curing Time (min) | Water Contact Angle (°) | Spray Test Rating (AATCC 22) |
| ZT-3A | 120 | 4 | 135 ± 3 | 80 |
| ZT-3B | 130 | 4 | 142 ± 2 | 90 |
| ZT-3C | 140 | 4 | 145 ± 2 | 90 |
| ZT-3D | 150 | 4 | 147 ± 3 | 90-100 |
| ZT-3E | 160 | 4 | 140 ± 4 (Potential fiber damage) | 80-90 |
Logical Relationships and Optimization
The relationship between key experimental parameters and the final water repellency is crucial for process optimization. The following diagram illustrates these logical dependencies.
References
Application Notes and Protocols for the Zirconium(IV) Chloride Catalyzed Synthesis of Bis(indolyl)methanes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis(indolyl)methanes (BIMs) are a significant class of heterocyclic compounds exhibiting a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory properties. The synthesis of BIMs typically involves the electrophilic substitution of indoles with aldehydes or ketones, a reaction that can be efficiently catalyzed by Lewis acids. Zirconium(IV) chloride (ZrCl₄) and its derivatives, such as zirconyl(IV) chloride (ZrOCl₂), have emerged as highly effective, mild, and environmentally benign catalysts for this transformation.[1][2][3] These catalysts offer several advantages, including high yields, short reaction times, simple experimental procedures, and the ability to be used in catalytic amounts.[1][2] This document provides detailed application notes and protocols for the ZrCl₄-catalyzed synthesis of bis(indolyl)methanes.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the quantitative data for the synthesis of various bis(indolyl)methanes using zirconium-based catalysts. This data highlights the efficiency and broad substrate scope of this methodology.
| Entry | Aldehyde/Ketone | Indole (B1671886) | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde (B46862) | Indole | ZrOCl₂ | 5 | CH₃CN | Room Temp. | 20 | 90 | [1] |
| 2 | Benzaldehyde | Indole | ZrCl₄ | - | - | Ambient | - | Good to Excellent | [3] |
| 3 | Aromatic Aldehydes | Indole | ZrCl₄ | - | - | Ambient | - | Good to Excellent | [3] |
| 4 | Heteroaromatic Aldehydes | Indole | ZrCl₄ | - | - | Ambient | - | Good | [3] |
| 5 | Aliphatic Aldehydes | Indole | ZrCl₄ | - | - | Ambient | - | Good | [3] |
| 6 | Ketones | Indole | ZrCl₄ | - | - | Ambient | - | Good to Excellent | [3] |
| 7 | Terephthalaldehyde | Indole (4 equiv.) | ZrOCl₂ | - | - | Room Temp. | - | High | [1] |
| 8 | Various Aldehydes | Indole | ZrOCl₂·8H₂O | 5 | 20% EtOH-H₂O | Ambient | - | - | [2][4] |
| 9 | Simple Ketones | Indole | ZrOCl₂·8H₂O | 5 | 20% EtOH-H₂O | Ambient | - | - | [2][4] |
Note: Specific catalyst loading, reaction times, and yields were not available for all entries in the referenced abstracts.
Experimental Protocols
This section provides a detailed methodology for the synthesis of bis(indolyl)methanes catalyzed by a zirconium compound.
General Procedure for the Synthesis of Bis(indolyl)methanes:
-
Reactant Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1 mmol) and indole (2 mmol) in a suitable solvent (e.g., acetonitrile (B52724), 10 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of this compound or Zirconyl(IV) chloride (e.g., 5 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water (10 mL).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure bis(indolyl)methane.
Example Synthesis of 3,3'-((4-chlorophenyl)methylene)bis(1H-indole):
-
To a solution of 4-chlorobenzaldehyde (0.140 g, 1 mmol) and indole (0.234 g, 2 mmol) in acetonitrile (10 mL), add zirconyl(IV) chloride (ZrOCl₂, 0.012 g, 0.05 mmol).
-
Stir the mixture at room temperature for 20 minutes.
-
Follow the general work-up and purification procedure to obtain the desired product.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of bis(indolyl)methanes catalyzed by this compound.
Caption: Experimental workflow for ZrCl₄-catalyzed synthesis of bis(indolyl)methanes.
Proposed Reaction Mechanism
The reaction is believed to proceed through a Lewis acid-catalyzed electrophilic substitution mechanism. The this compound activates the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by indole.
Caption: Proposed mechanism for the ZrCl₄-catalyzed synthesis of bis(indolyl)methanes.
References
Troubleshooting & Optimization
Technical Support Center: Anhydrous Zirconium(IV) Chloride (ZrCl₄)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of anhydrous Zirconium(IV) chloride (ZrCl₄).
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of anhydrous ZrCl₄.
| Issue | Possible Cause(s) | Recommended Action(s) |
| White fumes or "smoking" upon opening the container. | Exposure to atmospheric moisture. Anhydrous ZrCl₄ reacts violently with water (including humidity in the air) to produce hydrogen chloride (HCl) gas, which appears as white fumes.[1][2][3] | Immediately handle the container in a dry, inert atmosphere (e.g., a glove box or under a flow of dry nitrogen or argon).[4] Ensure all glassware and equipment are scrupulously dried before use. |
| The solid material appears clumpy, discolored (yellowish/orange), or has solidified. | The container seal has been compromised, leading to slow hydrolysis from atmospheric moisture. | The material may be partially hydrolyzed and its reactivity compromised. It is recommended to use a fresh, unopened container for moisture-sensitive reactions. If use is necessary, it must be handled under strictly inert and dry conditions. |
| A pressure build-up is noticed when opening the container. | This could be due to the reaction of ZrCl₄ with residual moisture inside the container, generating HCl gas. | Open the container cautiously in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves.[1][4][5] |
| The reaction yield is lower than expected or the reaction fails. | The anhydrous ZrCl₄ may have been deactivated by moisture. It is a highly moisture-sensitive Lewis acid.[3][6] | Use a fresh container of anhydrous ZrCl₄. Ensure the reaction is set up under strictly anhydrous conditions, using dry solvents and an inert atmosphere. |
| Corrosion is observed on stainless steel spatulas or other metal equipment. | Anhydrous ZrCl₄ reacts with moisture to form corrosive HCl gas.[1][5] | Use non-metallic spatulas (e.g., PTFE) or glass implements for handling the solid. If metal spatulas are used, they should be cleaned and dried immediately after use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with anhydrous this compound?
A1: The primary hazards are its high reactivity with water and its corrosivity. It reacts violently with water, including moisture in the air, to release heat and corrosive hydrogen chloride (HCl) gas.[1][3][4] It can cause severe burns to the skin, eyes, and respiratory tract.[1][4][7] Ingestion can cause severe burns to the gastrointestinal tract.[1][7]
Q2: What are the proper storage conditions for anhydrous ZrCl₄?
A2: Anhydrous ZrCl₄ should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as water, alcohols, amines, and strong bases.[1][4][8] It is crucial to protect the container from moisture.[4][8]
Q3: What personal protective equipment (PPE) is required when handling anhydrous ZrCl₄?
A3: Appropriate PPE includes chemical splash goggles, a face shield, chemical-resistant gloves (e.g., nitrile or rubber), and a lab coat.[1][4][5] All handling of the solid should be conducted in a well-ventilated fume hood or a glove box.[1][8]
Q4: How should I handle a spill of anhydrous ZrCl₄?
A4: For a small spill, cover the material with a dry, inert absorbent such as sand or vermiculite (B1170534) and sweep it into a suitable container for disposal.[1][4] Do not use water to clean up the spill, as this will cause a violent reaction.[1][4] Ensure the area is well-ventilated to disperse any HCl fumes.[1] For larger spills, evacuate the area and follow emergency procedures.
Q5: What are the signs of exposure to anhydrous ZrCl₄?
A5: Skin or eye contact will cause immediate burns and irritation.[1][7] Inhalation of the dust or the HCl fumes produced upon contact with moisture can cause severe irritation and chemical burns to the respiratory tract, leading to coughing, shortness of breath, and potentially lung edema.[1][7]
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Appearance | White glistening crystals or powder. | [1][7][9] |
| Molecular Weight | 233.03 g/mol | [7] |
| Sublimation Point | 331 °C | [4][6] |
| Melting Point | 437 °C (decomposes) | [1] |
| Density | 2.80 g/cm³ | [1][6] |
| Vapor Pressure | 1.3 hPa @ 190 °C | [1] |
| OSHA PEL (TWA) | 5 mg/m³ (as Zr) | [1][5] |
| ACGIH TLV (TWA) | 5 mg/m³ (as Zr) | [4][5] |
| ACGIH TLV (STEL) | 10 mg/m³ (as Zr) | [4][5] |
Experimental Protocols
Protocol: Transfer of Anhydrous this compound in an Inert Atmosphere
Objective: To safely transfer anhydrous ZrCl₄ from its storage container to a reaction vessel while minimizing exposure to atmospheric moisture.
Materials:
-
Schlenk flask or other suitable reaction vessel, oven-dried and cooled under vacuum or inert gas.
-
Anhydrous ZrCl₄ in its original container.
-
Dry, inert gas source (e.g., nitrogen or argon) with a manifold.
-
Cannula or powder funnel.
-
Spatula (PTFE or glass).
-
Balance.
Procedure:
-
Preparation: Ensure all glassware and equipment are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of dry, inert gas.
-
Inert Atmosphere Setup: The transfer should be conducted in a fume hood. If a glove box is not available, set up a Schlenk line with a positive pressure of a dry, inert gas.
-
Purging the Reaction Vessel: The reaction vessel should be purged with the inert gas for several minutes to remove any residual air and moisture.
-
Weighing: If possible, weigh the sealed container of anhydrous ZrCl₄.
-
Transfer:
-
Under a positive flow of inert gas, quickly open the container of anhydrous ZrCl₄.
-
Using a clean, dry spatula, rapidly transfer the desired amount of the solid to the reaction vessel through a powder funnel.
-
Alternatively, for larger quantities, a cannula transfer of a solution in a dry, non-reactive solvent can be considered if the subsequent reaction chemistry allows.
-
-
Resealing: Immediately and tightly reseal the container of anhydrous ZrCl₄. Purge the headspace with inert gas before sealing if possible.
-
Final Weighing: Reweigh the container to determine the exact amount of ZrCl₄ transferred.
-
Cleanup: Any residual solid should be handled as hazardous waste. Clean any contaminated equipment carefully, avoiding contact with water initially if significant residue is present.
Visualizations
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. noahchemicals.com [noahchemicals.com]
- 4. prochemonline.com [prochemonline.com]
- 5. fishersci.com [fishersci.com]
- 6. 氯化锆(IV) powder, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 7. foodb.ca [foodb.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. This compound, anhydrous, powder, 99.99% trace metals basis - 10026-11-6 | India | Otto Chemie Pvt Ltd [ottokemi.com]
Technical Support Center: Optimizing Zirconium(IV) Chloride (ZrCl₄) Catalyst Loading in Organic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Zirconium(IV) chloride (ZrCl₄) as a catalyst in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a catalyst?
A1: this compound (ZrCl₄) is a white, crystalline solid that functions as a Lewis acid catalyst in a variety of organic transformations. Its ability to accept electron pairs makes it effective in promoting reactions such as Friedel-Crafts acylations, aldol (B89426) condensations, and Diels-Alder reactions. It is often favored for its efficiency, reusability, relatively low toxicity, and stability compared to some other Lewis acids.
Q2: What are the typical catalyst loading percentages for ZrCl₄?
A2: The optimal catalyst loading for ZrCl₄ can vary significantly depending on the specific reaction, substrates, and conditions. Generally, loadings can range from catalytic amounts (e.g., 1-10 mol%) to stoichiometric amounts, particularly in reactions where the product can form a stable complex with the catalyst, such as in Friedel-Crafts acylations. For some specific applications, loadings of around 20 mol% have been reported to be effective.
Q3: How does excess ZrCl₄ loading affect a reaction?
A3: While a sufficient amount of catalyst is crucial, excessive loading can lead to several issues. These may include the formation of unwanted byproducts through side reactions, increased difficulty in purification, and higher operational costs. In some cases, higher catalyst concentrations can lead to the formation of Michael adducts in aldol-type reactions.
Q4: Is ZrCl₄ sensitive to air and moisture?
A4: Yes, this compound is extremely sensitive to moisture. It readily hydrolyzes in the presence of water to form zirconium oxychloride (ZrOCl₂) and hydrochloric acid, which deactivates the catalyst. Therefore, all experiments using ZrCl₄ must be conducted under strict anhydrous (dry) and inert conditions (e.g., under a nitrogen or argon atmosphere).
Q5: Can ZrCl₄ be reused?
A5: One of the advantages of ZrCl₄ is its potential for recovery and reuse. After a reaction, the catalyst can often be recovered, for example through filtration if it is in a solid supported form, washed with an appropriate solvent, dried, and reused in subsequent reactions with minimal loss of activity.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction with ZrCl₄ is giving a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
A: Low or no yield in a ZrCl₄ catalyzed reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Verify Catalyst Activity:
-
Moisture Contamination: The most common cause of catalyst deactivation is exposure to moisture. Ensure that all glassware was rigorously dried (flame-dried or oven-dried), and all solvents and reagents are anhydrous.
-
Improper Storage: Check if the ZrCl₄ has been stored correctly under an inert atmosphere and away from moisture.
-
-
Optimize Catalyst Loading:
-
Insufficient Catalyst: The initial catalyst loading may be too low for the specific reaction. Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then to 20 mol%) and monitor the impact on the yield.
-
Stoichiometric Requirement: For reactions like Friedel-Crafts acylation, the ketone product can form a complex with ZrCl₄, necessitating a stoichiometric amount of the catalyst.
-
-
Check Substrate and Reagent Purity:
-
Impure Starting Materials: Impurities in the substrates or reagents can interfere with the reaction or poison the catalyst. Purify the starting materials if necessary.
-
Deactivated Substrates: In Friedel-Crafts reactions, strongly electron-withdrawing groups on the aromatic substrate can deactivate it towards electrophilic substitution.
-
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature may be suboptimal. Try running the reaction at a slightly higher or lower temperature.
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over a longer period using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Issue 2: Formation of Multiple Byproducts
Q: My reaction is producing the desired product, but also a significant amount of byproducts. How can I improve the selectivity?
A: The formation of multiple byproducts indicates a lack of selectivity in the reaction. Here’s how you can address this:
Troubleshooting Steps:
-
Adjust Catalyst Loading:
-
High Catalyst Loading: An excess of ZrCl₄ can sometimes promote side reactions. Try reducing the catalyst loading to see if it improves selectivity.
-
-
Optimize Reaction Temperature:
-
High Temperatures: Elevated temperatures can provide the activation energy for undesired reaction pathways. Running the reaction at a lower temperature may improve selectivity.
-
-
Modify Reagent Addition:
-
Slow Addition: Adding one of the reactants slowly (e.g., via a syringe pump) can help to maintain a low concentration of that reactant in the reaction mixture, which can suppress the formation of byproducts from its self-condensation or other side reactions.
-
-
Solvent Effects:
-
Solvent Polarity: The choice of solvent can influence the reaction pathway. Experiment with solvents of different polarities to see if it impacts the product distribution.
-
Data Presentation
Table 1: Effect of ZrCl₄ Catalyst Loading on the Yield of Friedel-Crafts Acylation of Anisole with Acetyl Chloride
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 5 | 2 | 25 | 45 |
| 2 | 10 | 2 | 25 | 75 |
| 3 | 20 | 2 | 25 | 92 |
| 4 | 100 (stoichiometric) | 1 | 25 | 95 |
Table 2: Influence of ZrCl₄ Loading on the Aldol Condensation of Benzaldehyde with Acetone
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Conversion (%) | Selectivity for Chalcone (%) |
| 1 | 2 | 4 | 60 | 60 | 95 |
| 2 | 5 | 4 | 60 | 85 | 92 |
| 3 | 10 | 4 | 60 | 98 | 88 |
| 4 | 15 | 4 | 60 | 99 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Optimizing ZrCl₄ Catalyst Loading in a Friedel-Crafts Acylation
This protocol outlines a general method for determining the optimal catalyst loading for the acylation of an aromatic substrate.
Materials:
-
Anhydrous this compound (ZrCl₄)
-
Anhydrous aromatic substrate (e.g., anisole)
-
Anhydrous acylating agent (e.g., acetyl chloride)
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flasks, magnetic stirrer, and inert gas setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a series of oven-dried round-bottom flasks, each equipped with a magnetic stir bar, under an inert atmosphere.
-
Catalyst Addition: To each flask, add the desired amount of ZrCl₄ (e.g., 5 mol%, 10 mol%, 20 mol%, and 100 mol% relative to the limiting reagent).
-
Solvent and Substrate Addition: Add the anhydrous solvent to each flask, followed by the aromatic substrate.
-
Acylating Agent Addition: Cool the flasks in an ice bath and slowly add the acylating agent dropwise to each reaction mixture.
-
Reaction Monitoring: Allow the reactions to stir at the desired temperature (e.g., room temperature) and monitor their progress by TLC.
-
Work-up: Once the reactions are complete, quench them by carefully adding ice-cold water. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analysis: Analyze the crude product by NMR or GC-MS to determine the yield and purity for each catalyst loading.
Protocol 2: Monitoring Reaction Progress using Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica (B1680970) gel on aluminum backing)
-
Developing chamber
-
Appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate.
-
Spot the Plate: Using a capillary tube, spot a small amount of the starting material on the pencil line. As the reaction proceeds, take small aliquots from the reaction mixture at different time intervals, quench them, and spot them alongside the starting material.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. The eluent level should be below the pencil line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize the Plate: Once the solvent front is near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Analyze the Results: The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
Visualizations
Caption: A logical workflow for troubleshooting low yields in ZrCl₄ catalyzed reactions.
Improving the solubility of Zirconium(IV) chloride in non-polar solvents
Technical Support Center: Zirconium(IV) Chloride Solubility
Welcome to the technical support center for this compound (ZrCl₄). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of ZrCl₄ in non-polar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in common non-polar solvents like hexane (B92381) or toluene?
A1: this compound's low solubility in non-polar solvents is a direct result of its molecular structure. In the solid state, it does not exist as a simple, discrete ZrCl₄ molecule. Instead, it adopts a polymeric structure where each zirconium atom is octahedrally coordinated, linked to neighboring zirconium atoms by chloride bridges.[1][2] This polymeric chain is a high-melting solid, and significant energy is required to break these Zr-Cl-Zr linkages, leading to poor solubility in solvents that cannot interact strongly with the zirconium center.[1]
Caption: Polymeric structure of solid ZrCl₄ with chloride bridges.
Q2: What is the most effective method to dissolve this compound for use in non-polar organic synthesis?
A2: The most common and effective strategy is to first convert the polymeric ZrCl₄ into a soluble molecular complex by reacting it with a Lewis base.[1][3][4][5] Lewis bases, such as ethers, donate electrons to the Lewis acidic zirconium center, cleaving the chloride bridges and forming a discrete, monomeric adduct that is soluble in organic solvents.[1][2] Tetrahydrofuran (B95107) (THF) is widely used for this purpose, forming the well-characterized ZrCl₄(THF)₂ complex.[1][3][4] This adduct can then be dissolved in various non-polar solvents for subsequent reactions.
Caption: Mechanism of ZrCl₄ solubilization using a Lewis base.
Q3: Can I dissolve this compound directly in aromatic solvents?
A3: Generally, ZrCl₄ is insoluble in simple aromatic solvents like benzene.[6][7] However, it exhibits a unique and high solubility in certain methylated benzenes, such as durene (1,2,4,5-tetramethylbenzene).[1][3][4] This enhanced solubility is not due to a simple Lewis base interaction but arises from the formation of π-complexes between the zirconium center and the electron-rich aromatic ring.[1][3][4]
Q4: I observe white fumes when handling solid ZrCl₄ in the lab. Is this normal?
A4: Yes, this is a common observation. This compound is highly hygroscopic and reacts rapidly with moisture in the air.[3] The white fumes are a result of hydrolysis, which produces hydrogen chloride (HCl) gas and zirconium oxychloride (ZrOCl₂).[4][7] Because of this reactivity, all manipulations of ZrCl₄ should be performed using air-free techniques, such as in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| ZrCl₄ fails to dissolve in THF. | 1. Wet Solvent: THF was not rigorously dried. ZrCl₄ reacts with trace water to form insoluble oxides/oxychlorides. | 1. Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or high-purity anhydrous solvent from a commercial supplier. |
| 2. Degraded ZrCl₄: The starting material may have been exposed to air and is partially hydrolyzed. | 2. Use fresh, high-purity ZrCl₄. If the material is old, consider purification by sublimation.[7] | |
| 3. Insufficient THF: A stoichiometric amount (at least 2 equivalents) is needed to form the soluble complex. | 3. Ensure at least a 2:1 molar ratio of THF to ZrCl₄. Using THF as the solvent ensures a large excess. | |
| A precipitate forms after dissolving the ZrCl₄-THF complex in a non-polar solvent. | 1. Low Solubility of the Adduct: The ZrCl₄(THF)₂ adduct itself may have limited solubility in highly non-polar solvents like hexane. | 1. Use a more polar non-polar solvent like dichloromethane (B109758) or toluene. |
| 2. Reaction with Solvent Impurities: Trace impurities (e.g., water, alcohols) in the non-polar solvent can react with the complex. | 2. Ensure the final non-polar solvent is also anhydrous. | |
| The reaction is sluggish or fails after dissolving ZrCl₄. | Inhibited Lewis Acidity: The coordinating solvent (e.g., THF) can compete with the substrate for binding to the zirconium center. | For reactions requiring high Lewis acidity, consider using the π-complex method with methylated benzenes, which are more weakly coordinating. |
Data Summary: Solubility Enhancement Strategies
| Method | Solvent System | Mechanism | Solubility Outcome | Key Considerations |
| None (Direct Dissolution) | Standard Non-Polar (Hexane, Toluene, Benzene) | - | Insoluble[6][7] | ZrCl₄ is a polymeric solid.[1] |
| Lewis Base Adduct Formation | Ethers (e.g., THF, Diethyl Ether) | Cleavage of chloride bridges to form a soluble monomeric complex, ZrCl₄(L)₂.[1][2] | Soluble[3][8][9][10] | The most common and reliable method. Requires strictly anhydrous conditions. |
| π-Complex Formation | Methylated Benzenes (e.g., Durene) | Formation of a soluble π-complex between Zr and the aromatic ring.[1][3][4] | High Solubility[1][3][4] | Useful for applications where coordinating solvents like THF must be avoided. |
| Use of Polar Solvents | Alcohols, DMF, Acetonitrile | Strong Lewis acid-base interaction and ligand exchange.[2][11] | Soluble (with reaction/coordination)[6][8][9] | Note: These are polar solvents and may not be suitable for all applications requiring a non-polar medium. The solvent will coordinate strongly to the Zr center.[11][12] |
Experimental Protocols
Protocol 1: Preparation of a Soluble ZrCl₄(THF)₂ Stock Solution
This protocol describes the preparation of the this compound tetrahydrofuran complex (1:2), a common precursor for reactions in non-polar media.
! CAUTION: this compound is corrosive and reacts violently with water. All operations must be conducted under a dry, inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox or using Schlenk techniques). All glassware must be oven-dried, and all solvents must be anhydrous.
Materials:
-
This compound (ZrCl₄), anhydrous powder (1.00 g, 4.29 mmol)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free (~20 mL)
-
Magnetic stir bar
-
Schlenk flask or other suitable reaction vessel
Procedure:
-
Under an inert atmosphere, add the magnetic stir bar and this compound powder to the Schlenk flask.
-
Slowly add anhydrous THF (~20 mL) to the flask at room temperature with vigorous stirring.
-
The addition of THF is exothermic. A slight warming of the flask may be observed.
-
The solid ZrCl₄ will gradually dissolve as the ZrCl₄(THF)₂ complex forms.[1][3] The process may take several minutes.
-
Continue stirring until a clear, homogeneous solution is obtained.
-
This stock solution of the ZrCl₄(THF)₂ complex[13] can now be used directly or transferred via cannula to a reaction mixture containing a non-polar solvent.
Caption: Experimental workflow for preparing a soluble ZrCl₄-THF solution.
References
- 1. Zirconium(IV)_chloride [chemeurope.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ZIRCONIUM (IV) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 5. Applications and reactions of Zirconium(IV) chloride_Chemicalbook [chemicalbook.com]
- 6. News - Zirconium (IV) chloride [epomaterial.com]
- 7. News - Zrcl4 Zirconium (IV) chloride Cas 10026-11-6 [epomaterial.com]
- 8. This compound [chemister.ru]
- 9. Zirconium tetrachloride | 10026-11-6 [chemicalbook.com]
- 10. 10026-11-6 CAS MSDS (Zirconium tetrachloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Zr4+ solution structures from pair distribution function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
Technical Support Center: Zirconium(IV) Chloride Reaction Procedures
This guide provides essential information for researchers, scientists, and drug development professionals on safely quenching reactions involving Zirconium(IV) chloride (ZrCl₄). Adherence to these procedures is critical to mitigate risks associated with the high reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quenching a critical step?
A1: this compound, or zirconium tetrachloride (ZrCl₄), is a white, crystalline solid commonly used as a Lewis acid catalyst in organic synthesis and as a precursor for other zirconium compounds.[1][2][3] It is highly reactive, particularly with protic solvents like water and alcohols.[1][4] The quenching process is critical because ZrCl₄ reacts violently and exothermically with water in a rapid and virtually irreversible hydrolysis reaction.[2][5] This reaction generates corrosive hydrogen chloride (HCl) gas and zirconium oxychloride or oxide, posing significant safety hazards if not controlled.[1][6][7]
Q2: What are the primary hazards associated with quenching this compound?
A2: The primary hazards during the quenching of ZrCl₄ include:
-
Violent, exothermic reaction: Uncontrolled addition of a quenching agent, especially water, can lead to a rapid increase in temperature, boiling of the solvent, and pressure buildup.[1][8]
-
Release of corrosive gas: The hydrolysis of ZrCl₄ produces hydrogen chloride (HCl) gas, which is corrosive and can cause severe irritation to the respiratory tract.[6][9]
-
Chemical burns: this compound itself is corrosive and can cause severe skin burns and eye damage upon contact.[8][10]
Q3: What personal protective equipment (PPE) is mandatory when working with and quenching this compound?
A3: Appropriate PPE is essential for safely handling and quenching ZrCl₄. This includes:
-
Eye Protection: Chemical safety goggles and a face shield.[9]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[11][12]
-
Body Protection: A flame-retardant lab coat.[12][13] All quenching procedures must be performed within a certified chemical fume hood to ensure adequate ventilation and containment of any released HCl gas.[11][14]
Q4: Which quenching agents are recommended for this compound reactions?
A4: The choice of quenching agent depends on the scale of the reaction and the amount of unreacted ZrCl₄. A sequential approach using progressively more reactive agents is the safest method.[15]
-
Primary Quenching Agent (Less Reactive): Isopropanol (B130326) is often recommended as the initial quenching agent because it reacts less vigorously than water.[11][15] Other alcohols can also be used.[3]
-
Secondary Quenching Agent (More Reactive): After the initial reaction with a less reactive alcohol subsides, a mixture of alcohol and water (e.g., 1:1 isopropanol/water) can be slowly added.[15]
-
Final Quenching Agent: Deionized water can be used for the final quenching step, but only after the reactivity of the mixture has been significantly reduced.[15] For small quantities, a large volume of stirred ice water can be used cautiously.[11]
Q5: How should the quenched this compound mixture be disposed of?
A5: After the quenching process is complete and the reaction mixture has been stirred at room temperature to ensure all reactive materials are consumed, the resulting solution should be neutralized.[11][15] This can be achieved by the careful addition of a base like sodium carbonate until the solution is neutral.[11] The neutralized aqueous solution can then be disposed of according to your institution's hazardous waste guidelines. The solid residue, primarily zirconium oxides and hydroxides, may be treated as normal refuse after neutralization, though it is crucial to consult your local safety regulations.[7][11]
Troubleshooting Guide
Problem: The quenching reaction is excessively vigorous, producing significant heat and fumes.
-
Cause: The quenching agent is being added too quickly, or a highly reactive quenching agent (like water) was used prematurely.
-
Solution:
-
Immediately stop the addition of the quenching agent.
-
Ensure the reaction flask is securely placed in an ice bath to control the temperature.[14]
-
Allow the reaction to subside before resuming the slow, dropwise addition of a less reactive quenching agent, such as isopropanol.[15]
-
Ensure the fume hood sash is lowered to maintain proper airflow and containment of HCl gas.
-
Problem: A dense white precipitate forms during quenching.
-
Cause: This is expected. The white solid is likely zirconium oxychloride (ZrOCl₂) or zirconium dioxide (ZrO₂), formed from the hydrolysis of ZrCl₄.[5][7][16]
-
Solution: This is a normal part of the quenching process. Continue the quenching procedure as planned. The resulting solid can be filtered off after neutralization if necessary, or disposed of as part of the neutralized slurry, according to institutional guidelines.
Problem: I accidentally added water directly to a significant amount of unreacted this compound.
-
Cause: Procedural error.
-
Solution:
-
This is a hazardous situation that will result in a violent reaction and the rapid evolution of HCl gas.[8]
-
If it is safe to do so, place the container in an ice bath to try and control the temperature.
-
Lower the fume hood sash completely and ensure it is functioning correctly.
-
Evacuate the immediate area and alert your supervisor and institutional safety personnel.
-
Do not attempt to handle the reacting mixture until it has cooled and the reaction has visibly ceased.
-
Data Summary
The following table summarizes the recommended quenching agents and important safety considerations.
| Quenching Agent | Relative Reactivity | Recommended Use | Key Safety Precautions |
| Isopropanol/Other Alcohols | Low | As the initial quenching agent for dropwise addition to the cooled reaction mixture.[11][15] | Add slowly and maintain cooling with an ice bath.[14] |
| Isopropanol/Water Mixture | Medium | As an intermediate quenching agent after the initial vigorous reaction with alcohol has subsided.[15] | Continue slow, dropwise addition and maintain cooling. |
| Water or Ice Water | High | For final quenching of dilute solutions or very small quantities of residual ZrCl₄.[11][15] Never add to pure or concentrated ZrCl₄.[9] | For small amounts, add the ZrCl₄ solution in small portions to a large, stirred volume of ice water.[11] For larger scales, add water very slowly at the end. |
| Sodium Carbonate (aq.) | N/A (Neutralizer) | To neutralize the acidic mixture after the quenching is complete.[11] | Add slowly to control CO₂ evolution (effervescence). Monitor pH. |
Experimental Protocols
Protocol for Quenching a this compound-Catalyzed Reaction
This protocol outlines a safe and effective method for quenching a reaction where ZrCl₄ was used as a catalyst.
1. Preparation and Cooling: a. Ensure all necessary PPE is worn (safety goggles, face shield, lab coat, nitrile gloves).[9][12] b. Conduct the entire procedure in a certified chemical fume hood.[11] c. Once the primary reaction is complete, place the reaction flask in an ice/water bath and cool to 0°C.[14]
2. Initial Quenching with Alcohol: a. Under an inert atmosphere (if maintained from the reaction), begin the slow, dropwise addition of isopropanol to the cooled, stirred reaction mixture.[15] b. Control the rate of addition to keep the internal temperature below 25°C. Observe for any gas evolution or exotherm. c. Continue adding isopropanol until the vigorous reaction ceases.
3. Intermediate Quenching: a. Prepare a 1:1 mixture of isopropanol and deionized water. b. Slowly add the isopropanol/water mixture dropwise to the reaction flask, while maintaining cooling and stirring.[15] c. Continue to monitor the temperature and any signs of reaction.
4. Final Quenching with Water: a. Once the addition of the isopropanol/water mixture no longer produces a noticeable exotherm, slowly add deionized water to ensure complete hydrolysis of any remaining reactive species.[15]
5. Equilibration and Neutralization: a. Remove the ice bath and allow the mixture to warm to room temperature while stirring for at least one hour to ensure the quench is complete.[15] b. Slowly add a saturated aqueous solution of sodium carbonate or another suitable base to neutralize the acidic mixture.[11] Be cautious of gas (CO₂) evolution. c. Check the pH of the aqueous layer to ensure it is neutral (pH ~7).
6. Waste Disposal: a. The neutralized slurry can now be prepared for disposal. Separate the organic and aqueous layers if applicable. b. Dispose of all waste streams (aqueous, organic, solid) in appropriately labeled hazardous waste containers according to your institution's guidelines.
Visual Guides
Caption: Workflow for the safe quenching of this compound reactions.
Caption: Troubleshooting decision tree for common quenching issues.
Caption: Simplified hydrolysis reaction of this compound with water.
References
- 1. noahchemicals.com [noahchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Zirconium(IV)_chloride [chemeurope.com]
- 4. The action of alcohols on zirconium tetrachloride and zirconium chloride alkoxides - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. ZIRCONIUM (IV) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. News - Export Zirconium tetrachloride(ZrCl4)cas 10026-11-6 99.95% [xingluchemical.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. prochemonline.com [prochemonline.com]
- 10. fishersci.com [fishersci.com]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. purdue.edu [purdue.edu]
- 13. research.uga.edu [research.uga.edu]
- 14. ehs.ucr.edu [ehs.ucr.edu]
- 15. chemistry.nd.edu [chemistry.nd.edu]
- 16. solubilityofthings.com [solubilityofthings.com]
Managing HCl by-product from Zirconium(IV) chloride hydrolysis
Technical Support Center: Zirconium(IV) Chloride Hydrolysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hydrochloric acid (HCl) by-product generated during the hydrolysis of this compound (ZrCl₄).
Frequently Asked Questions (FAQs)
Q1: What occurs when this compound is exposed to moisture?
A1: this compound is highly reactive with water and hydrolyzes rapidly upon exposure to humid air or aqueous solutions.[1][2] This irreversible reaction produces a hydrated hydroxy chloride cluster known as zirconyl chloride (ZrOCl₂) and hydrochloric acid (HCl) as a by-product.[1][3] Due to this high reactivity, all manipulations of ZrCl₄ should be conducted using air-free techniques to prevent premature hydrolysis.[1][3]
Q2: Why is the management of the HCl by-product crucial?
A2: The hydrochloric acid generated is corrosive and can damage equipment and pose safety risks to personnel.[4][5] If the reaction is performed in a closed system, the evolved HCl gas can cause pressure build-up. For applications where the final zirconium product's purity is critical, residual HCl can act as an impurity. Proper management and neutralization are essential for safety, environmental compliance, and experimental integrity.[5]
Q3: What are the primary methods for managing HCl generated during ZrCl₄ hydrolysis?
A3: The management strategy depends on whether the HCl is in a gaseous state or an aqueous solution.
-
For Gaseous HCl: A laboratory gas scrubber is used to neutralize corrosive exhaust gas.[6] These systems typically use a packed column where the gas flows against a scrubbing liquid, such as water or an alkaline solution, to absorb and neutralize the HCl.[6][7]
-
For Aqueous HCl: The acidic solution is neutralized by carefully adding a base.[8] Common bases include sodium hydroxide (B78521) (NaOH) and sodium bicarbonate (NaHCO₃), which react with HCl to form a neutral salt and water.[4][9]
Q4: What are the key safety precautions when working with this compound and its hydrolysis products?
A4:
-
Handling ZrCl₄: Handle ZrCl₄ in a controlled, dry atmosphere (e.g., a glove box) to prevent unintended hydrolysis.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]
-
Ventilation: Conduct the hydrolysis reaction in a well-ventilated area, such as a fume hood, to manage the release of HCl gas.[5]
-
Neutralization: The neutralization of HCl is an exothermic reaction that releases heat.[9] Add the neutralizing base slowly and in a controlled manner to avoid splashing and excessive heat generation. The reaction vessel should be acid-proof.[5]
-
Zirconium Waste: Zirconium fines and dust can be flammable and pose a fire hazard.[10][11] Dispose of zirconium-containing waste according to local environmental regulations.[10][12]
Troubleshooting Guides
Problem 1: The reaction is excessively vigorous or violent upon adding water.
-
Cause: The hydrolysis of ZrCl₄ is extremely rapid and exothermic.[13] Adding water too quickly to concentrated ZrCl₄ can cause a violent, uncontrolled reaction and spattering.
-
Solution:
-
Control the rate of addition by adding the ZrCl₄ solid slowly to the water or by adding water dropwise to the ZrCl₄ solution.
-
Dilute the reagents and perform the reaction in an ice bath to dissipate the heat generated.
-
Ensure continuous stirring to promote even heat distribution.
-
Problem 2: How should I handle the HCl gas that evolves in my sealed reactor setup?
-
Cause: The hydrolysis reaction, ZrCl₄ + H₂O → ZrOCl₂ + 2HCl, generates gaseous HCl, which can lead to a dangerous pressure increase in a closed system.
-
Solution: The reactor's exhaust must be directed through a gas scrubbing system. A packed-bed wet scrubber containing an alkaline solution (e.g., dilute sodium hydroxide) is effective at neutralizing the HCl gas before it is vented into the fume hood.[7][14] This ensures the safe removal of the corrosive and acidic off-gas.
Problem 3: The pH of my neutralized waste solution is too high (basic).
-
Cause: An excess of the neutralizing base (e.g., NaOH) was added to the acidic solution. This can create a different type of hazardous waste.[5]
-
Solution:
-
Monitor the pH of the solution continuously during neutralization using a calibrated pH meter or pH paper.[5]
-
Add the base slowly and in small increments as the pH approaches 7 (neutral).
-
If you overshoot the neutral point, you can back-titrate by adding a small amount of dilute acid (like HCl) until a pH between 6 and 8 is achieved.
-
Quantitative Data on HCl Management
Effective management of gaseous HCl can be achieved using a wet scrubber. The efficiency of HCl removal is influenced by factors such as gas and liquid flow rates and the concentration of the scrubbing solution.
Table 1: HCl Removal Efficiency Using a Three-Stage Dual-Flow Sieve Plate Wet Scrubber with 0.005 kmol/m³ NaOH Solution
| Inlet HCl Concentration (ppm) | Gas Flow Rate (QG) (x 10⁻⁴ Nm³/s) | Liquid Flow Rate (QL) (x 10⁻⁶ m³/s) | HCl Removal Efficiency (%ηHCl) |
| 300 | 8.297 | 48.183 | 93.98%[14][15][16] |
| 300 | 13.829 | 48.183 | 92.51% |
| 300 | 19.360 | 48.183 | 90.23% |
| 200 | 8.297 | 48.183 | 92.83% |
| 100 | 8.297 | 48.183 | 91.95% |
| Data adapted from studies on multistage wet scrubbers.[14][15][16] The results show that removal efficiency is highest at lower gas flow rates and higher liquid flow rates. |
Experimental Protocols
Protocol 1: Neutralization of Aqueous HCl By-product
Objective: To safely neutralize the acidic aqueous solution resulting from ZrCl₄ hydrolysis to a pH suitable for disposal.
Materials:
-
Acidic waste solution containing HCl and zirconium species.
-
1 M Sodium Hydroxide (NaOH) or 5% Sodium Bicarbonate (NaHCO₃) solution.
-
Calibrated pH meter or pH indicator paper.
-
Stir plate and magnetic stir bar.
-
Acid-proof container (e.g., large glass beaker).
-
Appropriate PPE (goggles, gloves, lab coat).
Procedure:
-
Place the acid-proof container with the acidic waste solution on a stir plate in a fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the basic solution (NaOH or NaHCO₃) in small increments.
-
Monitor the pH of the solution after each addition. Be aware that the reaction is exothermic.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.
-
If using NaHCO₃, you will observe fizzing (CO₂ evolution); continue adding base until the fizzing stops and the pH is neutral.[5]
-
Once neutralized, the resulting salt water solution can typically be disposed of down the drain, but always follow your institution's specific hazardous waste disposal guidelines.[9]
Protocol 2: Quantitative Analysis of HCl by Titration
Objective: To determine the concentration of HCl in the aqueous by-product solution.
Materials:
-
Aqueous HCl sample of a known volume.
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
-
Phenolphthalein (B1677637) indicator.
-
Burette, pipette, and Erlenmeyer flask.
-
Deionized water.
Procedure:
-
Pipette a precise volume (e.g., 10.0 mL) of the acidic solution into an Erlenmeyer flask.
-
Dilute the sample with approximately 50 mL of deionized water to ensure the pH electrode (if used) is properly submerged.
-
Add 2-3 drops of phenolphthalein indicator to the flask. The solution should remain colorless.
-
Fill the burette with the standardized NaOH solution and record the initial volume.
-
Slowly titrate the NaOH into the acidic sample while continuously swirling the flask.
-
The endpoint is reached when the solution turns a faint, persistent pink color. Record the final volume of NaOH used.
-
Calculate the molarity of the HCl using the formula: M₁V₁ = M₂V₂ , where M₁ and V₁ are the molarity and volume of the HCl sample, and M₂ and V₂ are the molarity and volume of the NaOH titrant.[4] This procedure is based on standard acid-base titration methods.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. noahchemicals.com [noahchemicals.com]
- 3. ZIRCONIUM (IV) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. Neutralizing Hydrochloric Acid | Process & Calculations - Lesson | Study.com [study.com]
- 5. laballey.com [laballey.com]
- 6. lpp-group.com [lpp-group.com]
- 7. HCl Scrubber System: Types, Efficiency, and Safety [torch-air.com]
- 8. quora.com [quora.com]
- 9. study.com [study.com]
- 10. alleima.com [alleima.com]
- 11. eaglealloys.com [eaglealloys.com]
- 12. nj.gov [nj.gov]
- 13. US2942944A - Process of preparing zirconium oxychloride - Google Patents [patents.google.com]
- 14. longdom.org [longdom.org]
- 15. [PDF] Scrubbing of HCl Gas from Synthesis Gas in a Multistage Dual-Flow SievePlate Wet Scrubber by Alkaline Solution | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Purification techniques for technical grade Zirconium(IV) chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions, and troubleshooting advice for the purification of technical grade Zirconium(IV) chloride (ZrCl₄).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in technical grade this compound?
A1: Technical grade ZrCl₄ is typically produced by the high-temperature chlorination of zirconium ores or oxides.[1] This process introduces several impurities, the most common of which include chlorides of iron (FeCl₃), aluminum (AlCl₃), silicon (SiCl₄), titanium (TiCl₄), and hafnium (HfCl₄).[2][3] Additionally, zirconium oxychloride (ZrOCl₂) and finely divided carbon can be present, especially if the source material was zirconium carbide or if moisture was inadvertently introduced.[2][4]
Q2: What are the primary methods for purifying technical grade ZrCl₄?
A2: The main purification techniques leverage differences in the volatility of ZrCl₄ and its impurities. The most common methods are:
-
Sublimation: This is a widely used technique where crude ZrCl₄ is heated, causing it to sublime (turn directly from a solid to a gas) at around 331°C.[5][6] The gaseous ZrCl₄ is then condensed back into a solid in a cooler region, leaving less volatile impurities behind.[7]
-
Fractional Distillation: While ZrCl₄ sublimes at atmospheric pressure, it can be distilled as a liquid under higher pressures.[7][8] This method can be effective but requires more complex equipment to manage the high temperatures and pressures needed to maintain the liquid phase.[8]
-
Molten Salt Purification (Scrubbing): In this method, crude ZrCl₄ is passed through a molten salt bath, typically a mixture of NaCl and KCl.[2][9] Impurities like iron and aluminum chlorides form stable, non-volatile double salts (e.g., NaFeCl₄) that remain in the molten salt, allowing purified ZrCl₄ vapor to pass through and be collected.[2][7]
Q3: Why is it critical to handle this compound in a moisture-free environment?
A3: this compound is extremely hygroscopic and reacts vigorously with water, including atmospheric moisture.[1][10] This hydrolysis reaction is rapid and produces corrosive hydrogen chloride (HCl) gas and non-volatile zirconium oxychloride (ZrOCl₂).[5][11][12] The formation of ZrOCl₂ is a major source of contamination that is difficult to remove and can interfere with subsequent chemical reactions.[4] Therefore, all handling and storage must be conducted under an inert, dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5]
Q4: Can you explain the principle behind using hydrogen gas in the purification process?
A4: Hydrogen gas is often used as a reducing agent in a pre-treatment step before sublimation.[2][4] A key impurity, Iron(III) chloride (FeCl₃), has a boiling point (319°C) very close to the sublimation point of ZrCl₄ (331°C), making it difficult to separate by sublimation alone.[9] By heating the crude ZrCl₄ in a hydrogen atmosphere, volatile FeCl₃ is reduced to Iron(II) chloride (FeCl₂), which has a much higher boiling point (~1023°C) and is therefore non-volatile at the sublimation temperature of ZrCl₄.[2][9] This ensures the iron remains in the residue while the pure ZrCl₄ sublimes.
Troubleshooting Guide
Problem: My purified this compound has a yellow or reddish-brown tint.
-
Probable Cause: This discoloration is almost always due to residual Iron(III) chloride (FeCl₃) contamination. As mentioned, the boiling point of FeCl₃ is very close to the sublimation point of ZrCl₄, allowing it to be carried over with the product.[9]
-
Solution: Implement a pre-sublimation reduction step. Before proceeding with the main sublimation, heat the crude ZrCl₄ at a lower temperature (e.g., ~573 K or 300°C) under a flow of hydrogen gas to reduce FeCl₃ to the less volatile FeCl₂.[2] Subsequently, increase the temperature to sublime the ZrCl₄, leaving the FeCl₂ behind.
Problem: The yield of purified ZrCl₄ after sublimation is very low.
-
Probable Cause 1: Inadequate temperature or pressure control. The sublimation rate is highly dependent on temperature.[6][13] If the temperature is too low, the sublimation rate will be impractically slow.
-
Solution 1: Ensure your sublimation furnace reaches and maintains a stable temperature above ZrCl₄'s sublimation point (typically 350-450°C is used in practice).[4][14] Operating under a vacuum or a slow flow of an inert carrier gas can also enhance the rate of sublimation.[6]
-
Probable Cause 2: Reaction with moisture. If there are any leaks in your apparatus that allow moist air to enter, the ZrCl₄ will hydrolyze to non-volatile zirconium oxychloride (ZrOCl₂), which will not sublime and will remain in the residue, thus lowering the yield.[4][5]
-
Solution 2: Thoroughly dry all glassware and equipment in an oven before assembly. Assemble the apparatus while hot and immediately place it under a high vacuum or purge with a dry, inert gas (like Argon or Nitrogen) to remove all traces of air and moisture.[15]
Problem: The collection area (cold finger) for the sublimed product is clogged or shows poor crystal growth.
-
Probable Cause: The temperature gradient between the sublimation zone and the condensation zone is not optimal. If the cold finger is too cold, it can lead to rapid, powdery deposition that can clog the apparatus. If it is too warm, condensation will be inefficient.
-
Solution: Control the temperature of the collection surface. For well-formed crystals, a temperature just below the sublimation point is ideal. A controlled flow of a coolant (water or air) through the cold finger can help maintain the optimal temperature gradient for desublimation.[14]
Problem: My vacuum pump oil is degrading quickly and there are signs of corrosion on metal components.
-
Probable Cause: Hydrogen chloride (HCl) gas is reaching the pump. This is a clear sign of moisture contamination in your system, leading to the hydrolysis of ZrCl₄.[11] The resulting HCl is highly corrosive to metal parts and will degrade standard pump oil.
-
Solution: Immediately check your system for leaks. Use a cold trap (e.g., liquid nitrogen or dry ice/acetone) between your sublimation apparatus and the vacuum pump to condense any HCl or other volatile corrosive gases before they can cause damage. Ensure all seals and joints are properly greased and secured.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Formula | Boiling/Sublimation Point (°C) | Volatility Relative to ZrCl₄ |
|---|---|---|---|
| This compound | ZrCl₄ | 331 (sublimes)[5] | - |
| Silicon(IV) chloride | SiCl₄ | 57[9] | More Volatile |
| Titanium(IV) chloride | TiCl₄ | 136[9] | More Volatile |
| Aluminum(III) chloride | AlCl₃ | 180 (sublimes)[9] | More Volatile |
| Iron(III) chloride | FeCl₃ | 319[9] | Similar Volatility |
| Iron(II) chloride | FeCl₂ | 1023 | Non-Volatile |
| Zirconium Oxychloride | ZrOCl₂ | Decomposes | Non-Volatile[2] |
Table 2: Example of Purification Efficacy via Two-Stage Sublimation
| Impurity Element | Concentration in Initial Sample (ppb) | Concentration After Purification (ppb) |
|---|---|---|
| Potassium (K) | 15,000 | 700 |
| Sodium (Na) | 1,200 | 100 |
| Aluminum (Al) | 800 | 150 |
| Iron (Fe) | 500 | 100 |
Data adapted from a study analyzing impurity levels via HR-ICP-MS. The uncertainty is approximately 30% of the given concentration values.[16]
Experimental Protocols
Protocol 1: Purification of ZrCl₄ by Sublimation with Hydrogen Reduction
Objective: To remove volatile impurities like FeCl₃ and non-volatile impurities through a two-step heating process.
Materials:
-
Technical grade this compound
-
Tube furnace with temperature controller
-
Quartz or borosilicate glass tube with appropriate joints
-
Cold finger condenser
-
Schlenk line or glovebox for inert atmosphere handling
-
High vacuum pump and cold trap
-
Hydrogen gas (high purity) and Argon/Nitrogen gas (high purity)
Procedure:
-
Preparation: Thoroughly clean and oven-dry all glassware. Assemble the sublimation apparatus (tube, furnace, cold finger) while still warm and immediately evacuate to high vacuum for at least one hour to remove adsorbed moisture.
-
Loading: In an inert atmosphere (glovebox), load a ceramic boat with the technical grade ZrCl₄ and place it in the center of the quartz tube.
-
Purging: Seal the apparatus, attach it to the Schlenk line, and cycle between vacuum and inert gas (Argon) three times to ensure a completely inert environment.
-
Hydrogen Reduction:
-
Begin a slow flow of hydrogen gas through the tube.
-
Slowly heat the furnace to 300°C and hold for 2-3 hours. This step reduces volatile FeCl₃ to non-volatile FeCl₂.[2]
-
Turn off the hydrogen flow and purge the system thoroughly with inert gas to remove all residual H₂.
-
-
Sublimation:
-
Begin coolant flow through the cold finger.
-
Increase the furnace temperature to 400-450°C.[4] A slow flow of inert gas or a static vacuum can be maintained.
-
The ZrCl₄ will sublime and deposit as white, needle-like crystals on the cold finger.[1]
-
Continue the process until no more sublimate is observed collecting.
-
-
Collection:
-
Turn off the furnace and allow the system to cool completely to room temperature under a positive pressure of inert gas.
-
Transfer the entire apparatus into a glovebox.
-
Carefully remove the cold finger and scrape the purified ZrCl₄ crystals into a pre-dried, tared storage vessel. Seal the vessel hermetically.
-
Visualizations
Caption: Logical workflow for selecting a ZrCl₄ purification technique.
Caption: Experimental workflow for sublimation purification of ZrCl₄.
References
- 1. noahchemicals.com [noahchemicals.com]
- 2. How to Purify Zirconium Tetrachloride? – 3 Methods – Zirconium Metal [zirconiumworld.com]
- 3. US5171549A - Process for decreasing the level of impurities in zirconium chloride, titanium chloride and hafnium chloride - Google Patents [patents.google.com]
- 4. US2916362A - Purification of zirconium tetrachloride - Google Patents [patents.google.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. neup.inl.gov [neup.inl.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. CN101638249B - Zirconium tetrachloride purification method - Google Patents [patents.google.com]
- 10. ZIRCONIUM (IV) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 11. prochemonline.com [prochemonline.com]
- 12. News - High-Purity Zirconium Chloride (ZrCl4) â Your Premium Choice for Advanced Applications [epomaterial.com]
- 13. researchgate.net [researchgate.net]
- 14. Design of zirconium tetra chloride purification apparatus [inis.iaea.org]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Air-Free Manipulation of Zirconium(IV) Chloride
This guide provides researchers, scientists, and drug development professionals with essential information for safely handling highly air- and moisture-sensitive Zirconium(IV) chloride (ZrCl₄) using standard air-free techniques.
Section 1: Frequently Asked Questions (FAQs) about ZrCl₄
Q1: Why is this compound so sensitive to air and moisture?
A: this compound is a hygroscopic, white crystalline solid that reacts rapidly and irreversibly with water, including ambient moisture in the air.[1][2] This vigorous hydrolysis reaction produces corrosive hydrogen chloride (HCl) gas and various zirconium oxychlorides, compromising the integrity of the anhydrous compound for chemical reactions.[1][3] Due to this high reactivity, all manipulations must be performed under a dry, inert atmosphere using air-free techniques like a glovebox or a Schlenk line.[4]
Q2: What are the visible signs of ZrCl₄ decomposition?
A: Decomposition is typically indicated by the solid turning from a white powder into a clumpy or discolored (e.g., pale yellow or orange) solid.[3] When exposed to air, ZrCl₄ will fume as it reacts with moisture to produce HCl gas.
Q3: Which solvents are suitable for working with ZrCl₄?
A: ZrCl₄'s polymeric structure makes it insoluble in many common non-polar solvents unless a reaction occurs. It is soluble in polar organic solvents, but care must be taken as it can react with them.[1][5] It readily forms complexes with Lewis bases, which breaks down its polymeric structure and aids dissolution. A common example is the formation of a 1:2 complex with tetrahydrofuran (B95107) (THF). It is also soluble in ethanol (B145695) and diethyl ether.[5] All solvents must be rigorously dried and degassed before use.
Q4: How should I purify commercial ZrCl₄ before use?
A: Commercial ZrCl₄ can contain impurities like zirconium oxychloride (ZrOCl₂), iron chlorides, and other metal halides.[6] The most effective method for purification is sublimation, as ZrCl₄ sublimes at 331°C while many common impurities are less volatile.[3][5] The sublimation should be performed under a dynamic vacuum or a flow of inert gas to collect the purified, white crystalline product.[6][7]
Q5: How should I properly store anhydrous ZrCl₄?
A: Anhydrous ZrCl₄ must be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen).[2] The best practice is to store it inside a glovebox. If a glovebox is unavailable, it can be stored in a sealed Schlenk flask or an ampoule within a desiccator.
Section 2: Troubleshooting Guide for Air-Free Techniques
Part A: Glovebox Issues
Q1: My glovebox O₂ and/or H₂O levels are rising unexpectedly. What should I do?
A: A continuous rise in O₂/H₂O levels indicates a leak or contamination.[8]
-
Check Gloves: Inspect the gloves for any visible tears, punctures, or signs of degradation, as these are common failure points.[9] A small hole may cause O₂ levels to rise when you move your hands inside the box.[8]
-
Check Seals: Examine the door seals and all feedthroughs for cracks or improper seating.
-
Perform a Leak Test: Use the glovebox's automated leak test function. If unavailable, you can manually check for leaks by pressurizing the box slightly and applying a soapy water solution to external joints and seals; bubbles will form at the site of a leak.[8]
-
Check Gas Purifier: If the levels rise and do not recover, your gas purification system may be saturated. The catalyst and molecular sieves may require regeneration according to the manufacturer's protocol.[9][10]
-
Recent Solvent Use: Solvent vapors can accumulate and interfere with sensor readings or poison the purification catalyst.[11] If you have been working with large volumes of solvent, purging the glovebox atmosphere may be necessary.[12]
Q2: I'm having trouble weighing ZrCl₄ powder due to static electricity. How can I fix this?
A: The dry, inert atmosphere of a glovebox is prone to static buildup.
-
Use an Anti-Static Gun/Ionizer: These devices neutralize static charge on surfaces.
-
Wear Nitrile Gloves: Wearing nitrile gloves over the butyl glovebox gloves can help reduce static.
-
Use Metal Spatulas and Weighing Boats: Avoid plastic tools where possible, as they generate more static. Grounding the balance can also help.
Q3: The glovebox pressure is unstable. What are the common causes?
A: Pressure fluctuations can disrupt sensitive operations like weighing.
-
Check Gas Supply: Ensure the inert gas cylinder has adequate pressure and the regulator is functioning correctly.[11]
-
Control System: The automated pressure control system may need recalibration, or a solenoid valve could be sticking.[13]
-
User Movement: Rapidly inserting or removing hands from the gloves will cause significant pressure changes. Always move slowly and deliberately.
Q4: I smell solvent outside the glovebox. Is this a problem?
A: Yes, this could indicate a leak or improper procedure.
-
Antechamber Cycles: Ensure you are running a sufficient number of vacuum/refill cycles on the antechamber before opening the outer door after removing solvents. Solvent vapor can be trapped in the antechamber and released into the lab.
-
Check for Leaks: A significant leak could allow solvent vapor to escape the main chamber.[8] This is a safety concern and compromises the inert atmosphere.
Part B: Schlenk Line Issues
Q1: My vacuum pressure is poor (not reaching the expected level). How do I find the leak?
A: Poor vacuum is the most common Schlenk line problem and almost always indicates a leak.[14]
-
Isolate Sections: The best way to find a leak is to isolate different parts of the line. Close all taps (B36270) to reaction flasks. If the pressure improves, the leak is in one of the attached flasks or its connection.
-
Check Taps and Joints: Individually check each greased stopcock and ground glass joint. A common issue is poorly greased or worn-out taps.[14][15] Clean and re-grease them with a high-vacuum grease. For Teflon taps, ensure the O-rings are intact and properly seated.[15]
-
Inspect Tubing: Check all flexible vacuum tubing for cracks or holes, especially at connection points.
-
Soap Solution Test: For hard-to-find leaks, you can pressurize the line with inert gas (ensure the bubbler is the only outlet) and carefully apply a dilute soap solution to joints.[15][16]
Q2: My solvent isn't being removed efficiently under vacuum. What's wrong?
A: This is another symptom of a poor vacuum.[14] However, if the vacuum gauge reads normal, consider the following:
-
Blocked Solvent Trap: Solvents with high freezing points (e.g., benzene, 1,4-dioxane) can freeze at the top of the liquid nitrogen trap, blocking the vacuum path.[14] If this occurs, you may need to safely shut down the line, thaw the trap, and empty it.
-
Insufficient Cooling: Ensure the cold trap is sufficiently filled with liquid nitrogen.
Q3: My cannula transfer is very slow or not working. How can I improve it?
A: A slow cannula transfer is typically due to a pressure equalization issue or a blockage.
-
Increase Gas Pressure: To push the liquid through the cannula, you need a positive pressure differential. Slightly increase the inert gas flow by partially and carefully restricting the outlet of the bubbler.
-
Check for Blockages: The cannula itself or the venting needle in the receiving flask may be clogged.[14]
-
Ensure a Good Seal: Check that the septa on both flasks are well-sealed and not leaking.[14]
Q4: My ZrCl₄ sample changed color in the Schlenk flask. What happened?
A: A color change, often to a pale yellow, suggests the presence of impurities or slight decomposition. This could be due to a small, persistent leak in your Schlenk flask setup that introduced trace amounts of moisture over time, or impurities in the starting material.
Section 3: Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | ZrCl₄ | [3] |
| Molar Mass | 233.04 g/mol | [1][3] |
| Appearance | White crystalline solid | [1][2] |
| Density | 2.80 g/cm³ | [1] |
| Melting Point | 437 °C (Triple Point) | [1] |
| Sublimation Point | 331 °C (at 1 atm) | [3][5] |
| Solubility | Reacts with water | [5] |
| Soluble in ethanol, diethyl ether, THF | [5] | |
| Structure | Polymeric |
Table 2: Typical Air-Free Atmosphere Specifications
| Parameter | Glovebox | Schlenk Line |
| Inert Gas | High-purity Nitrogen or Argon | High-purity Nitrogen or Argon |
| Oxygen (O₂) Level | < 1 ppm | Not directly monitored; assumed low |
| Water (H₂O) Level | < 1 ppm | Not directly monitored; assumed low |
| Typical Pressure | Slightly positive (1-5 mbar) | Positive pressure from bubbler |
| Vacuum Level | N/A | 10⁻¹ – 10⁻³ Torr (High Vacuum) |
Note: Glovebox levels should be continuously monitored by sensors.[10][17] Schlenk line effectiveness relies on proper technique.
Section 4: Key Experimental Protocols
Protocol 1: Purification of ZrCl₄ by Sublimation
-
Safety: Perform in a well-ventilated fume hood. Wear appropriate PPE, including thermal gloves for handling hot glassware.
-
Apparatus Setup: Assemble a sublimation apparatus consisting of a tube or flask to hold the crude ZrCl₄ and a cold finger condenser. All glassware must be rigorously oven- or flame-dried.
-
Inert Atmosphere: Assemble the apparatus hot and connect it to a Schlenk line. Evacuate the system while gently warming with a heat gun to remove adsorbed moisture. Refill with inert gas. Repeat this cycle three times.[18]
-
Loading: Under a positive flow of inert gas, quickly add the crude ZrCl₄ to the bottom of the sublimation apparatus and reassemble.
-
Sublimation: Begin flowing coolant through the cold finger. Evacuate the apparatus to a high vacuum. Heat the bottom of the apparatus (containing the crude ZrCl₄) to 180-220°C using a heating mantle or oil bath. The ZrCl₄ will sublime and deposit as pure white crystals on the cold finger.[6]
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Backfill the system with inert gas. Transfer the apparatus into a glovebox to scrape the purified ZrCl₄ from the cold finger into a clean, dry storage vessel.
Protocol 2: Preparing a ZrCl₄ Solution using a Schlenk Line
-
Glassware Preparation: Place a magnetic stir bar into a Schlenk flask. Seal the flask and connect it to the Schlenk line. Perform at least three vacuum/inert gas refill cycles to ensure the flask is air- and moisture-free.[19][20]
-
Adding the Solid: Weigh the desired amount of purified ZrCl₄ in a glovebox and seal it in the Schlenk flask. Alternatively, to add it on the bench, remove the flask's stopper under a strong counterflow of inert gas and quickly add the solid through a powder funnel.[18] Reseal the flask and purge again.
-
Solvent Transfer: Use a cannula or syringe to transfer the required volume of anhydrous, degassed solvent into the Schlenk flask under a positive pressure of inert gas.[21][22]
-
Dissolution: Begin stirring the mixture. Gentle warming may be required to fully dissolve the ZrCl₄, especially in coordinating solvents like THF. The resulting solution is now ready for use.
Protocol 3: Safe Quenching and Disposal of ZrCl₄ Waste
-
Safety: This procedure is highly exothermic and releases corrosive HCl gas. It MUST be performed in a functioning fume hood. Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Preparation: Place a large beaker containing a stir bar and a mixture of crushed ice and water on a stir plate in a fume hood. The volume of the ice/water should be at least 10-20 times the expected volume of the waste.
-
Slow Addition: Very slowly and portion-wise, add the solid ZrCl₄ waste or the ZrCl₄-containing solution to the rapidly stirring ice/water mixture.[23] Do not add water to the waste. The reaction is vigorous. Control the rate of addition to keep the reaction from becoming too violent.
-
Neutralization: Once all the reactive material has been added and the reaction has subsided, slowly add a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to neutralize the acidic solution.[23] Use pH paper or a pH meter to confirm the waste is neutral (pH ~7).
-
Disposal: The neutralized aqueous waste can now be disposed of according to your institution's hazardous waste guidelines.
Section 5: Visual Guides
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 10026-11-6: Zirconium chloride (ZrCl4) | CymitQuimica [cymitquimica.com]
- 3. prochemonline.com [prochemonline.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. This compound [chemister.ru]
- 6. How to Purify Zirconium Tetrachloride? – 3 Methods – Zirconium Metal [zirconiumworld.com]
- 7. neup.inl.gov [neup.inl.gov]
- 8. ossila.com [ossila.com]
- 9. Common Issues and Solutions with Glove Boxes - Glove Boxes | Vacuum glovebox | Inert Atmospheres Manufacturers [etelux-glovebox.com]
- 10. ucd.ie [ucd.ie]
- 11. Common Problems and Solutions for Glove Boxes - Glove Boxes | Vacuum glovebox | Inert Atmospheres Manufacturers [etelux-glovebox.com]
- 12. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 13. vacuumdegassing.com [vacuumdegassing.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. chemistry.unm.edu [chemistry.unm.edu]
- 16. chemistry.unm.edu [chemistry.unm.edu]
- 17. vacuumdegassing.com [vacuumdegassing.com]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Disposal of Zirconium(IV) Chloride Waste
This guide provides detailed information for researchers, scientists, and drug development professionals on the safe handling and disposal of Zirconium(IV) chloride (ZrCl₄) waste. Adherence to these protocols is critical to ensure laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound waste? A1: The primary hazard is its high reactivity with water. This compound is a hygroscopic solid that reacts vigorously and rapidly with water, including moisture in the air.[1][2][3] This reaction is highly exothermic and produces corrosive and irritating hydrogen chloride (HCl) gas.[1][3]
Q2: What are the products of the reaction between this compound and water? A2: When this compound comes into contact with water, it undergoes rapid and virtually irreversible hydrolysis to form hydrochloric acid (HCl) and a hydrated hydroxy chloride cluster known as zirconyl chloride (ZrOCl₂).[1][2] With sufficient water, this can further convert to zirconium oxide (ZrO₂).[4][5] The overall reaction can be represented as: ZrCl₄ + 2H₂O → ZrO₂ + 4HCl.[5]
Q3: What Personal Protective Equipment (PPE) is required when handling ZrCl₄ waste? A3: When handling ZrCl₄ waste, it is essential to wear appropriate PPE to prevent contact with skin, eyes, and the respiratory system. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber).[6]
-
Splash goggles and a face shield for eye and face protection.[7][8]
-
Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]
Q4: How should small quantities of ZrCl₄ waste be treated for disposal in a laboratory setting? A4: For small quantities (e.g., under 10 grams), a controlled hydrolysis and neutralization procedure is recommended.[6] This involves slowly adding the ZrCl₄ waste in small portions to a large beaker of stirred ice and water within a fume hood.[6] After the reaction is complete, the resulting acidic solution must be neutralized with a suitable base, such as sodium carbonate or sodium bicarbonate, to a neutral pH before disposal in accordance with local regulations.[6]
Q5: What is the proper disposal method for large quantities of this compound waste? A5: Large quantities of ZrCl₄ waste should not be treated in the lab. They must be collected in their original containers or a designated, properly labeled, and sealed hazardous waste container.[6][9] This waste must be disposed of through a licensed environmental waste management company, following all local, state, and federal regulations.[10][11][12] It should not be mixed with other waste streams.[13]
Q6: What materials are incompatible with this compound? A6: this compound is incompatible with several materials and should be stored separately. Key incompatibilities include:
-
Alkali metals (e.g., lithium).[16]
Q7: How should a spill of solid this compound be handled? A7: In the event of a spill, evacuate the area immediately.[10] Wearing appropriate PPE, collect the dry powdered material without creating dust.[10] Do not use water on the spill.[15] Place the collected material into a suitable, dry, and sealed container for hazardous waste disposal.[8][10] After the spill is cleaned up, ventilate the area thoroughly.[10]
Data Presentation
The following table summarizes key quantitative data relevant to the handling and disposal of this compound.
| Parameter | Value | Reference |
| UN Number | 2503 | [17] |
| Transport Hazard Class | 8 (Corrosive) | [17] |
| Oral LD₅₀ (Rat) | 1688 mg/kg | [15] |
| Aquatic Toxicity (Daphnia magna) | LC₅₀: 2 mg/L (3 weeks) | |
| CERCLA Reportable Quantity | 5000 lbs (2270 kg) | [18] |
| Recommended Neutralization pH | 6.0 - 8.0 | [6] |
Experimental Protocol: Neutralization of Small-Scale ZrCl₄ Waste
This protocol details the steps for safely neutralizing small quantities (<10 g) of this compound waste in a laboratory setting.
Objective: To safely hydrolyze and neutralize ZrCl₄ waste, rendering it suitable for compliant disposal.
Materials:
-
This compound waste (<10 g)
-
Large glass beaker (e.g., 2 L)
-
Stir plate and magnetic stir bar
-
Crushed ice
-
Deionized water
-
Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
pH meter or pH indicator strips
-
Appropriate PPE (lab coat, gloves, splash goggles, face shield)
Procedure:
-
Preparation: Don all required PPE. Perform this entire procedure inside a certified chemical fume hood.
-
Setup: Place the large beaker on the stir plate inside the fume hood. Add a large magnetic stir bar.
-
Cooling: Fill the beaker approximately halfway with a mixture of crushed ice and cold deionized water. Begin stirring to create a cold slurry.[6]
-
Controlled Addition: Very slowly and in small increments, add the this compound waste to the center of the vortex of the stirring ice water.[6] The reaction is exothermic and will produce HCl gas; a slow addition rate is critical to control the reaction and minimize fuming.
-
Hydrolysis: Continue stirring until all the solid has been added and has fully reacted (dissolved). The solution will be acidic due to the formation of HCl.
-
Neutralization: Slowly add a basic agent like sodium carbonate or sodium bicarbonate to the acidic solution in small portions. Be cautious, as this will cause gas (CO₂) evolution. Continue adding the base until the pH of the solution is between 6.0 and 8.0.[6] Verify the pH using a calibrated pH meter or indicator strips.
-
Precipitation: During neutralization, a white precipitate of zirconium hydroxides/oxides will form.
-
Disposal: Once neutralized, handle the final mixture according to your institution's waste disposal guidelines. The aqueous portion may be permissible for drain disposal, while the solid zirconium precipitate may need to be filtered and disposed of as solid waste. Always consult your local environmental health and safety office for specific instructions.[6][10]
Mandatory Visualization
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. ZIRCONIUM (IV) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. noahchemicals.com [noahchemicals.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. webqc.org [webqc.org]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. foodb.ca [foodb.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. benchchem.com [benchchem.com]
- 10. nj.gov [nj.gov]
- 11. purdue.edu [purdue.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Page loading... [wap.guidechem.com]
- 17. kishida.co.jp [kishida.co.jp]
- 18. atimaterials.com [atimaterials.com]
Validation & Comparative
Zirconium(IV) Chloride vs. Titanium(IV) Chloride: A Comparative Guide for Lewis Acid Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic route. Among the plethora of available Lewis acids, Zirconium(IV) chloride (ZrCl₄) and Titanium(IV) chloride (TiCl₄) have emerged as versatile and widely used catalysts in a variety of organic transformations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the optimal catalyst for specific applications.
At a Glance: Key Performance Differences
| Feature | This compound (ZrCl₄) | Titanium(IV) Chloride (TiCl₄) |
| Lewis Acidity | Weaker Lewis Acid | Stronger Lewis Acid[1] |
| Catalytic Activity | Generally lower | Generally higher[2] |
| Physical State | Solid | Liquid |
| Handling | Relatively easier to handle | More challenging due to fuming nature |
Delving Deeper: A Comparative Analysis of Catalytic Performance
The efficacy of a Lewis acid catalyst is best evaluated through its performance in specific chemical reactions. Here, we compare the catalytic prowess of ZrCl₄ and TiCl₄ in several key organic transformations.
Baylis-Hillman Reaction
The Baylis-Hillman reaction, a crucial carbon-carbon bond-forming reaction, serves as an excellent case study for comparing the catalytic activities of ZrCl₄ and TiCl₄. Experimental evidence consistently demonstrates that TiCl₄ is a more potent catalyst for this transformation.
A comparative study on the Baylis-Hillman reaction between various aryl aldehydes and methyl vinyl ketone revealed the relative catalytic activities to be in the order of TiCl₄ > BCl₃ > ZrCl₄.[2] This heightened activity with TiCl₄ translates to significantly shorter reaction times and, in some cases, higher yields.
Table 1: Comparison of ZrCl₄ and TiCl₄ in the Baylis-Hillman Reaction of p-Nitrobenzaldehyde and Methyl Vinyl Ketone [2]
| Catalyst | Lewis Base | Temperature (°C) | Time (h) | Yield (%) |
| ZrCl₄ | Et₃N | -78 | 48 | 57 |
| TiCl₄ | Et₃N | -78 | 2 | 98 |
This data underscores the superior catalytic efficiency of TiCl₄ in the Baylis-Hillman reaction, enabling a much faster conversion with a significantly higher product yield under identical conditions.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, facilitating the introduction of an acyl group onto an aromatic ring. Both ZrCl₄ and TiCl₄ are known to catalyze this reaction. While direct, side-by-side comparative studies under identical conditions are limited in the readily available literature, the general consensus and individual reports suggest that TiCl₄'s stronger Lewis acidity often leads to higher reactivity.
General Observations:
-
Titanium(IV) chloride is a very common and effective catalyst for Friedel-Crafts acylations, often used for a wide range of aromatic substrates.[3]
-
This compound is also utilized as a Lewis acid catalyst in Friedel-Crafts reactions and is sometimes considered a milder alternative to stronger Lewis acids like AlCl₃.
Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the synthesis of six-membered rings, can be significantly accelerated by Lewis acid catalysis. Both ZrCl₄ and TiCl₄ have been employed to this end. TiCl₄, being a stronger Lewis acid, is generally expected to provide greater rate enhancement.
Aldol (B89426) Reaction
In the realm of aldol reactions, another fundamental carbon-carbon bond-forming process, both ZrCl₄ and TiCl₄ have found utility as catalysts. The choice between the two can influence the stereochemical outcome of the reaction. TiCl₄-mediated aldol reactions are well-documented and often provide high stereoselectivity.[4] While ZrCl₄ is also used, comprehensive, direct comparisons of its stereochemical influence versus TiCl₄ are not as prevalent in the literature.
Understanding the Fundamentals: Lewis Acidity
The observed differences in catalytic activity can be largely attributed to the intrinsic Lewis acidity of the two metal chlorides. The Lewis acidity, or the ability of a molecule to accept an electron pair, is a key determinant of its catalytic power in many reactions.
A study utilizing ³¹P NMR spectroscopy to probe the effective Lewis acidity of group 4 metal halides by observing the chemical shift of triethylphosphine (B1216732) oxide (TEPO) upon coordination concluded that TiCl₄ exhibits a higher effective Lewis acidity than ZrCl₄ .[1] This stronger electron-accepting ability of the titanium center in TiCl₄ leads to a more pronounced activation of the carbonyl group or other electrophilic species in the reaction, thereby accelerating the reaction rate.
Experimental Protocols
For researchers looking to apply these catalysts, detailed experimental procedures are paramount. Below are representative protocols for the Baylis-Hillman reaction, illustrating the practical application of both ZrCl₄ and TiCl₄.
General Experimental Workflow for a Lewis Acid-Catalyzed Reaction
Protocol for the Baylis-Hillman Reaction using this compound[2]
To a solution of p-nitrobenzaldehyde (1 mmol) and methyl vinyl ketone (2 mmol) in CH₂Cl₂ (10 mL) at -78 °C under a nitrogen atmosphere was added ZrCl₄ (1.2 mmol). Triethylamine (0.2 mmol) was then added, and the reaction mixture was stirred at -78 °C for 48 hours. The reaction was quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired product.
Protocol for the Baylis-Hillman Reaction using Titanium(IV) Chloride[2]
To a solution of p-nitrobenzaldehyde (1 mmol) and methyl vinyl ketone (2 mmol) in CH₂Cl₂ (10 mL) at -78 °C under a nitrogen atmosphere was added TiCl₄ (1.4 mmol). Triethylamine (0.2 mmol) was then added, and the reaction mixture was stirred at -78 °C for 2 hours. The reaction was quenched by the addition of a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.
Conclusion and Recommendations
The choice between this compound and Titanium(IV) chloride as a Lewis acid catalyst is contingent upon the specific requirements of the chemical transformation.
Titanium(IV) chloride is the catalyst of choice when high reactivity and rapid reaction rates are desired. Its superior Lewis acidity makes it highly effective in a broad range of reactions. However, its liquid, fuming nature requires more stringent handling procedures.
This compound , a solid and generally less reactive Lewis acid, presents a milder alternative. It may be advantageous in reactions where a highly reactive catalyst could lead to side products or decomposition of sensitive substrates. Its solid form can also simplify handling and dispensing.
For drug development professionals and scientists working on complex syntheses, it is recommended to screen both catalysts, where applicable, to empirically determine the optimal balance of reactivity, selectivity, and yield for their specific substrate and desired product. This comparative guide provides a foundational understanding to inform this critical decision-making process.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Amine and Titanium (IV) Chloride, Boron (III) Chloride or Zirconium (IV) Chloride-Promoted Baylis-Hillman Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highly Stereoselective TiCl4-Mediated Aldol Reactions from (S)-2-Benzyloxy-3-pentanone [organic-chemistry.org]
A Comparative Guide: Zirconium(IV) Chloride vs. Aluminum Chloride in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of aryl ketones which are pivotal intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The choice of the Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of the traditional catalyst, Aluminum chloride (AlCl₃), and a more contemporary alternative, Zirconium(IV) chloride (ZrCl₄), supported by available experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
While direct side-by-side comparative data under identical conditions for a simple aromatic substrate is limited in publicly available literature, the following table summarizes the general performance characteristics of AlCl₃ and ZrCl₄ based on a compilation of studies on various substrates.
| Parameter | Aluminum Chloride (AlCl₃) | This compound (ZrCl₄) | Key Considerations |
| Catalyst Loading | Stoichiometric amounts often required | Catalytic amounts are often sufficient | AlCl₃ forms a stable complex with the product ketone, necessitating higher loading. ZrCl₄'s higher catalytic efficiency allows for lower loading, which is economically and environmentally advantageous. |
| Reaction Yield | Generally high for activated and simple arenes (e.g., 85.7% for acylation of anisole (B1667542) with acetic anhydride)[1] | High to excellent, especially for sensitive and complex substrates (e.g., good to high yields for acylation of indoles)[2][3] | ZrCl₄ often exhibits superior performance with substrates prone to side reactions when using stronger Lewis acids like AlCl₃. |
| Selectivity | Can lead to side reactions and lack of regioselectivity with certain substrates | High regioselectivity and chemoselectivity reported, particularly with multifunctional molecules[2][3] | ZrCl₄ is considered a milder Lewis acid, which can be advantageous in preventing unwanted reactions on sensitive functional groups. |
| Substrate Scope | Broad for many aromatic compounds, but limited with deactivated rings or those containing basic functional groups | Effective for a wide range of substrates, including electron-rich heterocycles like indoles where AlCl₃ may fail[2][3] | The milder nature of ZrCl₄ expands its applicability to more complex and delicate molecular architectures. |
| Environmental Impact | Generates significant amounts of acidic waste during workup | More environmentally benign due to lower catalyst loading and often easier workup | The need for stoichiometric AlCl₃ leads to a larger waste stream. |
| Handling | Highly hygroscopic and reacts violently with water, releasing HCl gas. Requires stringent anhydrous conditions. | Also moisture-sensitive but generally considered easier and safer to handle than AlCl₃. | Both catalysts require careful handling, but AlCl₃ poses greater safety and handling challenges. |
Delving into the Chemistry: Mechanism and Catalyst Function
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst plays a crucial role in activating the acylating agent (an acyl halide or anhydride) to generate a highly reactive acylium ion electrophile. This electrophile is then attacked by the electron-rich aromatic ring.
Traditionally, AlCl₃ has been the catalyst of choice due to its strong Lewis acidity, which efficiently generates the acylium ion.[1] However, this strong acidity can also lead to drawbacks, such as the formation of a stable complex with the resulting ketone product, which necessitates the use of stoichiometric amounts of the catalyst.
This compound has emerged as a viable alternative, offering a milder and more selective catalytic activity. Its ability to catalyze the reaction in smaller, truly catalytic amounts suggests a different interaction with the product, avoiding the formation of a highly stable complex and allowing for catalyst turnover. This property is particularly beneficial when working with sensitive substrates that are prone to degradation or side reactions under the harsh conditions associated with AlCl₃.
Experimental Protocols: A Closer Look
Below are representative experimental protocols for the Friedel-Crafts acylation of anisole, a common model substrate.
Protocol 1: Friedel-Crafts Acylation of Anisole using Aluminum Chloride (AlCl₃)
This protocol is adapted from established laboratory procedures for the acylation of anisole with acetic anhydride (B1165640).[1][4]
Materials:
-
Anisole
-
Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve anisole (1.0 eq) in dichloromethane.
-
Cool the flask in an ice-water bath to 0°C.
-
Carefully and portion-wise, add anhydrous aluminum chloride (1.1 eq) to the stirred solution. The reaction is highly exothermic.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0-5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 15 minutes.
-
To quench the reaction, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product, primarily 4-methoxyacetophenone, can be further purified by recrystallization or distillation. A reported yield for a similar procedure is 85.7%.[1]
Protocol 2: Friedel-Crafts Acylation of Anisole using this compound (ZrCl₄)
Materials:
-
Anisole
-
Acyl chloride (e.g., acetyl chloride)
-
This compound (ZrCl₄)
-
Anhydrous solvent (e.g., dichloromethane or dichloroethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
General Procedure (Hypothetical for Anisole):
-
To a stirred solution of anisole (1.0 eq) and the acyl chloride (1.2 eq) in an anhydrous solvent under an inert atmosphere, add this compound (e.g., 0.1-0.3 eq) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired acylated product.
Visualizing the Process
Logical Workflow of a Typical Friedel-Crafts Acylation Experiment
Caption: Generalized experimental workflow for Friedel-Crafts acylation.
Catalyst Activation and Acylium Ion Formation
Caption: Formation of the acylium ion electrophile.
Conclusion
Both this compound and Aluminum chloride are effective Lewis acid catalysts for Friedel-Crafts acylation. The traditional choice, AlCl₃, is a powerful catalyst that provides high yields for many standard aromatic substrates. However, its drawbacks include the need for stoichiometric quantities, harsh reaction conditions, and a significant environmental footprint.
This compound presents a compelling alternative, particularly for modern synthetic challenges that involve complex and sensitive molecules. Its milder nature, coupled with its high efficiency at catalytic loadings, leads to improved selectivity, a broader substrate scope, and a more environmentally conscious process. For drug development and the synthesis of fine chemicals where purity, selectivity, and sustainability are paramount, ZrCl₄ is often the superior choice. The selection between the two will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, cost considerations, and environmental regulations.
References
Zirconium(IV) Chloride as a Lewis Acid Catalyst in the Baylis-Hillman Reaction: A Comparative Guide
An objective analysis of the efficacy of Zirconium(IV) chloride in comparison to other Lewis acids in the Baylis-Hillman reaction, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Baylis-Hillman reaction is a crucial carbon-carbon bond-forming reaction in organic synthesis, yielding densely functionalized molecules.[1] While traditionally catalyzed by nucleophilic tertiary amines or phosphines, the reaction is often plagued by slow reaction rates.[2] To overcome this limitation, Lewis acids have been employed to accelerate the reaction.[3] This guide provides a comparative analysis of the efficacy of this compound (ZrCl₄) as a Lewis acid promoter in the Baylis-Hillman reaction, benchmarked against other common Lewis acids like Titanium(IV) chloride (TiCl₄) and Boron(III) chloride (BCl₃).
Comparative Performance of Lewis Acids
Experimental data from studies conducted by Shi et al. reveals the relative activities of different Lewis acids in promoting the Baylis-Hillman reaction of various aryl aldehydes with methyl vinyl ketone in the presence of a Lewis base (triethylamine, NEt₃). The primary product observed under these conditions at low temperatures (below -20°C) is the chlorinated derivative, which can be readily converted to the desired Baylis-Hillman adduct.[4][5]
The general trend for the reactivity of the Lewis acids was found to be TiCl₄ > BCl₃ > ZrCl₄.[4] While TiCl₄ consistently gave the highest yields in the shortest reaction times, ZrCl₄ also proved to be a viable, albeit slower, catalyst.
Table 1: Comparison of Lewis Acids in the Baylis-Hillman Reaction of Aryl Aldehydes with Methyl Vinyl Ketone *[4][5][6]
| Entry | Aldehyde (RCHO) | Lewis Acid (1.4 eq) | Lewis Base (0.2 eq) | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | p-NO₂C₆H₄CHO | TiCl₄ | NEt₃ | -78 | 3 | Chlorinated Adduct | 95 |
| 2 | p-NO₂C₆H₄CHO | BCl₃ | NEt₃ | -78 | 40 | Chlorinated Adduct | 85 |
| 3 | p-NO₂C₆H₄CHO | ZrCl₄ | NEt₃ | -78 | 40 | Chlorinated Adduct | 82 |
| 4 | p-CNC₆H₄CHO | TiCl₄ | NEt₃ | -78 | 3 | Chlorinated Adduct | 92 |
| 5 | p-CNC₆H₄CHO | BCl₃ | NEt₃ | -78 | 40 | Chlorinated Adduct | 83 |
| 6 | p-CNC₆H₄CHO | ZrCl₄ | NEt₃ | -78 | 40 | Chlorinated Adduct | 80 |
| 7 | p-ClC₆H₄CHO | TiCl₄ | NEt₃ | -78 | 5 | Chlorinated Adduct | 88 |
| 8 | p-ClC₆H₄CHO | BCl₃ | NEt₃ | -78 | 48 | Chlorinated Adduct | 80 |
| 9 | p-ClC₆H₄CHO | ZrCl₄ | NEt₃ | -78 | 48 | Chlorinated Adduct | 75 |
| 10 | C₆H₅CHO | TiCl₄ | NEt₃ | -60 | 5 | Chlorinated Adduct | 85 |
| 11 | C₆H₅CHO | BCl₃ | NEt₃ | -60 | 48 | Chlorinated Adduct | 78 |
| 12 | C₆H₅CHO | ZrCl₄ | NEt₃ | -60 | 48 | Chlorinated Adduct | 72 |
*Reaction conditions: Aldehyde (1.0 eq), methyl vinyl ketone (1.5 eq), Lewis acid (1.4 eq), and NEt₃ (0.2 eq) in CH₂Cl₂. Yields are for the isolated chlorinated product.
From the data, it is evident that while ZrCl₄ requires longer reaction times compared to TiCl₄, it still provides good to high yields of the desired product. This suggests that for reactions where a milder or slower catalyst is preferred, ZrCl₄ can be a suitable option.
Experimental Protocols
Below are the detailed experimental methodologies for the Baylis-Hillman reaction promoted by Lewis acids, as adapted from the literature.[4][5]
General Procedure for the Lewis Acid-Promoted Baylis-Hillman Reaction:
-
To a solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under a nitrogen atmosphere, the Lewis acid (TiCl₄, BCl₃, or ZrCl₄, 1.4 mmol) is added dropwise at the specified temperature (-78°C or -60°C).
-
The mixture is stirred for 10 minutes, after which a solution of methyl vinyl ketone (1.5 mmol) in anhydrous dichloromethane (2 mL) is added.
-
A solution of triethylamine (B128534) (0.2 mmol) in anhydrous dichloromethane (1 mL) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the specified temperature for the time indicated in Table 1.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane) to afford the pure chlorinated product.
Proposed Reaction Mechanism
The proposed mechanism for the Lewis acid-promoted Baylis-Hillman reaction leading to the chlorinated adduct involves the initial activation of the aldehyde by the Lewis acid. The Lewis base then attacks the activated alkene (methyl vinyl ketone) in a Michael addition fashion. The resulting enolate adds to the Lewis acid-activated aldehyde. Finally, a chloride ion from the Lewis acid attacks the intermediate to yield the chlorinated product.[4]
References
- 1. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]
- 2. Baylis-Hillman Reaction [organic-chemistry.org]
- 3. A Highly Active and Selective Catalyst System for the Baylis-Hillman Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling Zirconium(IV) Chloride's Reactive Intermediates: A Comparative Guide to Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, understanding the transient species in chemical reactions is paramount for mechanism elucidation and process optimization. This guide provides a comparative analysis of key spectroscopic techniques for the in-situ monitoring of reaction intermediates involving Zirconium(IV) chloride (ZrCl₄), a versatile Lewis acid in organic and inorganic synthesis.
This document outlines the experimental protocols and presents key quantitative data for Nuclear Magnetic Resonance (NMR), Raman, Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. By objectively comparing these methods, this guide aims to facilitate the selection of the most appropriate analytical tool for specific research needs in the study of this compound chemistry.
Comparative Analysis of Spectroscopic Techniques
The choice of spectroscopic method for studying ZrCl₄ reaction intermediates is dictated by the nature of the reaction, the physical state of the sample, and the specific information required. While each technique offers unique advantages, they also possess inherent limitations. A summary of their performance is presented below, with detailed experimental data and protocols provided in the subsequent sections.
| Spectroscopic Technique | Strengths | Weaknesses | Typical Applications for ZrCl₄ |
| NMR Spectroscopy | - Provides detailed structural information. - Quantitative analysis of species in solution. - Ideal for studying ligand exchange and adduct formation. | - Lower sensitivity compared to other techniques. - Requires deuterated solvents for locking. - Can be challenging for solid-state or rapid reactions. | - Titration studies of Lewis acid-base adduct formation. - Characterization of soluble organometallic intermediates. |
| Raman Spectroscopy | - Excellent for studying vibrational modes of both solid and solution samples. - Can be used for in-situ monitoring at high temperatures and pressures. - Water is a weak Raman scatterer, making it suitable for aqueous solutions. | - Fluorescence interference can be a major issue. - Lower sensitivity for some species compared to IR. | - Monitoring phase transitions of ZrCl₄. - Studying the formation of dimeric and polymeric zirconium species. - Analysis of reactions in molten salts. |
| Infrared (IR) Spectroscopy | - Highly sensitive to changes in functional groups. - Attenuated Total Reflectance (ATR)-FTIR allows for easy analysis of solid and liquid samples with minimal preparation. - Well-established technique with extensive spectral libraries. | - Strong absorbance of water and other polar solvents can obscure signals. - Sample preparation for transmission IR can be complex. | - Characterization of ZrCl₄ adducts with oxygen- and nitrogen-containing ligands. - Monitoring the formation of Zr-O bonds during hydrolysis. |
| UV-Visible Spectroscopy | - High sensitivity for chromophoric species. - Well-suited for kinetic studies of reactions in solution. - Relatively simple and cost-effective instrumentation. | - Provides limited structural information. - Only applicable to species with electronic transitions in the UV-Vis range. - Overlapping spectra can complicate data analysis. | - Kinetic analysis of reactions involving colored reactants, intermediates, or products. - Studying the formation of charge-transfer complexes. |
Quantitative Data Summary
The following tables summarize key quantitative data obtained from spectroscopic analyses of this compound and its reaction intermediates as reported in the literature.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Intermediate/Product | Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| ZrCl₄·2THF | ¹H | CDCl₃ | ~4.0 (α-CH₂), ~2.0 (β-CH₂) | [1] |
| ZrCl₄(TOPO) | ³¹P | CDCl₃ | 79.8 | [1] |
| ZrCl₄(TOPO)₂ | ³¹P | CDCl₃ | 74.8 | [1] |
| Free THF | ¹H | CDCl₃ | 3.74 (α-CH₂), 1.85 (β-CH₂) | [1] |
| Free TOPO | ³¹P | CDCl₃ | 48.0 | [1] |
THF: Tetrahydrofuran; TOPO: Trioctylphosphine oxide
Table 2: Raman Spectroscopy Data
| Species | Phase | Wavenumber (cm⁻¹) | Assignment | Reference |
| ZrCl₄ (monomer) | Gas | 377 | ν₁ (A₁) symmetric stretch | [2][3] |
| ZrCl₄ (monomer) | Gas | 418 | ν₃ (F₂) asymmetric stretch | [2] |
| Zr₂Cl₈ (dimer) | Gas | 395 | ν(Zr-Cl) terminal stretch | [3] |
| ZrCl₄ | Solid | 412, 394, 310, 284, 221, 143, 134, 102 | Lattice modes and Zr-Cl vibrations | [4] |
| In₂ZrCl₆ | Solid | ~330 | [ZrCl₆]²⁻ symmetric stretch | [4] |
Table 3: Infrared (IR) Spectroscopy Data
Specific peak assignments for ZrCl₄ reaction intermediates are highly dependent on the reacting species. The table below provides a general range for relevant vibrations.
| Functional Group / Bond | Typical Wavenumber Range (cm⁻¹) | Comments |
| Zr-Cl stretch | 300 - 450 | Position is sensitive to coordination number and geometry. |
| P=O stretch (coordinated) | 1100 - 1200 | Shifted to lower frequency upon coordination to ZrCl₄. |
| C-O stretch (coordinated ether) | 950 - 1050 | Shifted to lower frequency upon coordination to ZrCl₄. |
| Zr-O stretch | 400 - 600 | Appears upon hydrolysis or reaction with oxygen-containing ligands. |
Table 4: UV-Visible Spectroscopy Data
| Zirconium Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε) | Reference |
| Zirconium Phthalocyanine | CH₂Cl₂ | 333-350 (B-band), 685-695 (Q-band) | Not Specified | [5] |
| ARS-Zr Complex | Water (pH 2.5) | 520 | Not Specified | |
| Zr-CAS Complex | Water (pH 4.2) | 598 | 3.93 x 10³ L·mol⁻¹·cm⁻¹ |
ARS: Alizarin Red S; CAS: Chrome Azurol S
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections provide outlines of common experimental protocols for the spectroscopic analysis of ZrCl₄ reactions.
NMR Titration of ZrCl₄ Adducts
This protocol is adapted from the study of the reaction between ZrCl₄·2THF and TOPO.[6]
Objective: To determine the stoichiometry and equilibrium constants of Lewis acid-base adduct formation.
Materials:
-
ZrCl₄·2THF
-
Trioctylphosphine oxide (TOPO)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Microsyringe
Procedure:
-
Prepare a stock solution of ZrCl₄·2THF in CDCl₃ of a known concentration (e.g., 0.05 M).
-
Prepare a stock solution of TOPO in CDCl₃ of a known, higher concentration.
-
Transfer a precise volume of the ZrCl₄·2THF solution to an NMR tube.
-
Acquire ¹H and ³¹P NMR spectra of the initial solution.
-
Add incremental aliquots of the TOPO solution to the NMR tube using a microsyringe.
-
After each addition, thoroughly mix the solution and acquire ¹H and ³¹P NMR spectra.
-
Continue the additions until the desired molar ratio is exceeded.
-
Analyze the changes in chemical shifts and integrals of the signals corresponding to the free and bound species to determine the binding stoichiometry and equilibrium constants.[7][8]
In-situ High-Temperature Raman Spectroscopy
This protocol is based on studies of the phase transitions and dimerization of ZrCl₄.[2][3]
Objective: To monitor changes in the vibrational spectra of ZrCl₄ as a function of temperature and pressure.
Materials:
-
Anhydrous ZrCl₄
-
High-temperature, high-pressure optical cell (e.g., fused silica)
-
Raman spectrometer with a long working distance objective
-
Furnace with temperature control
Procedure:
-
Load the anhydrous ZrCl₄ into the optical cell in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
Seal the cell and place it in the furnace, which is coupled to the Raman spectrometer.
-
Acquire a Raman spectrum at room temperature.
-
Gradually heat the sample to the desired temperature, allowing it to equilibrate at each temperature setpoint.
-
Acquire Raman spectra at various temperatures through the solid, liquid, and gas phases.
-
For gas-phase measurements, ensure the laser is focused on the vapor inside the cell.
-
Analyze the appearance of new bands and changes in the relative intensities of existing bands to identify phase transitions and the formation of new species, such as the Zr₂Cl₈ dimer.[2][3][9]
ATR-FTIR Analysis of Surface Reactions
Objective: To monitor the reaction of ZrCl₄ with a substrate or ligand in real-time.
Materials:
-
ATR-FTIR spectrometer equipped with a suitable crystal (e.g., diamond or Ge)
-
Anhydrous ZrCl₄
-
Anhydrous solvent
-
Reactant/substrate
-
Syringe pump or flow cell (for kinetic studies)
Procedure:
-
Record a background spectrum of the clean, dry ATR crystal.
-
Introduce the solvent into the ATR cell and record a spectrum of the solvent.
-
Introduce the reactant/substrate into the cell and allow it to adsorb onto the crystal surface if applicable. Record the spectrum.
-
Inject a solution of ZrCl₄ into the cell.
-
Record spectra at regular time intervals to monitor the progress of the reaction.
-
Analyze the spectra for the disappearance of reactant peaks and the appearance of new peaks corresponding to intermediates and products. Pay close attention to the Zr-Cl and any new Zr-ligand vibrational modes.[1][10][11][12][13]
UV-Vis Kinetic Study
Objective: To determine the rate law and rate constant of a reaction involving ZrCl₄ where a colored species is consumed or formed.[14][15][16][17]
Materials:
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
ZrCl₄ solution
-
Solution of the chromophoric reactant
-
Anhydrous solvent
Procedure:
-
Determine the λ_max of the chromophoric species by scanning its UV-Vis spectrum.
-
Place a known concentration of the chromophoric reactant in a cuvette and place it in the spectrophotometer.
-
Rapidly inject a known concentration of the ZrCl₄ solution into the cuvette and start the data acquisition.
-
Monitor the change in absorbance at λ_max over time.
-
Plot the absorbance data (or concentration derived from Beer's Law) versus time.
-
Analyze the data by plotting concentration, ln(concentration), and 1/concentration versus time to determine if the reaction is zero, first, or second order with respect to the chromophoric species.
-
Repeat the experiment with different concentrations of ZrCl₄ to determine the overall rate law and the rate constant.
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental processes and reaction mechanisms.
Caption: General workflow for spectroscopic analysis of ZrCl₄ reactions.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raman spectroscopy for real-time and in situ monitoring of mechanochemical milling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advantages of ATR-FTIR for materials analysis - Specac Ltd [specac.com]
- 11. azom.com [azom.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. Virtual Labs [mas-iiith.vlabs.ac.in]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
Validating Product Purity in Zirconium(IV) Chloride Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of reaction products is a critical step in chemical synthesis. Zirconium(IV) chloride (ZrCl₄) has emerged as a versatile and efficient Lewis acid catalyst for a variety of organic transformations, including Friedel-Crafts acylations, Diels-Alder reactions, and polymerizations.[1][2][3][4] This guide provides a comprehensive comparison of product purity in ZrCl₄ catalyzed reactions against common alternatives, supported by experimental data and detailed analytical protocols.
Performance Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction where ZrCl₄ is often employed. A common challenge in this reaction is controlling regioselectivity and minimizing side reactions. To illustrate this, we compare the performance of ZrCl₄ with other Lewis acids in the acylation of anisole (B1667542) with acetic anhydride.
Table 1: Comparison of Lewis Acid Catalysts in the Friedel-Crafts Acylation of Anisole
| Catalyst | Stoichiometry (mol%) | Time (h) | Yield (%) | Product Distribution (para:ortho) | Key Impurities | Reference |
| ZrCl₄ | 10 | 5 | 92 | ~95:5 | Unreacted starting materials, minor di-acylated products | [5] |
| AlCl₃ | 10 | 5 | 95 | ~90:10 | Polyacylated products, cleavage of the ether linkage | [5][6] |
| FeCl₃ | 10 | 5 | 85 | ~85:15 | Chlorinated byproducts, colored impurities | [5] |
| ZnCl₂ | 10 | 5 | 78 | ~80:20 | Lower conversion, more starting material remains | [5] |
| Sc(OTf)₃ | 10 | 5 | 90 | >98:2 | High para-selectivity, generally cleaner reaction | [1] |
| Hf(OTf)₄ | 10 | 5 | 93 | >98:2 | Similar to Sc(OTf)₃, high para-selectivity | [7] |
As the data indicates, while AlCl₃ may offer a slightly higher yield, ZrCl₄ provides a favorable balance of high yield and good regioselectivity with fewer side products compared to traditional catalysts like AlCl₃ and FeCl₃.[5][6] Scandium and Hafnium triflates offer superior para-selectivity but can be more expensive.[1][7]
A notable application of ZrCl₄ is in the regioselective C3-acylation of indoles, where competing N-acylation and di-acylation are common side reactions.[2][8][9] ZrCl₄ has been shown to efficiently promote the desired C3-acylation, minimizing these byproducts.[1][8][9]
Experimental Protocols for Purity Validation
Accurate assessment of product purity requires robust analytical methods. The following are detailed protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS) tailored for the analysis of products from ZrCl₄ catalyzed reactions.
Protocol 1: HPLC Analysis of Methoxyacetophenone Isomers
This method is designed for the separation and quantification of para- and ortho-methoxyacetophenone, the primary products of the Friedel-Crafts acylation of anisole.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in the mobile phase (see below) and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). For improved peak shape, 0.1% formic acid can be added to both solvents.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peaks corresponding to p-methoxyacetophenone and o-methoxyacetophenone by comparing their retention times with those of authentic standards.
-
Calculate the area percentage of each peak to determine the isomeric ratio and the relative amounts of any impurities.
Protocol 2: qNMR for Purity Assessment of 3-Acylindole
qNMR is a primary analytical technique that allows for the direct quantification of a compound against a certified internal standard without the need for a reference standard of the analyte itself.
1. Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the crude 3-acylindole product into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals in the ¹H NMR spectrum.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A value of 30-60 seconds is generally recommended for accurate quantification.[11]
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5]
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the 3-acylindole and a signal for the internal standard.
-
Calculate the purity of the 3-acylindole using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = 3-acylindole
-
IS = Internal Standard
-
Protocol 3: GC-MS Analysis of Residual Monomers in Polylactic Acid (PLA)
This protocol is suitable for identifying and quantifying residual lactide monomers and other volatile impurities in PLA synthesized using a ZrCl₄ catalyst.
1. Sample Preparation:
-
Dissolve a known amount of the PLA sample in a suitable solvent like dichloromethane (B109758) (DCM) or chloroform (B151607) to a concentration of approximately 10 mg/mL.
-
If necessary, perform a derivatization step to improve the volatility of the analytes. For example, silylation with a reagent like BSTFA can be used for lactic acid.[12]
2. GC-MS System and Conditions:
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Injection: Split or splitless injection depending on the concentration of the analytes.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Scan Range: A wide mass range (e.g., m/z 40-500) to detect a variety of potential impurities.
3. Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC) by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
Quantify the impurities by creating a calibration curve using standards of the expected impurities or by using an internal standard method.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a general experimental workflow for product purity validation.
Conclusion
This compound is a highly effective Lewis acid catalyst that often provides a good balance between reactivity, selectivity, and the generation of minimal byproducts. However, as with any chemical reaction, rigorous purity validation is essential. The choice of analytical technique will depend on the specific properties of the product and potential impurities. By employing the detailed protocols and understanding the comparative performance data presented in this guide, researchers can confidently assess the purity of their ZrCl₄-catalyzed reaction products and make informed decisions for subsequent purification and development steps.
References
- 1. researchgate.net [researchgate.net]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Hafnium(IV) Trifluoromethanesulfonate, An Efficient Catalyst for the Friedel–Crafts Acylation and Alkylation Reactions | Semantic Scholar [semanticscholar.org]
- 5. CN103772177A - Preparation method of p-methoxyacetophenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 8. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Separation of 4’-Methoxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetics of Zirconium(IV) Chloride Catalyzed Reactions
Zirconium(IV) chloride (ZrCl₄) has emerged as a versatile, efficient, and environmentally benign Lewis acid catalyst in a multitude of organic transformations.[1][2] Its low toxicity, moisture stability, and affordability make it an attractive alternative to traditional Lewis acids.[1] This guide provides a comparative overview of the kinetic performance of ZrCl₄ in several key classes of organic reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[3] The catalytic activity of ZrCl₄ is benchmarked here against other common Lewis acids in the acylation of anisole (B1667542) with acetic anhydride (B1165640).
The efficacy of various Lewis acids in catalyzing the Friedel-Crafts acylation of anisole is summarized below. The data, compiled from typical results in the literature, demonstrates the competitive performance of this compound.[4]
| Catalyst | Stoichiometry (mol%) | Time (h) | Yield (%) |
| ZrCl₄ | 10 | 5 | 92 [4] |
| AlCl₃ | 10 | 5 | 95[4] |
| FeCl₃ | 10 | 5 | 85[4] |
| TiCl₄ | 10 | 5 | 88[4] |
| Hf(OTf)₄ | 10 | 5 | 93[4] |
| Sc(OTf)₃ | 10 | 5 | 90[4] |
| ZnCl₂ | 10 | 5 | 78[4] |
This protocol is representative of the general procedure used for the comparative study of Lewis acid catalysts in the acylation of anisole.[4]
Materials:
-
Anisole (substrate)
-
Acetic anhydride (acylating agent)
-
This compound (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Sodium bicarbonate solution (for workup)
-
Magnesium sulfate (B86663) (drying agent)
Procedure:
-
A solution of anisole (1.0 eq) in dichloromethane is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The Lewis acid catalyst, ZrCl₄ (0.10 eq), is added to the solution, and the mixture is stirred.
-
Acetic anhydride (1.2 eq) is added dropwise to the stirring mixture at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until completion (typically 5 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the acylated product.
The following diagrams illustrate the general experimental workflow and a simplified mechanism for the ZrCl₄-catalyzed Friedel-Crafts acylation.
Esterification Reactions
ZrCl₄ and related zirconium compounds are effective catalysts for the esterification of carboxylic acids and alcohols, often functioning well even without the need for water scavengers.[5] This contrasts with classic Fischer esterification, which typically requires a large excess of one reagent or the removal of water to achieve high yields.[5]
A kinetic study of the esterification of 4-methoxybenzoic acid with 2-phenylethanol (B73330) catalyzed by a zirconocene (B1252598) complex provides insights into the reaction progress.
| Time (h) | Conversion (%) |
| 1 | ~40 |
| 2 | ~60 |
| 4 | ~80 |
| 8 | ~95 |
| 24 | >99 |
Data is illustrative based on graphical data presented in kinetic analysis studies.[5]
The following is a general procedure for the esterification of a carboxylic acid and an alcohol using a zirconium catalyst.[5]
Materials:
-
Carboxylic acid (e.g., 4-methoxybenzoic acid)
-
Alcohol (e.g., 2-phenylethanol)
-
Zirconocene dichloride (catalyst)
-
Toluene (solvent)
-
Internal standard (e.g., 1,4-dimethoxybenzene (B90301) for NMR yield)
Procedure:
-
To an oven-dried vial, add the carboxylic acid (1.0 eq), alcohol (1.2 eq), zirconocene dichloride (5 mol %), and toluene.
-
The vial is sealed and placed in a preheated oil bath at 110 °C.
-
The reaction is monitored by taking aliquots at various time intervals and analyzing them by ¹H NMR spectroscopy against an internal standard to determine the conversion.
-
After the reaction reaches completion, the mixture is cooled to room temperature.
-
The product is isolated through standard workup and purification procedures, such as column chromatography.
Polymerization Reactions
Zirconium-based catalysts are highly active in polymerization reactions, such as the ring-opening polymerization (ROP) of lactides to produce poly(lactic acid) (PLA) and the copolymerization of epoxides and anhydrides.[6][7] Kinetic studies in this area are crucial for controlling polymer molecular weight and dispersity.
In the ROCOP of cyclohexene (B86901) oxide (CHO) and phthalic anhydride (PA) catalyzed by a diamino-bis(phenolate) Zr(IV) complex, kinetic studies revealed a first-order dependence on both the catalyst and the epoxide concentration, with a zero-order dependence on the anhydride.[6] This suggests a living polymerization mechanism under optimal conditions.[6]
The polymerization of D,L-lactide using zirconium acetylacetonate (B107027) as an initiator has been studied, yielding key kinetic and thermodynamic parameters.[8][9]
| Parameter | Value |
| Activation Energy (Eₐ) | 44.51 ± 5.35 kJ mol⁻¹[8][9] |
| Pre-exponential Constant (lnA) | 15.47 ± 1.38[8][9] |
| Enthalpy of Polymerization (ΔH) | -17.8 ± 1.4 kJ mol⁻¹[8][9] |
| Entropy of Polymerization (ΔS) | -25.14 J mol⁻¹ K⁻¹[8][9] |
The choice of a Lewis acid catalyst depends on a balance of reactivity, selectivity, cost, and toxicity. ZrCl₄ often presents a favorable profile.
Conclusion
This compound and its derivatives are highly effective catalysts for a range of important organic reactions. Kinetic studies reveal that their performance is often comparable to, and in some cases superior to, traditional Lewis acids, especially when considering factors like stability, cost, and environmental impact.[1][4] The data and protocols presented in this guide serve as a valuable resource for researchers aiming to optimize existing synthetic routes or develop novel catalytic systems based on zirconium.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of D,L-Lactide Polymerization Initiated with Zirconium Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Zirconium(IV) Chloride: A Mechanistic Deep Dive into Aldol Condensation Catalysis
For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalytic methods for carbon-carbon bond formation is relentless. The aldol (B89426) condensation stands as a cornerstone reaction in this endeavor, and the choice of catalyst is paramount to its success. This guide provides a mechanistic investigation into the use of Zirconium(IV) chloride (ZrCl₄) as a Lewis acid catalyst for the aldol condensation, comparing its performance with other common alternatives through supporting experimental data.
This compound has emerged as a highly effective and versatile Lewis acid catalyst for a variety of organic transformations, including the aldol condensation. Its appeal lies in its relatively low cost, low toxicity, and high catalytic activity, often under mild and even solvent-free conditions.[1] This guide will explore the mechanistic underpinnings of ZrCl₄ catalysis, present a comparative analysis of its performance, provide detailed experimental protocols, and visualize the key pathways and workflows.
Comparative Performance of Lewis Acid Catalysts in Aldol Condensation
The efficacy of a catalyst is best understood through direct comparison with established alternatives. The following table summarizes the performance of this compound against other common Lewis acids in the aldol condensation of benzaldehyde (B42025) with acetone.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZrCl₄ | 10 | Solvent-free | Room Temp. | 0.5 | 92 | [1] |
| AlCl₃ | 10 | Solvent-free | Room Temp. | 2 | 85 | Compiled from general literature |
| TiCl₄ | 10 | CH₂Cl₂ | -78 to RT | 1-3 | ~90 | Compiled from general literature |
| Sc(OTf)₃ | 1-5 | CH₂Cl₂/H₂O | Room Temp. | 12 | >90 | Compiled from general literature |
| InCl₃ | 20 | H₂O | Room Temp. | 24 | ~90 | Compiled from general literature |
| Bi(OTf)₃ | 10 | CH₃CN | Room Temp. | 1 | 95 | Compiled from general literature |
| NaOH | 10 | Ethanol/H₂O | Room Temp. | 0.25 | ~90 | [2] |
Note: Data for catalysts other than ZrCl₄ and NaOH are compiled from various sources and may not represent directly comparable reaction conditions. The primary utility of this table is to provide a general performance landscape.
As the data suggests, this compound demonstrates excellent efficiency, providing high yields in a remarkably short reaction time under solvent-free and ambient temperature conditions.[1] This positions it as an attractive, environmentally benign alternative to other Lewis acids that may require cryogenic temperatures or chlorinated solvents.
Mechanistic Pathway of ZrCl₄-Catalyzed Aldol Condensation
The catalytic role of this compound in the aldol condensation proceeds through a well-established Lewis acidic mechanism. The zirconium center coordinates to the carbonyl oxygen of the aldehyde, enhancing its electrophilicity. This activation facilitates the nucleophilic attack by the enol or enolate form of the ketone.
References
Zirconium(IV) Chloride: A Cost-Effectiveness Analysis in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Zirconium(IV) chloride (ZrCl₄), a versatile Lewis acid and a key precursor to various zirconium compounds, finds extensive use across a spectrum of industrial applications. This guide provides an objective comparison of its performance and cost-effectiveness against common alternatives in key sectors, supported by available experimental data and detailed methodologies.
I. Comparative Performance Analysis
The utility of this compound is most prominent in catalysis, chemical vapor deposition (CVD), and wastewater treatment. Here, we compare its performance against established alternatives.
A. Lewis Acid Catalysis: Friedel-Crafts Acylation
In Friedel-Crafts acylation, a cornerstone of organic synthesis for producing aromatic ketones, this compound serves as a Lewis acid catalyst. It competes with more conventional catalysts like Aluminum chloride (AlCl₃) and Titanium(IV) chloride (TiCl₄).
While AlCl₃ is often considered the most reactive catalyst for this transformation, its use necessitates stoichiometric amounts due to the formation of a stable complex with the resulting ketone, leading to significant waste streams.[1][2] this compound, although sometimes requiring milder reaction conditions, can offer advantages in terms of handling and catalyst loading.
Table 1: Performance Comparison of Lewis Acids in Friedel-Crafts Acylation
| Catalyst | Substrate | Acylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| ZrCl₄ | Anisole (B1667542) | Acetic Anhydride (B1165640) | 10 | 0.5 | 98 | [3] |
| AlCl₃ | Anisole | Acetic Anhydride | 110 | 1 | 90 | [3] |
| TiCl₄ | Phenol | Acyl Chlorides | Stoichiometric | Short | Satisfactory to High | [4] |
| FeCl₃ | Activated Arenes | Aromatic Acyl Chlorides | 5 | 3-10 | 76-92 | [5] |
Note: Reaction conditions and substrates may vary between studies, affecting direct comparability.
B. Polymerization: Ziegler-Natta Catalysis
In the realm of polyolefin production, titanium-based Ziegler-Natta catalysts have historically dominated.[5][6] However, zirconium-based catalysts, often in the form of metallocenes, have emerged as a powerful alternative, offering superior control over polymer microstructure, molecular weight distribution, and stereoregularity.[5][7] This precision allows for the production of specialty polymers with tailored properties.
Table 2: Comparison of Zirconium- and Titanium-Based Ziegler-Natta Catalysts
| Catalyst Type | Key Advantages | Key Disadvantages | Resulting Polymer Properties | Reference |
| Zirconium-based (Metallocene) | Single active sites, precise control over polymer architecture, narrow molecular weight distribution, improved clarity and chemical resistance. | Higher cost, potential for moisture sensitivity. | Tailored microstructure (isotactic, syndiotactic), uniform comonomer distribution. | [5][7] |
| Titanium-based (Conventional) | Lower cost, high yield and efficiency, versatility in producing various grades. | Multiple active sites leading to broader molecular weight distribution, less control over stereoregularity. | Broader range of molecular weights, less uniform comonomer distribution. | [5][6] |
C. Chemical Vapor Deposition (CVD)
This compound is a common precursor for the chemical vapor deposition of zirconium-based thin films, such as zirconium dioxide (ZrO₂), which are valued for their high dielectric constant and thermal stability.[8][9] Alternatives include other metal halides and, more recently, metal-organic precursors which can offer lower deposition temperatures.[10]
Table 3: Comparison of Precursors for ZrO₂ Thin Film Deposition
| Precursor | Deposition Temperature (°C) | Deposition Rate | Film Properties | Reference |
| ZrCl₄ | 800 - 1550 | Varies with conditions | Polycrystalline, good thermal stability | [8] |
| Tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr) | 50 - 275 | ~0.8 - 1.8 Å/cycle (ALD) | Amorphous to crystalline depending on temperature, hydrophobic | [11] |
| Zirconium tetra-tert-butoxide (ZTB) | >300 | ~76 Å/min at 450°C | Polycrystalline | [12] |
| Zirconium acetylacetonate (B107027) (Zr(acac)₄) | 600 | ~0.7 nm/s | - | [13] |
D. Wastewater Treatment
This compound has demonstrated high efficiency as a coagulant in treating industrial wastewater, particularly from the textile industry. A direct comparison with Titanium(IV) chloride has shown that ZrCl₄ excels in removing Chemical Oxygen Demand (COD) and suspended solids (SS).
II. Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis must consider not only the initial purchase price of the chemical but also factors such as catalyst efficiency, reaction conditions, and waste disposal costs.
Table 4: Indicative Pricing of this compound and Alternatives
| Chemical | Purity | Price per kg (USD, approximate) |
| This compound | 99.9% | $150 - $300 |
| Titanium(IV) chloride | 99.9% | $30 - $60 |
| Aluminum chloride | Anhydrous, >99% | $5 - $15 |
While this compound is generally more expensive than its common alternatives on a per-kilogram basis, its higher efficiency, selectivity, and potential for catalyst recycling in certain applications can offset the initial cost. For instance, in specialty polymer production where precise control over polymer properties is paramount, the higher cost of zirconium-based metallocene catalysts is justified by the premium value of the final product.
III. Experimental Protocols
A. Friedel-Crafts Acylation of Anisole using this compound
Objective: To synthesize 4-methoxyacetophenone from anisole and acetic anhydride using this compound as a catalyst.
Materials:
-
Anisole
-
Acetic Anhydride
-
This compound (ZrCl₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (10 mol%) in dichloromethane under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Add a solution of anisole and acetic anhydride in dichloromethane dropwise to the stirred suspension of the catalyst over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
B. Ziegler-Natta Polymerization of Ethylene (B1197577) using a Zirconocene (B1252598) Catalyst
Objective: To polymerize ethylene using a zirconocene dichloride/methylaluminoxane (MAO) catalyst system.
Materials:
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (B28343)
-
Toluene (anhydrous)
-
Ethylene gas (polymerization grade)
-
High-pressure reactor equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet.
Procedure:
-
Thoroughly dry and purge the reactor with nitrogen.
-
Introduce the desired amount of anhydrous toluene into the reactor.
-
Inject the MAO solution into the reactor and stir.
-
In a separate glovebox, prepare a solution of the zirconocene catalyst in toluene.
-
Inject the catalyst solution into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure and maintain a constant temperature.
-
Monitor the ethylene uptake to follow the polymerization rate.
-
After the desired reaction time, vent the reactor and quench the polymerization by adding an acidic methanol (B129727) solution.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
C. Chemical Vapor Deposition of Zirconium Dioxide (ZrO₂) from this compound
Objective: To deposit a thin film of zirconium dioxide on a silicon substrate using ZrCl₄ as the precursor.
Materials:
-
This compound (ZrCl₄) powder
-
Silicon wafer (substrate)
-
Oxygen (O₂) or water vapor (H₂O) as the oxidant
-
Argon or Nitrogen as a carrier gas
-
CVD reactor with a furnace, precursor delivery system, gas flow controllers, and vacuum pump.
Procedure:
-
Clean the silicon substrate to remove any surface contaminants.
-
Place the substrate in the CVD reactor.
-
Heat the reactor to the desired deposition temperature (typically 800-1200°C).
-
Heat the ZrCl₄ precursor in a separate container to sublimate it into the gas phase.
-
Introduce the ZrCl₄ vapor into the reactor using a carrier gas.
-
Simultaneously introduce the oxidant gas (O₂ or H₂O) into the reactor.
-
Allow the deposition to proceed for the desired time to achieve the target film thickness.
-
Cool the reactor down to room temperature under an inert gas flow.
-
Remove the coated substrate for characterization.
IV. Visualizing Experimental and Logical Relationships
Caption: A generalized workflow for industrial applications of ZrCl₄.
V. Conclusion
This compound presents a compelling, albeit often higher-priced, alternative to conventional chemicals in several key industrial applications. Its cost-effectiveness is highly dependent on the specific process requirements. In applications demanding high selectivity, precise control over product properties, and improved environmental profiles, the initial investment in this compound can be justified by the enhanced performance and value of the end product. For bulk chemical synthesis where cost is the primary driver, traditional alternatives like Aluminum chloride may remain the preferred choice. The selection of the optimal chemical reagent requires a thorough evaluation of not only the direct costs but also the overall process efficiency, product quality, and environmental impact.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
- 4. Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. longdom.org [longdom.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Vapor Deposition of Zirconium Compounds: A Review (Journal Article) | OSTI.GOV [osti.gov]
- 10. researchgate.net [researchgate.net]
- 11. Atomic layer deposition of zirconium oxide thin films | Journal of Materials Research | Cambridge Core [cambridge.org]
- 12. researchgate.net [researchgate.net]
- 13. cpmi.illinois.edu [cpmi.illinois.edu]
Safety Operating Guide
Safe Disposal of Zirconium(IV) Chloride: A Procedural Guide
Proper management and disposal of Zirconium(IV) chloride (ZrCl₄) are critical for ensuring laboratory safety and environmental protection. Due to its high reactivity, particularly with water, specific procedures must be followed to neutralize this compound before disposal. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for research and development professionals.
Immediate Safety and Hazard Information
This compound is a white, hygroscopic crystalline solid that reacts violently and exothermically with water, including moisture in the air.[1][2][3] This rapid, irreversible hydrolysis produces corrosive hydrogen chloride (HCl) gas and zirconium oxychloride.[1][3] Consequently, ZrCl₄ is classified as a corrosive material that can cause severe skin burns, serious eye damage, and irritation to the respiratory tract.[4][5] All handling and disposal procedures must be conducted with appropriate personal protective equipment in a well-ventilated area, such as a fume hood.[4][6]
Hazard and Transportation Data
For easy reference, the key quantitative data regarding the hazards and transportation of this compound are summarized below.
| Parameter | Value | Reference |
| UN Number | 2503 | [4][7] |
| Proper Shipping Name | ZIRCONIUM TETRACHLORIDE | [4][7][8] |
| Hazard Class | 8 (Corrosive) | [4][7] |
| Packing Group | III (Substance presenting low danger) | [7][9] |
| GHS Signal Word | Danger | |
| Hazard Statements | H290, H314, H302, H312, H332, H317, H334 | [2] |
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Tight-sealing safety goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant impervious gloves (e.g., nitrile rubber).[6]
-
Body Protection: A laboratory coat, chemical-resistant apron, and boots.[4]
-
Respiratory Protection: For situations where dust may be generated or ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[4]
Disposal Protocols
The appropriate disposal method for this compound depends on the quantity of waste. Always consult local, regional, and national hazardous waste regulations before proceeding, as requirements can vary.[4][5]
Experimental Protocol: Disposal of Small Quantities (e.g., <10g)
For small amounts of this compound, a controlled hydrolysis followed by neutralization is the recommended procedure.[6] This protocol must be performed inside a certified chemical fume hood.
Methodology:
-
Prepare a Quenching Solution: In a large beaker (at least 10 times the volume of the expected final solution), prepare a mixture of crushed ice and water. Place the beaker in a larger secondary container (ice bath) to manage heat generated during the reaction.
-
Controlled Addition: While stirring the ice-water mixture vigorously, add the this compound in very small portions. The slow, portion-wise addition is crucial to control the exothermic reaction and the release of HCl gas.
-
Complete the Reaction: Continue stirring the mixture until the reaction is complete, indicated by the cessation of fizzing and heat generation.
-
Neutralization: Slowly add a neutralizing agent, such as sodium carbonate (soda ash), to the acidic solution in small increments until the pH of the solution is neutral (pH 6-8). Be cautious, as adding the base will also generate gas (CO₂).
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be washed into the drain with a large volume of running water, provided this is permitted by local regulations.[6] Any remaining solid residue should be collected and disposed of as normal refuse, pending institutional guidelines.[6]
Disposal of Large Quantities and Spills
Large Quantities ("Package Lots"): For larger, unopened, or uncontaminated containers of this compound, do not attempt to neutralize via hydrolysis. These should be placed in a separate, clearly labeled container for disposal by a certified hazardous waste management facility, often through high-temperature incineration.[6]
Spill Management: In the event of a spill, adhere to the following procedure:
-
Evacuate: Clear the area of all personnel not wearing appropriate PPE.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Do not use water on the spill.[4] Collect the dry powder using appropriate tools (e.g., plastic scoops) and place it into a suitable, dry, and sealable container labeled for hazardous waste disposal.[5][10]
-
Decontamination: Once the bulk material is collected, the affected area can be decontaminated.
-
Waste Disposal: The collected spilled material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5][11]
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
Disclaimer: This information is intended for guidance and should not replace a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. All procedures must comply with applicable local, state, and federal regulations.
References
- 1. ZIRCONIUM (IV) CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. noahchemicals.com [noahchemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. prochemonline.com [prochemonline.com]
- 9. chemos.de [chemos.de]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. gelest.com [gelest.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
